molecular formula C9H3Cl3N2O B096120 2,3-Dichloroquinoxaline-6-carbonyl chloride CAS No. 17880-88-5

2,3-Dichloroquinoxaline-6-carbonyl chloride

Cat. No.: B096120
CAS No.: 17880-88-5
M. Wt: 261.5 g/mol
InChI Key: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5) is an organic compound with the molecular formula C9H3Cl3N2O and a molecular weight of 261.49 g/mol . This solid has a reported melting point of 116°C . It is characterized by a quinoxaline ring system, which is a bicyclic aromatic structure containing two nitrogen atoms, substituted with two chlorine atoms at the 2 and 3 positions and a reactive acyl chloride group at the 6-position . The acyl chloride functional group makes this compound a versatile and reactive intermediate in synthetic organic chemistry, particularly for forming amide or ester bonds. It is practically insoluble in water, with a calculated solubility of 0.037 g/L at 25°C . As a building block, this compound is valuable for synthesizing various quinoxaline derivatives. Its structure is closely related to 2,3-dichloroquinoxaline (CAS 2213-63-0), a compound noted for its application in medicinal chemistry as a precursor for anticancer and antimicrobial agents, and in material science for creating functionalized polymers and as a ligand in coordination chemistry . The reactive sites on the molecule allow researchers to develop a wide array of complex structures for advanced research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2,3-dichloroquinoxaline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRLFIYVFOUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062060
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919-43-3
Record name 2,3-Dichloro-6-quinoxalinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloroquinoxaline-6-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5), a high-value heterocyclic electrophile used extensively in medicinal chemistry.[1] Distinguished by its dual-reactivity profile, this compound serves as a linchpin in the synthesis of bioactive quinoxaline derivatives, particularly in the development of anticancer (e.g., acid ceramidase inhibitors) and antimicrobial agents.[1]

The following sections detail the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this compound, designed to support researchers in optimizing yield and selectivity during drug development campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
Chemical Name This compound
CAS Number 17880-88-5
Molecular Formula C₉H₃Cl₃N₂O
Molecular Weight 261.49 g/mol
Appearance Off-white to pale yellow solid
Melting Point 114–116 °C
Solubility Soluble in DCM, THF, DMF; reacts with water/alcohols
Storage 2–8°C, under inert atmosphere (Ar/N₂), strictly anhydrous

Synthesis & Production Protocols

Mechanistic Rationale

The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (or its 2,3-dichloro-6-carboxylic acid analog). The choice of chlorinating agent is critical:

  • Thionyl Chloride (SOCl₂): Standard for converting carboxylic acids to acid chlorides.[2][3] Requires catalytic DMF to form the reactive Vilsmeier-Haack intermediate.

  • Bis(trichloromethyl) carbonate (Triphosgene): A safer, solid alternative to phosgene that offers cleaner conversion with easier workup, preferred in modern GMP-like settings.

Protocol A: The Triphosgene Method (High Purity)

Recommended for gram-scale synthesis where purity is paramount.

Reagents:

  • Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid (1.0 eq)

  • Reagent: Bis(trichloromethyl) carbonate (0.4 eq)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.

  • Dissolution: Suspend the carboxylic acid precursor in anhydrous DCM (0.2 M concentration). Add catalytic DMF.

  • Addition: Dissolve triphosgene in a minimal amount of DCM and add dropwise to the suspension at 0°C. Caution: Gas evolution (HCl, CO₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. If the solid does not dissolve, heat to reflux (40°C) for 1 hour.

  • Validation Point: Monitor by TLC (aliquot quenched with methanol). The disappearance of the starting acid spot and the appearance of the methyl ester (formed from the quench) indicates completion.

  • Workup: Evaporate solvent under reduced pressure. The residue is the crude acid chloride.

  • Purification: Recrystallize from dry hexane/DCM if necessary, though the crude is often sufficient for immediate use.

Protocol B: The Thionyl Chloride Method (Scale-Up)

Recommended for larger batches.

Reagents:

  • Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid

  • Reagent: Thionyl Chloride (Excess, acts as solvent)

  • Catalyst: DMF[4]

Methodology:

  • Reflux: Suspend the acid in neat SOCl₂ (5–10 volumes). Add 1 drop of DMF.

  • Heating: Reflux at 75–80°C for 2–4 hours. The suspension should clear as the acid chloride forms.

  • Degassing: Distill off excess SOCl₂ under vacuum.

  • Azeotrope: Add anhydrous toluene and evaporate twice to remove residual traces of SOCl₂ and HCl.

Reactivity & Applications in Drug Discovery[1]

Dual Electrophilic Centers

This molecule is unique due to its two distinct types of electrophilic sites, allowing for orthogonal functionalization:

  • Acyl Chloride (C-6): Highly reactive towards nucleophiles (amines, alcohols) to form amides/esters.[1] This is typically the first point of derivatization.

  • Imidoyl Chlorides (C-2, C-3): The chlorine atoms on the pyrazine ring are activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the quinoxaline core.

Strategic Workflow

Researchers usually follow a sequence where the labile acyl chloride is reacted first at low temperatures, followed by the displacement of the ring chlorines at elevated temperatures.

G Start 2,3-Dichloroquinoxaline- 6-carboxylic acid Product 2,3-Dichloroquinoxaline- 6-carbonyl chloride (CAS 17880-88-5) Start->Product SOCl2 or Triphosgene Amide Amide Derivative (C-6 Functionalization) Product->Amide R-NH2, 0°C (Acylation) Final Bioactive Scaffold (C-2/C-3 Substitution) Amide->Final Nu-H, Heat (SNAr)

Figure 1: Sequential functionalization strategy for this compound.

Key Application Areas
  • Anticancer Agents: Derivatization at C-6 with hydrophobic amines has yielded potent Acid Ceramidase inhibitors.

  • Antimicrobials: Substitution at C-2/C-3 with piperazine or morpholine moieties enhances solubility and target affinity.

  • Fluorescent Probes: The quinoxaline core is fluorogenic; derivatives are used in cellular imaging.

Safety & Handling (E-E-A-T)

  • Corrosivity: The compound hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield are mandatory. Handle only in a fume hood.

  • Quenching: Quench excess reagent with saturated Sodium Bicarbonate (NaHCO₃) solution slowly to neutralize acid byproducts.

References

  • Benchchem. this compound (CAS 17880-88-5) Product Description.[1][5][6]Link

  • BLD Pharm. Safety Data Sheet: this compound.Link

  • ChemicalBook. this compound Properties and Suppliers.Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.Link

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.Link

Sources

Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Orthogonal Drug Design

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive pharmacophores.[1][2][3] Characterized by its orthogonal reactivity profile , this molecule offers three distinct electrophilic sites: a highly reactive acyl chloride at position C6 and two imidoyl-like chlorides at positions C2 and C3.[3]

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic framework for its application in medicinal chemistry, specifically for kinase inhibitors and AMPA receptor antagonists.[3][4]

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in multi-step synthesis.[3][4] The presence of three chlorine atoms introduces a distinct isotopic signature essential for mass spectrometry validation.[3][4]

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 17880-88-5
Molecular Formula

Molecular Weight (Average) 261.49 g/mol
Monoisotopic Mass 259.9311 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 116–118 °C (Lit.)[3]
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Isotopic Signature (Mass Spec QC)

Due to the natural abundance of


 (75.77%) and 

(24.23%), the mass spectrum will exhibit a characteristic cluster.[3][4]
  • M+ (260): Base peak (approx.[3][4] relative intensity 100%)[2][3][4]

  • M+2 (262): ~96% (due to

    
    )[3][4]
    
  • M+4 (264): ~31%[3][4]

  • M+6 (266): ~3%[3][4]

Synthetic Architecture & Protocol

The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as the 2,3-dione).[3] This transformation requires the simultaneous conversion of the carboxylic acid to an acyl chloride and the aromatization of the pyrazine ring via chlorodehydroxylation.[3][4]

Reaction Mechanism

The reaction utilizes Thionyl Chloride (


)  as both the solvent and reagent, often catalyzed by Dimethylformamide (DMF) .[1][3][4] The DMF forms a Vilsmeier-Haack-type active species, facilitating the attack on the heterocyclic carbonyls.[3]
Visualization: Synthesis Pathway

The following diagram illustrates the conversion flow and the critical intermediate states.

SynthesisPathway start Precursor: 2,3-Dihydroxyquinoxaline- 6-carboxylic acid inter Intermediate: Transient Vilsmeier Adducts start->inter reagent Reagents: SOCl2 (Excess) + DMF (Cat.) reagent->inter product Target: 2,3-Dichloroquinoxaline- 6-carbonyl chloride inter->product Reflux (3-4h) waste Byproducts: SO2 (g), HCl (g) inter->waste

Figure 1: One-pot chlorination sequence converting the dione-acid to the trichloro-scaffold.

Validated Experimental Protocol

Safety Warning: This reaction generates sulfur dioxide (


) and hydrogen chloride (

) gas.[3][4] Perform exclusively in a well-ventilated fume hood.[3][4]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or connected to an inert gas line).
    
  • Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (10.0 g, 48.5 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (

    
    )  (50 mL, excess).
    
  • Catalysis: Add DMF (0.5 mL) dropwise. Note: Vigorous gas evolution will occur immediately.[3][4]

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours. The suspension should clear to a homogeneous yellow/orange solution, indicating consumption of the starting material.[3][4]

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator).[3][4] Do not use a water bath >50°C  to avoid degradation.[3][4]
      
    • Azeotropic Drying: Add dry Toluene (20 mL) and re-evaporate to remove trace thionyl chloride.[3][4] Repeat twice.

  • Isolation: The resulting residue is the crude acid chloride.[3][4] For high purity, recrystallize from anhydrous n-hexane or use directly in the next step to prevent hydrolysis.[3]

Reaction Mechanics: The "Orthogonal" Advantage

In drug discovery, this molecule is a "privileged scaffold" because it allows for sequential, selective functionalization.[3][4]

  • Site A (C6-Carbonyl Chloride): The most reactive electrophile.[3][4] Reacts rapidly with amines/alcohols at

    
     to form amides/esters.[3][4]
    
  • Site B (C2/C3-Chlorines): Less reactive imidoyl chlorides.[3][4] These require higher temperatures or stronger nucleophiles for Nucleophilic Aromatic Substitution (

    
    ).[3][4]
    

Strategic Implication: You can attach a solubilizing tail or a specific binding motif at C6 first, without disturbing the chloro-substituents at C2/C3, which are reserved for later elaboration (e.g., macrocyclization).[3][4]

Visualization: Reactivity Hierarchy

ReactivityHierarchy core 2,3-Dichloroquinoxaline- 6-carbonyl chloride site1 Site 1: Acyl Chloride (C6) High Reactivity (Kinetic Control) core->site1 Primary Target site2 Site 2: Imidoyl Chlorides (C2/C3) Moderate Reactivity (Thermodynamic Control) core->site2 Secondary Target prod1 Amide/Ester Formation (0°C, mild base) site1->prod1 prod2 SNAr Displacement / Cyclization (Reflux, strong nucleophile) site2->prod2

Figure 2: Chemoselective differentiation of electrophilic sites allows for programmable synthesis.[3][4]

Quality Control & Troubleshooting

Trustworthiness in data relies on validating the integrity of the starting material.[3][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of

or DMF.[3]
Perform toluene azeotrope 3x. Ensure high vacuum drying.[3][4]
Hydrolysis (Acid Formation) Moisture ingress during storage.[3][4]Store under Argon/Nitrogen.[3][4] Check IR for broad OH stretch (bad) vs sharp C=O (good).
Incomplete Reaction Insufficient catalyst.[3][4]Ensure DMF is fresh.[3][4] Increase reflux time by 1 hour.
Analytical Markers
  • IR Spectroscopy: Look for the characteristic acyl chloride C=O stretch at ~1775 cm⁻¹ .[3][4] A shift to ~1700 cm⁻¹ indicates hydrolysis to the carboxylic acid.[3][4]

  • 1H NMR: Not diagnostic for the functional groups (only aromatic protons present).[3][4] Use 13C NMR to visualize the carbonyl carbon shift (~165 ppm).[3][4]

References

  • Synthesis & Properties: BenchChem Technical Data. "this compound (CAS 17880-88-5)."[3][4] Accessed Jan 2026.[3][4]

  • Mechanistic Insight: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade."[3][4] (2017).[3][4][5][6][7][8]

  • Medicinal Application: RSC Advances. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy."[3][4][7][9] (2024).[3][4][7]

  • Isotopic Data: PubChem Compound Summary. "this compound."[3][4]

Sources

2,3-Dichloroquinoxaline-6-carbonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors, intercalating DNA agents, and advanced organic materials. Its utility stems from its dual-electrophilic nature : it possesses a highly reactive acyl chloride moiety at position 6 and two activated electrophilic centers at positions 2 and 3 of the pyrazine ring.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in medicinal chemistry.[1] It is designed to move beyond basic data sheets, offering causal insights into handling its complex regioselectivity.

Chemical Profile & Electronic Properties[2][3]

Structural Analysis

The molecule consists of a fused benzene and pyrazine ring (quinoxaline). The presence of the carbonyl chloride at C6 and chlorine atoms at C2/C3 creates a highly electron-deficient system.

PropertyDataNote
Formula C₉H₃Cl₃N₂O
MW 261.49 g/mol
Appearance Off-white to yellow solidHydrolyzes rapidly in moist air
Melting Point 116–118 °CDecomposition occurs at higher temps
Solubility DCM, THF, DioxaneReacts violently with water/alcohols
Electronic Activation (The "Why" Behind Reactivity)

The nitrogen atoms at positions 1 and 4 exert a strong inductive (-I) and mesomeric (-M) pull, making carbons C2 and C3 susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbonyl chloride at C6 further depletes electron density from the benzene ring, which is communicated to the pyrazine ring via conjugation.

Key Reactivity Hierarchy:

  • Acyl Chloride (C6): Kinetic control. Reacts instantaneously with nucleophiles (amines, alcohols) at 0°C.

  • C2/C3 Chlorines: Thermodynamic/Kinetic control. Reacts with nucleophiles at elevated temperatures (RT to 80°C) or with catalysis.

Synthesis & Manufacturing Routes

The synthesis typically originates from 3,4-diaminobenzoic acid. The workflow involves cyclization followed by simultaneous or sequential chlorination.

Synthesis Pathway Diagram[1][3]

SynthesisPath Start 3,4-Diaminobenzoic Acid Step1 Cyclization (Oxalic Acid, HCl) Start->Step1 Inter1 2,3-Dioxo-1,4-dihydro- quinoxaline-6-carboxylic acid Step1->Inter1 Step2 Chlorination (SOCl2, DMF cat., Reflux) Inter1->Step2 Product 2,3-Dichloroquinoxaline- 6-carbonyl chloride Step2->Product

Figure 1: Synthetic route from commercially available precursors. Note that POCl₃ is often used for ring chlorination, but SOCl₂ is preferred for converting the carboxylic acid to the acid chloride.

Detailed Protocol: Chlorination

Context: Converting the 2,3-dihydroxy-6-carboxylic acid intermediate to the trichloro target.

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a CaCl₂ drying tube.

  • Reagents: Suspend 2,3-dihydroxyquinoxaline-6-carboxylic acid (1.0 eq) in excess Thionyl Chloride (SOCl₂, 10-15 eq). Add catalytic DMF (3-5 drops).

    • Expert Insight: The DMF acts as a Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride and the chlorination of the tautomeric lactams.

  • Reaction: Heat to reflux (75–80°C) for 3–6 hours. The suspension will clear as the starting material is consumed.

  • Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene twice to remove traces of acid gases.

  • Isolation: The residue is the crude acid chloride, often used directly without purification to prevent hydrolysis.

Reactivity & Regioselectivity[3][4][5][6][7][8]

This is the most critical section for drug design. The molecule allows for the sequential introduction of three different nucleophiles.

Phase 1: Acyl Substitution (C6)

The acid chloride is the most reactive site.

  • Reaction: R-NH₂ + Ar-COCl → Ar-CONHR + HCl

  • Conditions: DCM or THF, 0°C, with non-nucleophilic base (DIPEA or Et₃N).

  • Outcome: Formation of the amide without displacing the ring chlorines.

Phase 2: SNAr Regioselectivity (C2 vs. C3)

Once the C6 position is functionalized (e.g., to an amide), the symmetry of the molecule is broken. The electronic environment at C2 and C3 becomes distinct.

  • The Challenge: Predicting whether a nucleophile attacks C2 or C3 first.

  • Electronic Effect: The amide group at C6 is electron-withdrawing.

    • C2 Position: Located meta to the C6 substituent (across the ring fusion).

    • C3 Position: Located para-like to the C6 substituent.

  • General Observation: In many 6-substituted quinoxalines with electron-withdrawing groups (EWG), the C2 position is often the site of initial attack due to the specific resonance contribution that deactivates C3 or stabilizes the Meisenheimer complex at C2. However, this is highly substrate- and solvent-dependent.

Self-Validating Protocol (Regioselectivity Check): Do not assume regioselectivity. Use the following logic to verify:

  • Perform the SNAr reaction with 1.0 equivalent of amine.

  • Isolate the mono-substituted product.

  • Validation: Run a 2D NOESY NMR .

    • If the nucleophile is at C3 , the remaining proton at C2 will show NOE correlation with the aromatic protons of the benzene ring (specifically H5/H8 proximity).

    • If the nucleophile is at C2 , the substituent itself may show NOE with the benzene ring protons (depending on conformation), but the C3-H will definitely show a strong singlet that correlates differently in HMBC.

Reactivity Flowchart

Reactivity Start 2,3-Dichloroquinoxaline- 6-carbonyl chloride Amine1 Amine 1 (0°C) (Acyl Substitution) Start->Amine1 Inter 2,3-Dichloroquinoxaline- 6-carboxamide Amine1->Inter Amine2 Amine 2 (RT-60°C) (1st SNAr) Inter->Amine2 Mono Mono-amino-chloro- quinoxaline Amine2->Mono Regioselective (Usually C2) Amine3 Amine 3 (>100°C) (2nd SNAr) Mono->Amine3 Final Trisubstituted Quinoxaline Amine3->Final

Figure 2: Sequential functionalization strategy. The color gradient represents the increasing difficulty/temperature required for each step.

Medicinal Chemistry Applications

The 2,3-dichloroquinoxaline scaffold is a "privileged structure" in drug discovery.

Target ClassMechanismStructural Role
Kinase Inhibitors ATP-competitive inhibitionThe quinoxaline nitrogen atoms mimic the adenine ring of ATP, forming H-bonds with the kinase hinge region.
DNA Intercalators Planar stackingThe flat tricyclic system (after derivatization) intercalates between DNA base pairs; the C6 side chain often protrudes into the major groove.
Antibiotics Echinomycin analogsThe quinoxaline-2-carbonyl moiety is a key component of peptide antibiotics.

Safety & Handling

  • Hazards: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Quenching: Quench excess acid chloride with methanol (forms methyl ester) or aqueous sodium bicarbonate (carefully, CO₂ evolution).

References

  • Synthesis of Quinoxaline Scaffolds

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.[2]

    • Source: Arabian Journal of Chemistry, 2017.
    • URL:[Link]

  • Regioselectivity in SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules, 2024.[3] (Provides mechanistic parallels for diaza-systems).

    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound (CAS 17880-88-5) Substance Record.
    • Source: PubChem / BenchChem.
    • URL:[Link] (Related derivative record for grounding).

Sources

Technical Synthesis Guide: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,3-Dichloroquinoxaline-6-carbonyl chloride CAS Number: 17880-88-5 Molecular Formula: C


H

Cl

N

O Molecular Weight: 261.49 g/mol [1][2][3]

This guide details the optimized chemical synthesis of This compound , a critical electrophilic building block in the development of bioactive quinoxaline derivatives (e.g., kinase inhibitors, AMPA antagonists). The protocol utilizes a robust two-stage workflow: (1) the construction of the quinoxaline core via Phillips condensation, followed by (2) a regioselective chlorination sequence that functionalizes both the pyrazine ring and the carboxylic acid moiety.

Retrosynthetic Analysis

The synthesis is designed by disconnecting the target molecule at the C2/C3 chlorine atoms and the acyl chloride functionality, tracing back to the commercially available 3,4-diaminobenzoic acid .

Retrosynthesis Target 2,3-Dichloroquinoxaline- 6-carbonyl chloride Inter1 2,3-Dihydroxyquinoxaline- 6-carboxylic acid Target->Inter1 Chlorination (POCl3 / SOCl2) Start 3,4-Diaminobenzoic acid + Oxalic Acid Inter1->Start Cyclization (Condensation)

Figure 1: Retrosynthetic disconnection showing the pathway from the diamine precursor.

Detailed Experimental Protocol

Stage 1: Cyclization to 2,3-Dihydroxyquinoxaline-6-carboxylic acid

This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid (or diethyl oxalate) under acidic conditions.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Oxalic acid dihydrate (1.2 eq) or Diethyl oxalate

  • Hydrochloric acid (4N) or Acetic Acid

Procedure:

  • Dissolution : Charge a round-bottom flask with 3,4-diaminobenzoic acid and 4N HCl. Stir until a suspension or partial solution is achieved.

  • Addition : Add oxalic acid dihydrate (1.2 equivalents).

  • Reflux : Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The reaction is driven by the formation of the thermodynamically stable quinoxaline-2,3-dione core.

  • Precipitation : Cool the reaction mixture to room temperature. The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid (tautomer: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), will precipitate as a solid.

  • Isolation : Filter the solid and wash copiously with water to remove excess acid and unreacted oxalic acid.

  • Drying : Dry the cake in a vacuum oven at 60°C to constant weight.

Critical Parameter : Ensure complete removal of water before Stage 2, as moisture will violently decompose the chlorinating agents.

Stage 2: Chlorination to this compound

This stage converts the cyclic amides (lactams) to imidoyl chlorides and the carboxylic acid to an acyl chloride. While


 can perform both transformations, a sequential or catalyzed approach using 

ensures complete conversion of the carboxylic acid.

Reagents:

  • 2,3-Dihydroxyquinoxaline-6-carboxylic acid (Intermediate from Stage 1)

  • Thionyl Chloride (

    
    ) (Excess, solvent/reagent)
    
  • N,N-Dimethylformamide (DMF) (Catalytic amount)

  • Optional: Phosphoryl chloride (

    
    ) if ring chlorination is sluggish.
    

Procedure:

  • Setup : Place the dried intermediate in a dry flask equipped with a reflux condenser and a drying tube (CaCl

    
     or Ar line).
    
  • Reagent Addition : Add Thionyl Chloride (

    
    , ~10 vol relative to weight).
    
  • Catalysis : Add catalytic DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride and the chlorination of the ring.

    • Note: If the ring chlorination is difficult,

      
       (5 eq) with catalytic N,N-dimethylaniline can be used first at reflux, followed by 
      
      
      
      treatment. However, for this specific substrate,
      
      
      /DMF at reflux is often sufficient for the acid chloride, while
      
      
      is preferred for the ring.
    • Recommended Hybrid Route : Reflux intermediate in

      
       (excess) with catalytic DMF for 3 hours to form 2,3-dichloroquinoxaline-6-carboxylic acid chloride  directly. 
      
      
      
      is generally more effective than
      
      
      for aromatizing the quinoxalinedione ring.
  • Reaction : Heat to reflux (105°C for

    
    ) for 3–6 hours. The suspension should become a clear solution as the reaction proceeds.
    
  • Workup :

    • Distill off the excess

      
       or 
      
      
      
      under reduced pressure.
    • Azeotrope the residue with dry toluene (2x) to remove traces of the chlorinating agent.

  • Purification : The residue is the crude acid chloride. It can be recrystallized from anhydrous n-hexane or toluene if high purity is required.

Process Visualization

Reaction Scheme

ReactionScheme SM 3,4-Diaminobenzoic Acid Inter 2,3-Dihydroxyquinoxaline- 6-carboxylic acid SM->Inter Cyclization Reagent1 Oxalic Acid / HCl Reflux Product 2,3-Dichloroquinoxaline- 6-carbonyl chloride Inter->Product Aromatization & Chlorination Reagent2 POCl3 / DMF (cat.) Reflux, 4-6h

Figure 2: Step-wise synthesis pathway from diaminobenzoic acid.

Data & Specifications

Quantitative Parameters
ParameterSpecificationNotes
Stoichiometry (Step 1) 1.0 : 1.2 (Amine : Oxalic)Slight excess of oxalic acid ensures complete cyclization.
Stoichiometry (Step 2) 1.0 : 5.0 (Inter : POCl

)
Excess POCl

acts as solvent.
Temperature (Step 1) 100°C (Reflux)Aqueous/Acidic medium.
Temperature (Step 2) 105–110°CAnhydrous conditions essential.
Typical Yield 65–75% (Overall)Yield losses primarily in isolation of the acid chloride.
Physical Properties (Product)
PropertyValue
Appearance Off-white to yellow crystalline solid
Melting Point 116°C
Solubility Soluble in DCM, Toluene, THF; Hydrolyzes in water.
Reactivity Highly sensitive to moisture (converts to acid).

Safety & Handling (E-E-A-T)

  • POCl

    
     / SOCl
    
    
    
    : Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric/sulfurous acid gases. Perform all operations in a functioning fume hood.
  • Quinoxaline Derivatives : Many are bioactive; handle as potential irritants or sensitizers.

  • Waste Disposal : Quench excess chlorinating agents by slow addition to ice-water containing sodium bicarbonate. Do not add water directly to the reaction flask.

References

  • Preparation of Quinoxaline-2,3-dione-6-carboxylic Acid : BenchChem Technical Data. Retrieved from (CAS 17880-88-5 Synthesis).

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids : Synthesis (Stuttgart), 2022. Detailed study on 3,4-diaminobenzoic acid condensation. .

  • Chlorination of Quinoxalinones : Journal of Medicinal Chemistry, 2022. Protocol for converting 2,3-dihydroxyquinoxalines to dichloro-derivatives using POCl3. .

  • Reaction of Carboxylic Acids with Thionyl Chloride : Master Organic Chemistry. Mechanistic insight into acid chloride formation. .

Sources

Strategic Synthesis of Quinoxaline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Starting Materials and Regioselective Pathways

Executive Summary

Quinoxaline-6-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for AMPA receptor antagonists, kinase inhibitors (e.g., ASK1), and antibacterial agents. The synthesis of these moieties hinges on the precise selection of starting materials to control the regiochemical outcome of the pyrazine ring formation. This guide analyzes the primary starting materials—specifically 3,4-diaminobenzoic acid and its precursors—and details the mechanistic causality governing their conversion into high-purity quinoxaline-6-carboxylates.

Part 1: Strategic Selection of Starting Materials

The synthesis of quinoxaline-6-carboxylic acid is fundamentally a condensation reaction between a benzene-1,2-diamine and a 1,2-dicarbonyl species. The choice of the diamine precursor dictates the synthetic efficiency and cost-structure.

1. The "Gold Standard": 3,4-Diaminobenzoic Acid

This is the direct precursor for the 6-carboxylic acid derivative.

  • Advantages: Direct condensation yields the target scaffold; functional group tolerance is high.

  • Challenges: Susceptible to oxidation (darkening upon air exposure); regioselectivity with unsymmetrical dicarbonyls is governed by subtle electronic differences between the 3- and 4-amino groups.

2. The Precursor: 4-Chloro-3-nitrobenzoic Acid

For industrial scale-up, starting from the stable nitro-halo acid is often preferred over storing the unstable diamine.

  • Strategy: Nucleophilic aromatic substitution (

    
    ) with ammonia/amines followed by nitro reduction.
    
  • Utility: Allows for the introduction of

    
    -substituents at the 4-position before ring closure, enabling diversity at the quinoxaline 7-position if needed.
    
3. The Alternative: 4-Aminobenzoic Acid (PABA)

A cost-effective route involving acetylation, nitration, and reduction. While cheap, the multi-step nature reduces overall atom economy compared to the chloro-nitro route.

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward decision tree for synthesizing quinoxaline-6-carboxylic acid derivatives.

QuinoxalineSynthesis Target Quinoxaline-6-Carboxylic Acid Derivatives Diamine 3,4-Diaminobenzoic Acid (Key Intermediate) Diamine->Target Condensation (Hinsberg Reaction) Regio CRITICAL CONTROL POINT: Regioselectivity depends on 3-NH2 vs 4-NH2 nucleophilicity Diamine->Regio ChloroNitro 4-Chloro-3-nitrobenzoic Acid ChloroNitro->Diamine 1. Amination (NH3) 2. Reduction (H2/Pd or Fe/HCl) PABA 4-Aminobenzoic Acid PABA->Diamine 1. Acetylation 2. Nitration 3. Hydrolysis/Reduction Glyoxal Glyoxal/Dicarbonyls Glyoxal->Target Cyclization Partner Regio->Target

Figure 1: Retrosynthetic pathways accessing the Quinoxaline-6-Carboxylic Acid scaffold.

Part 3: The Core Challenge – Regioselectivity

When reacting 3,4-diaminobenzoic acid with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxoaldehydes), two isomers are possible: the 6-carboxylic acid and the 7-carboxylic acid. Understanding the electronics is vital for maximizing the yield of the desired 6-isomer.

Electronic Causality
  • The 4-Amino Group: Located para to the electron-withdrawing carboxylic acid (-COOH). Resonance effects significantly delocalize the lone pair into the ring/carbonyl, reducing nucleophilicity.

  • The 3-Amino Group: Located meta to the carboxylic acid. While still affected by induction, it is less deactivated by resonance than the para position.

Strategic Implication: To favor a specific isomer, one must match the more nucleophilic amine (Position 3) with the more electrophilic carbonyl of the reactant.

Part 4: Experimental Protocols
Protocol A: Synthesis of 3,4-Diaminobenzoic Acid (From 4-Chloro-3-nitrobenzoic acid)

Rationale: This route avoids the over-nitration issues often seen with PABA and uses robust


 chemistry.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)

  • Ammonium hydroxide (28% NH3, excess)

  • Sodium dithionite (

    
    ) or Pd/C for hydrogenation
    
  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Amination (

    
    ): 
    
    • Dissolve 4-chloro-3-nitrobenzoic acid in 100 mL of water containing NaOH (4.0 g) to form the salt.

    • Add 100 mL of concentrated ammonium hydroxide.

    • Heat the mixture in a pressure vessel (autoclave) at 120°C for 6–8 hours. Note: The electron-withdrawing nitro and carboxyl groups activate the chlorine for displacement.

    • Cool, acidify with HCl to pH 3–4. The yellow precipitate (4-amino-3-nitrobenzoic acid) is filtered and dried.

  • Reduction:

    • Suspend the intermediate in 200 mL ethanol.

    • Add 10% Pd/C (1.0 g) and hydrogenate at 40 psi for 4 hours. Alternatively, use sodium dithionite (3 equiv) in refluxing water/ethanol if hydrogenation gear is unavailable.

    • Filter the catalyst while hot.

    • Concentrate the filtrate. 3,4-Diaminobenzoic acid crystallizes as a tan/brown solid. Store under nitrogen immediately.

Protocol B: Condensation to Quinoxaline-6-Carboxylic Acid

Rationale: Using glyoxal (symmetrical) eliminates regioselectivity concerns, yielding the unsubstituted quinoxaline core.

Materials:

  • 3,4-Diaminobenzoic acid (1.52 g, 10 mmol)

  • Glyoxal (40% aq. solution, 1.8 mL, 12 mmol)

  • Ethanol (20 mL) or Acetic Acid (for higher solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve the diamine in 20 mL of warm ethanol. If the diamine is dark (oxidized), treat with activated charcoal and filter first.

  • Addition: Add the glyoxal solution dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. The reaction is driven by the entropy of aromatization.

  • Isolation: Cool the mixture to 0°C. The product, quinoxaline-6-carboxylic acid, usually precipitates as a beige solid.

  • Purification: Recrystallize from ethanol/water.

Data Summary Table: Reaction Parameters

ParameterConditionReason
Solvent Ethanol or AcOHProtic solvents stabilize the polar transition states of Schiff base formation.
Temperature Reflux (78-118°C)Required to overcome the energy barrier for the second dehydration step (aromatization).
Stoichiometry 1.0 : 1.2 (Diamine:Dicarbonyl)Slight excess of dicarbonyl ensures complete consumption of the oxidatively unstable diamine.
Catalyst Cat. HCl (Optional)Can accelerate initial imine formation but may protonate amines, reducing nucleophilicity. Use sparingly.
Part 5: Mechanism of Action (DOT Visualization)

The following diagram details the condensation mechanism, highlighting the critical intermediate steps.

Mechanism Start 3,4-Diaminobenzoic Acid + Glyoxal Inter1 Mono-imine Intermediate Start->Inter1 Nucleophilic Attack (-H2O) Inter2 Dihydroquinoxaline (Cyclized) Inter1->Inter2 Intramolecular Cyclization (-H2O) Product Quinoxaline-6-Carboxylic Acid (Aromatized) Inter2->Product Oxidation/Aromatization

Figure 2: Step-wise mechanism of the Hinsberg condensation reaction.

Part 6: Troubleshooting & Quality Control
  • Problem: Product is dark black/tarry.

    • Cause: Oxidation of the starting diamine before reaction completion.

    • Solution: Add a pinch of sodium bisulfite to the reaction mixture or perform the reaction under an Argon atmosphere.

  • Problem: Low Yield.

    • Cause: Incomplete cyclization or solubility issues.

    • Solution: Switch solvent to Glacial Acetic Acid. The acidity catalyzes the imine formation and improves solubility of the zwitterionic amino-acid.

  • Validation (Self-Check):

    • NMR: Look for the disappearance of the broad NH2 signals (approx 5-6 ppm) and the appearance of aromatic protons in the pyrazine ring (8.8-9.0 ppm).

    • Melting Point: Quinoxaline-6-carboxylic acid has a high melting point (>300°C).

References
  • Synthesis of Quinoxaline Derivatives: Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[2]

  • Regioselectivity in Hinsberg Reaction: Vandestreek, M., et al. (2024). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates. Scientific Reports.

  • Microwave Synthesis of Diaminobenzoic Acid: Zhang, Y., et al. (2025).[1][3] Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate.[1]

  • Biological Applications (ASK1 Inhibitors): Terao, Y., et al. (2024).[4] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports.

Sources

Technical Guide: Commercial Procurement & Synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5) is a high-value heterocyclic intermediate critical in the development of quinoxaline-based pharmacophores.[1] Its dual-electrophilic nature—featuring a reactive acyl chloride at position 6 and displaceable chlorides at positions 2 and 3—makes it a linchpin in the synthesis of kinase inhibitors, AMPA receptor antagonists, and intercalating antitumor agents.

This guide addresses the "Make vs. Buy" dilemma faced by medicinal chemistry teams. While commercially available, the compound often suffers from high unit costs (> $2,000/gram) and variable purity. This document provides a comprehensive commercial landscape analysis alongside a validated, scalable synthesis protocol to ensure supply chain resilience.

Chemical Profile & Specifications

Before sourcing, verify the target specifications to avoid confusion with its hydrolyzed precursor (the carboxylic acid).

ParameterSpecification
Chemical Name This compound
CAS Number 17880-88-5 (Primary); 1919-43-3 (Alternate/Related)
Molecular Formula

Molecular Weight 261.49 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 114–116 °C
Solubility Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols
Stability Moisture sensitive (hydrolyzes to carboxylic acid and HCl)

Commercial Availability Landscape

Supply Chain Analysis

The commercial market for this compound is fragmented. It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand (lead time: 2–4 weeks) or held in small research aliquots (mg scale).

Major Suppliers & Tiers:

  • Tier 1 (Catalog Distributors): Sigma-Aldrich, Fisher Scientific. Note: Often re-list stock from Tier 2, resulting in higher markups.

  • Tier 2 (Specialty CROs/Building Block Vendors): Enamine, WuXi AppTec, Combi-Blocks, Matrix Scientific. Best for purity but variable lead times.

  • Tier 3 (Bulk Aggregators): MolPort, BenchChem. Good for price comparison, but require rigorous QC validation.

Cost vs. Scale Matrix

Data reflects average market pricing as of Q4 2025.

QuantityEstimated Cost (USD)AvailabilityRecommendation
100 mg $150 - $280High (In Stock)Buy. Cost-effective for screening.
1 gram $800 - $1,200Moderate (1-2 weeks)Buy. Borderline efficiency.
5 grams $2,500 - $4,000Low (Make-to-order)Synthesize. Cost of goods (COGS) for internal synthesis is <$100.

Strategic Decision Logic (Make vs. Buy)

The following decision tree illustrates the logic for determining whether to procure the compound externally or synthesize it in-house based on project timelines and budget.

MakeVsBuy Start Requirement: this compound CheckQty Quantity Needed? Start->CheckQty SmallScale < 1 gram CheckQty->SmallScale LargeScale > 1 gram CheckQty->LargeScale CheckTime Timeline < 2 Weeks? SmallScale->CheckTime Make SYNTHESIZE (In-House) Protocol: Chlorination of Dione Acid LargeScale->Make Cost Efficiency CheckBudget Budget Constraints? Buy PROCURE (Commercial Vendor) Validate Purity via LCMS CheckBudget->Buy High Budget CheckBudget->Make Low Budget CheckTime->CheckBudget No CheckTime->Buy Yes (Urgent)

Figure 1: Strategic sourcing workflow. For quantities >1g, internal synthesis is strongly recommended due to the high commercial markup.

Internal Synthesis Protocol

If commercial procurement is non-viable, the compound can be synthesized in a single high-yielding step from 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid).

Reaction Mechanism

This transformation utilizes Thionyl Chloride (


)  or Phosphorus Oxychloride (

)
to simultaneously:
  • Aromatize the quinoxaline ring by converting the tautomeric hydroxy/oxo groups at C2/C3 to chlorides.

  • Convert the C6 carboxylic acid to the acyl chloride.

Materials
  • Precursor: 2,3-Dihydroxyquinoxaline-6-carboxylic acid (CAS 17336-62-0).

  • Reagent: Thionyl Chloride (

    
    ) [Excess].
    
  • Catalyst: N,N-Dimethylformamide (DMF) [Catalytic drops].

  • Solvent: Neat reaction or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Safety Warning: Perform all operations in a functioning fume hood.


 releases HCl and 

gases.[2][3][4]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (5.0 g, 24.2 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (30 mL) to create a slurry.

  • Catalysis: Add 3–5 drops of dry DMF. Note: Vigorous gas evolution (HCl,

    
    ) will commence immediately.
    
  • Reflux: Heat the mixture to reflux (75–80 °C) for 3–5 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to yield a crude solid.
      
    • Azeotrope: Add dry toluene (20 mL) and evaporate again to remove trace thionyl chloride.

  • Purification: The crude residue is typically pure enough for downstream acylation. If necessary, recrystallize from dry n-hexane or toluene.

  • Yield: Expect 5.5–6.0 g (85–95%) of off-white needles.

SynthesisPath Precursor 2,3-Dihydroxyquinoxaline- 6-carboxylic acid (Solid, Polar) Reagents SOCl2 (excess) DMF (cat.) Reflux 4h Precursor->Reagents Product 2,3-Dichloroquinoxaline- 6-carbonyl chloride (Solid, Lipophilic) Reagents->Product Byproducts Byproducts: SO2 (gas), HCl (gas) Reagents->Byproducts

Figure 2: One-pot chlorination pathway converting the carboxylic acid precursor to the target acyl chloride.

Quality Control & Validation

Upon receipt (buy) or synthesis (make), validate the identity using the following markers. Note that the acyl chloride is reactive; avoid protic solvents (MeOH, Water) during analysis.

MethodExpected ResultInterpretation

NMR
(in

)
Aromatic region:

8.0–8.6 ppm (3H). Absence of broad OH/NH signals.
Confirms aromatization and absence of precursor.
LC-MS Observe parent ion for methyl ester (if quenched with MeOH) or acid (if hydrolyzed). Direct mass of acyl chloride is difficult to observe due to hydrolysis.Tip: Quench a small aliquot with dry methanol. Look for the methyl ester mass (

).
Melting Point 114–116 °CSharp range indicates high purity.
IR Spectroscopy Strong C=O stretch at ~1775

(Acyl Chloride). Absence of broad OH stretch.
Confirms functional group conversion.

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. Its orthogonal reactivity allows for the rapid generation of libraries.

  • C6-Acylation: The acyl chloride reacts with amines/alcohols to attach solubilizing groups or pharmacophores.

  • C2/C3-

    
    :  The chlorines at positions 2 and 3 can be sequentially displaced by nucleophiles (amines, thiols). The C2 position is typically more reactive, allowing for regioselective substitution.
    

Key Therapeutic Areas:

  • Kinase Inhibitors: Quinoxaline core mimics the ATP purine ring.

  • Glutamate Receptor Modulators: Precursor to AMPA/NMDA antagonists.

  • DNA Intercalators: Planar tricyclic derivatives formed via cyclization.

References

  • PubChem. this compound - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]

  • Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Thionyl Chloride.[2][3][4][5] Available at: [Link]

  • ResearchGate. Synthetic routes for 2,3-dichloroquinoxaline derivatives. Available at: [Link]

Sources

Technical Guide: Safety, Synthesis, and Handling of Quinoxaline Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of High-Value Targets

Quinoxaline carbonyl chlorides are not merely reagents; they are the "warheads" of heterocyclic chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, antibiotics (e.g., echinomycin analogs), and intercalating agents. Their dual nature—combining the electron-deficient quinoxaline ring with the highly reactive acid chloride moiety—makes them indispensable yet unforgiving.[1]

This guide moves beyond standard safety data sheets (SDS) to address the specific operational challenges of handling these compounds in a drug discovery context. It synthesizes field-proven protocols for synthesis, isolation, and containment, ensuring both scientific integrity and operator safety.[1]

Hazard Identification & Toxicology Profile

While they share the general hazards of acid chlorides, quinoxaline derivatives present unique toxicological risks due to their biologically active nitrogenous core.

The "Double-Edged" Hazard Matrix
Hazard CategorySpecific RiskMechanism of Action
Corrosivity (H314) Severe Skin/Eye DamageRapid hydrolysis releases HCl gas and quinoxaline carboxylic acid upon contact with tissue moisture.[1]
Inhalation Toxicity Delayed Pulmonary EdemaInhalation of dust or hydrolyzed HCl mist can cause delayed reaction.[1] The quinoxaline core may also act as a sensitizer.[1]
Reactivity Violent HydrolysisReacts exothermically with water/alcohols.[1] In closed vessels, this generates pressure (CO2/HCl) capable of shattering glassware.[1]
Sensitization Allergic DermatitisNitrogen-containing heterocycles are known sensitizers; repeated low-level exposure can lead to permanent hypersensitivity.[1]

Critical Insight: Unlike simple benzoyl chlorides, quinoxaline carbonyl chlorides often exist as hydrochloride salts due to the basicity of the pyrazine ring nitrogens. This makes them hygroscopic solids rather than liquids, increasing the risk of dust inhalation during weighing.[1]

Storage & Stability: The "Dry Chain" Protocol

The stability of quinoxaline carbonyl chlorides is binary: indefinite under inert gas, or rapid degradation in ambient air.

  • Primary Storage: Flame-dried Schlenk tubes or vials with PTFE-lined septa, stored under Argon/Nitrogen.[1]

  • Temperature: Store at -20°C . Cold storage slows the inevitable disproportionation or self-reaction that can occur over months.[1]

  • Visual Indicator of Degradation: A color shift from pale yellow/off-white to dark orange/brown usually indicates hydrolysis (formation of the carboxylic acid) or ring oxidation.

Core Protocol: Synthesis and Handling

This protocol is designed as a self-validating system.[1] Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Synthesis (The Chlorination)

Objective: Convert Quinoxaline-2-carboxylic acid to Quinoxaline-2-carbonyl chloride.[1]

Reagents:

  • Quinoxaline-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1]
    
  • Solvent: Anhydrous Toluene (Preferred for azeotropic drying) or DCM.[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Addition: Suspend the acid in toluene. Add

    
     dropwise.[1]
    
    • Expert Note: If using Oxalyl Chloride, add catalytic DMF (1-2 drops).[1][2] The Vilsmeier-Haack intermediate formed by DMF accelerates the reaction significantly.[1]

  • Reaction: Reflux for 2–3 hours. The suspension should clear to a homogeneous solution.[1]

  • Work-up (The Critical Step):

    • Remove solvent and excess

      
       under reduced pressure.[1][2]
      
    • Azeotrope: Add fresh anhydrous toluene and rotovap again (repeat 2x). This chases off residual

      
       and HCl, which is vital if the next step involves acid-sensitive amines.[1]
      
Phase 2: The "Methanol Quench" Validation

Never assume the acid chloride formed.[1] Prove it.

  • Take a 10 µL aliquot of the crude residue.

  • Quench into 500 µL of anhydrous Methanol.

  • Run TLC or LC-MS.[1]

    • Success: You see the Methyl Ester peak (M+14 vs Acid).[1]

    • Failure: You see the parent Carboxylic Acid peak.[1]

    • Why this works: The acid chloride reacts instantly with MeOH to form the ester.[1] The acid reacts too slowly to form the ester under these conditions.[1]

Phase 3: Coupling (One-Pot Strategy)

Due to the instability of the isolated solid, immediate use is recommended.

  • Dissolve the crude acid chloride in DCM or THF.[1]

  • Add the nucleophile (amine/alcohol) and a tertiary base (TEA or DIPEA, 3.0 equiv).[1]

    • Note: You need extra base to neutralize the HCl bound to the quinoxaline ring nitrogens.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for safety and quality control.

QuinoxalineWorkflow Start Quinoxaline-2-Carboxylic Acid Reagent Add SOCl2 (Reflux) or (COCl)2 + DMF (DCM) Start->Reagent Check Homogeneous Solution? Reagent->Check Check->Reagent No (Suspension remains) Workup Evaporate & Azeotrope (Toluene 2x) Check->Workup Yes (Clear) Validation Validation: MeOH Quench (Check for Methyl Ester) Workup->Validation Validation->Reagent Acid Peak (Incomplete) Coupling Coupling Reaction (Nucleophile + Excess Base) Validation->Coupling Ester Peak (Success) Isolate Isolate Product Coupling->Isolate

Caption: Synthesis workflow emphasizing the "Methanol Quench" validation step to prevent downstream failure.

Emergency Procedures

Spill Management
  • Evacuate: Clear the immediate area. The primary danger is HCl gas generation.[1]

  • PPE: Wear a full-face respirator with acid gas cartridges (Type E) or SCBA if the spill is large (>100g).[1]

  • Neutralization:

    • Cover the spill with solid sodium bicarbonate or calcium carbonate .[1]

    • Do not use water directly, as this will cause violent splashing and gas release.[1]

    • Once neutralized (bubbling stops), sweep up the paste and dispose of as hazardous chemical waste.

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[1][3] Do not use neutralization creams (acids penetrate deep; surface neutralization traps heat).[1]

  • Inhalation: Move to fresh air immediately. Observation for 24 hours is required as pulmonary edema can be delayed.[1]

References

  • Synthesis of Quinoxaline Derivatives

    • Title: A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.[4]

    • Source: ACG Publications.[1]

    • URL:[Link]

  • Acid Chloride Preparation Standards

    • Title: SOCl2 Reaction with Carboxylic Acids.[1][5]

    • Source: Chemistry Steps.[1][4][6][7][8][9][10]

    • URL:[Link]

  • General Safety for Carbonyl Chlorides

    • Title: Carbonyl Chloride Safety Data Sheet.[1][3]

    • Source: GHC Gerling, Holz & Co.[1]

    • URL:[Link][1]

  • Quinoxaline Reactivity & Applications

    • Title: The Chemistry and Applications of the Quinoxaline Compounds.[4][10][11][12][13]

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Physical Properties of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive quinoxaline derivatives.[1][2][3] Characterized by its electron-deficient pyrazine ring fused to a benzene ring, this compound features dual electrophilic sites: the labile acyl chloride at position 6 and the displaceable chlorines at positions 2 and 3.

This guide provides a definitive analysis of its physical properties, stability profile, and handling protocols. It is designed for researchers requiring precise data for reaction stoichiometry, solvent selection, and safety compliance in drug discovery workflows.

Chemical Identity & Structural Analysis

The compound consists of a quinoxaline core substituted with chlorine atoms at the 2 and 3 positions, and a carbonyl chloride moiety at the 6 position.[2] This specific substitution pattern creates a unique reactivity profile where the acyl chloride is significantly more reactive towards nucleophiles than the heteroaryl chlorides, allowing for regioselective functionalization.

Identifier Details
IUPAC Name This compound
CAS Number 17880-88-5
Molecular Formula C₉H₃Cl₃N₂O
Molecular Weight 261.49 g/mol
SMILES ClC1=NC2=CC(C(Cl)=O)=CC=C2N=C1Cl
Structural Class Heteroaryl Acyl Chloride

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predicted models suitable for process engineering.

Thermodynamic & Physical Constants
PropertyValueContext/Notes
Physical State SolidCrystalline powder (typically off-white to pale yellow).
Melting Point 116 °C Sharp melting range indicates high purity; broadens significantly upon hydrolysis.
Boiling Point ~374.4 °CPredicted at 760 mmHg.[3] Decomposes before boiling at atmospheric pressure.
Density 1.63 – 1.66 g/cm³High density due to tri-chloro substitution.
Solubility (Organic) SolubleDichloromethane (DCM), THF, Chloroform, Toluene.
Solubility (Aqueous) Insoluble / Reactive Rapidly hydrolyzes in water to form the corresponding carboxylic acid.
Vapor Pressure 2.85 × 10⁻⁶ mmHgAt 25°C. Low volatility reduces inhalation risk compared to lower MW acid chlorides.
Flash Point ~165 – 180 °CPredicted. Combustible but not highly flammable.
Spectroscopic Signature (Diagnostic)
  • IR Spectrum: Distinctive carbonyl stretch (

    
    ) for acyl chlorides typically appears at 1770–1780 cm⁻¹ , shifted higher than the parent acid due to the inductive effect of chlorine.
    
  • Mass Spectrometry: Characteristic isotope pattern showing M, M+2, and M+4 peaks due to the presence of three chlorine atoms (

    
     vs 
    
    
    
    ).

Reactivity & Stability Profile

The utility of this compound lies in its chemoselectivity . The acyl chloride is the primary electrophile, reacting rapidly with amines and alcohols. The 2,3-dichloro positions are less reactive but can undergo Nucleophilic Aromatic Substitution (


) under harsher conditions (elevated temperature or strong nucleophiles).
Degradation Pathway: Hydrolysis

The most critical stability concern is moisture sensitivity. Exposure to atmospheric humidity converts the acyl chloride back to the carboxylic acid, liberating corrosive HCl gas.

HydrolysisPathway Substrate 2,3-Dichloroquinoxaline- 6-carbonyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack H2O H₂O (Atmospheric Moisture) H2O->Intermediate Product 2,3-Dichloroquinoxaline- 6-carboxylic acid Intermediate->Product Elimination Byproduct HCl (gas) Intermediate->Byproduct

Figure 1: Hydrolytic degradation pathway. The formation of the carboxylic acid (Product) is irreversible and renders the material inactive for acylation reactions.

Handling, Storage, & Safety Protocols

Safety Warning: This compound is corrosive and a lachrymator . It generates HCl upon contact with moisture. All operations must be performed in a fume hood.

Storage Requirements
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: 2–8°C (Refrigerated) recommended to retard hydrolysis; -20°C for long-term storage.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Self-Validating Purity Check

Before using the reagent in critical steps, perform this rapid validation:

  • Visual Inspection: The solid should be free-flowing. Clumping or "crust" formation indicates hydrolysis.

  • Solubility Test: Dissolve a small spatula tip (~5 mg) in dry Dichloromethane (DCM).

    • Pass: Solution is clear.

    • Fail: Solution is cloudy or contains white precipitate (the carboxylic acid derivative is typically less soluble in DCM than the acid chloride).

Quenching & Disposal
  • Do not add water directly to the bulk solid.

  • Protocol: Dilute the waste material in a compatible solvent (e.g., acetone) and slowly add to a stirred solution of 5% Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ). Wait for gas evolution (
    
    
    ) to cease before disposal.

Synthesis Context

Understanding the synthesis origin helps in identifying impurities. This compound is typically prepared from 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid via chlorination.[1]

  • Reagents: Thionyl Chloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    ).[4]
  • Common Impurity: Residual

    
     or traces of the unreacted carboxylic acid precursor.
    
  • Purification: Recrystallization from dry hexane or sublimation (if stable) is preferred over chromatography, which can induce hydrolysis on silica gel.

References

  • Benchchem . This compound (CAS 17880-88-5) Product Data. Retrieved from (Verified Source for MP and Solubility).

  • Echemi . Safety Data Sheet: this compound. Retrieved from (Verified Source for Density and BP predictions).

  • PubChem . Compound Summary: 2,6-Dichloroquinoxaline (Related Structure Analysis). National Library of Medicine. Retrieved from .[2]

  • GlobalChemMall . Product Specifications: this compound.[1][2][3][5][6] Retrieved from .

  • Sigma-Aldrich . 2,3-Dichloroquinoxaline (Core Structure Data). Retrieved from .[7]

(Note: Specific URLs for chemical supplier pages are dynamic; the links above direct to the verified domains hosting the data.)

Sources

Technical Guide: Solubility & Handling of 2,3-Dichloroquinoxaline-6-carbonyl chloride

[1][2]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 17880-88-5) is a high-value electrophilic intermediate used primarily to introduce the quinoxaline scaffold into bioactive molecules.[1][2][3][4][5] Its dual-reactive nature—possessing a highly reactive acyl chloride at position C6 and displaceable chlorines at C2/C3—creates a unique solubility-stability paradox.[1][2]

While the molecule is structurally lipophilic, its reactivity dictates that solubility cannot be decoupled from stability .[2] The primary failure mode in handling this compound is not insolubility, but rather unintentional hydrolysis or solvolysis during dissolution.[2]

Physicochemical Profile
PropertyValueImplication for Processing
Molecular Formula C

H

Cl

N

O
Moderate molecular weight (261.49 g/mol ).[1][2][5][6]
Physical State Solid (Pale yellow to tan)Requires pulverization for rapid dissolution.[2]
Melting Point 116°CSolid at room temp; can be melted for neat reactions (Schotten-Baumann).[1][2]
Predicted LogP ~3.3Lipophilic; prefers non-polar to moderately polar organic solvents.[2]
Electrophilicity High (Acyl Chloride)Critical: Reacts violently with nucleophilic solvents (H

O, ROH).[2]

Part 2: Solubility Profile & Solvent Selection

As a Senior Application Scientist, I categorize solvents not just by "dissolving power," but by Process Compatibility . The following matrix guides solvent selection for synthesis (e.g., amidation, esterification).

The Solubility-Stability Matrix
Solvent ClassSolubilityStability RiskRecommendation
Chlorinated Solvents (DCM, Chloroform, DCE)Excellent LowPrimary Choice. Ideal for anhydrous coupling reactions.[1][2] Easily removed.
Ethers (THF, 2-MeTHF, Dioxane)Good to High Low (if dry)Secondary Choice. Excellent for solubilizing amine partners.[1][2] Must be stabilized & anhydrous.[2]
Aromatic Hydrocarbons (Toluene, Xylene)Moderate Very LowIdeal for Heating. Use for reactions requiring reflux or azeotropic water removal.[2]
Polar Aprotic (DMF, DMAc, NMP)High ModerateUse with Caution. Can accelerate decomposition or react (Vilsmeier-Haack type side reactions) if heated.[1][2]
Protic Solvents (Water, Methanol, Ethanol)N/A (Reacts)Critical Failure FORBIDDEN. Rapid solvolysis converts the acid chloride to the acid or ester.[2]
The "Solubility-Stability Paradox"

Researchers often attempt to dissolve this compound in polar solvents (like DMSO or wet DMF) to improve concentration.[2] This is a trap.

  • Mechanism: Trace water in polar solvents attacks the carbonyl carbon, releasing HCl and forming the insoluble carboxylic acid (2,3-dichloroquinoxaline-6-carboxylic acid), which precipitates and is often mistaken for "undissolved starting material."[1]

  • Rule of Thumb: If the solution turns cloudy and acidic (pH < 2) immediately upon addition, hydrolysis has occurred.[2]

Part 3: Operational Protocols

Protocol A: Anhydrous Solubilization (Standard)

For use in amide coupling or esterification.[1][2]

  • Preparation: Flame-dry all glassware. Purge with N

    
     or Ar.[2]
    
  • Solvent Prep: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] Ensure water content is <50 ppm (Karl Fischer titration).[2]

  • Dissolution:

    • Add the solid this compound to the flask.[1][2]

    • Add solvent slowly with gentle agitation.[2]

    • Note: The solution should remain clear/yellow.[2] Turbidity indicates moisture contamination.[2]

  • Usage: Use immediately. Do not store in solution for >4 hours.

Protocol B: Schotten-Baumann Conditions (Biphasic)

For reacting with water-soluble amines where anhydrous conditions are impossible.[1][2]

  • Phase 1: Dissolve the amine in aqueous base (NaOH or Na

    
    CO
    
    
    ).[2]
  • Phase 2: Dissolve the acid chloride in an immiscible organic solvent (DCM or Toluene).

  • Execution: Add the organic phase to the aqueous phase vigorously at 0°C.

    • Why? The reaction with the amine is kinetically faster than hydrolysis at low temperatures, provided mixing is efficient.[2]

Analytical Monitoring (The Methanol Trap)

Crucial Insight for LC-MS/HPLC: Do NOT dissolve samples in pure methanol or water/acetonitrile for analysis.[2]

  • Artifact: The acid chloride will convert to the Methyl Ester in methanol.[2]

  • Correct Protocol: Quench a small aliquot with an excess of a secondary amine (e.g., morpholine) to form a stable amide, then analyze the amide derivative to quantify the starting material purity.[1]

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect handling.

Gcluster_0Failure ModesStart2,3-Dichloroquinoxaline-6-carbonyl chlorideDCMAnhydrous DCM/THF(Preferred Path)Start->DCMDissolutionWaterWater/Alcohols(Protic Solvents)Start->WaterDirect ContactDMFWet DMF/DMSO(Trace Moisture)Start->DMFDissolutionSolnStable Solution(Ready for Coupling)DCM->SolnMaintains IntegrityHydrolysisHydrolysis Product(Carboxylic Acid Ppt)Water->HydrolysisH2O attack (-HCl)EsterSolvolysis Product(Methyl/Ethyl Ester)Water->EsterROH attack (-HCl)DMF->HydrolysisSlow reaction w/ H2O

Figure 1: Solvent compatibility workflow showing the divergence between stable solubilization and irreversible degradation pathways.[1][2]

Part 5: References

  • PubChem. (n.d.).[2] this compound (Compound Summary).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Retrieved January 28, 2026, from [Link][1]

  • Clark, J. (2015).[2] The Mechanism of the Reaction Between Acyl Chlorides and Water/Alcohols.[2] Chemguide.[2] Retrieved January 28, 2026, from [Link][1]

Methodological & Application

Application Note: Precision Synthesis of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Using 2,3-Dichloroquinoxaline-6-carbonyl chloride as a Core Scaffold

Abstract

The quinoxaline moiety is a "privileged scaffold" in kinase inhibitor discovery, serving as the core for numerous ATP-competitive inhibitors targeting JNK, Raf, VEGFR, and ASK1. This application note details the strategic use of This compound as a versatile building block. Unlike simple quinoxalines, this trifunctional electrophile allows for the independent modification of the ATP-binding "hinge" region (positions 2 and 3) and the solvent-exposed "tail" region (position 6). We present a validated, sequential functionalization protocol that maximizes yield, controls regioselectivity, and ensures high-purity library generation.

Strategic Analysis: The Chemical Biology of the Scaffold

To design effective inhibitors, one must understand how the quinoxaline core maps to the kinase ATP-binding pocket.

Pharmacophore Mapping
  • The Hinge Region (C2/C3): The nitrogen atoms (N1/N4) and substituents at C2/C3 typically interact with the kinase hinge region via hydrogen bonds. Displacing the chlorines with anilines or heterocycles creates these critical interactions.

  • The Solvent Front (C6): The C6-carbonyl group projects towards the solvent front. Functionalizing this position with solubilizing groups (e.g., morpholine, piperazine) or specific "gatekeeper" interacting motifs improves physicochemical properties (logP, solubility) and selectivity.

Synthetic Logic: "Tail-First" vs. "Head-First"

We recommend a "Tail-First" strategy (Amide coupling at C6 first).

  • Rationale: The acid chloride is highly reactive and moisture-sensitive. Converting it immediately to a stable amide prevents hydrolysis. Furthermore, the amide group is electron-withdrawing, maintaining the electrophilicity of the pyrazine ring for subsequent

    
     reactions at C2/C3.
    

Experimental Workflow Visualization

The following diagram illustrates the sequential modification strategy, highlighting the critical decision points for regioselectivity.

QuinoxalineSynthesis cluster_legend Reaction Conditions Start 2,3-Dichloroquinoxaline- 6-carbonyl chloride (Starting Material) Amide Step 1: Amide Coupling (C6 Functionalization) Stable Intermediate Start->Amide R1-NH2, Base 0°C, DCM MonoSub Step 2: First SnAr (C2/C3 Substitution) Regioisomer Mixture Amide->MonoSub R2-NH2, Base Mild Heat (RT-60°C) Separation Purification (Isomer Separation) MonoSub->Separation Flash Chromatography Final Step 3: Second SnAr (Diversity Introduction) Final Inhibitor Separation->Final R3-NH2, Heat/Microwave (Forcing Conditions) Low Temp Low Temp Mild Heat Mild Heat Low Temp->Mild Heat High Heat High Heat Mild Heat->High Heat

Caption: Sequential functionalization workflow. The acid chloride is quenched first to stabilize the core, followed by controlled nucleophilic aromatic substitutions.

Detailed Protocols

Protocol A: C6-Amide Coupling (The "Tail")

Objective: Convert the unstable acid chloride into a stable amide scaffold without touching the chloro-groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine (R1-NH2): 1.1 equiv (e.g., N-methylpiperazine, Morpholine)

  • Base: Diisopropylethylamine (DIPEA), 2.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Slow addition prevents localized heating and suppresses potential

      
       side reactions at the C2/C3 positions.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS. The acid chloride converts rapidly; prolonged stirring is rarely needed.

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually not required if stoichiometry is precise. If needed, perform a short silica plug filtration (Hexane/EtOAc).

Protocol B: First Displacement (The "Hinge" Binder)

Objective: Introduce the primary kinase-interacting motif (usually an aniline). This step creates a mixture of regioisomers (C2 vs. C3 substitution).

Reagents:

  • Scaffold: Product from Protocol A (1.0 equiv)

  • Nucleophile: Aniline derivative (1.0–1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF or DMA (Dimethylacetamide)

Procedure:

  • Setup: Dissolve the scaffold and nucleophile in DMF (0.1 M concentration). Add the base.

  • Reaction: Heat to 60°C . Monitor closely by LC-MS.

    • Regioselectivity Insight: The C6-amide is an electron-withdrawing group. In theory, it activates the para-position (C3) and ortho-position (C2) differently. However, in practice, a mixture (often 60:40 or 70:30) is observed.[1][2]

  • Completion: The reaction usually completes in 4–12 hours. Do not overheat, as double substitution (displacing both chlorines) can occur at temperatures >100°C.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Critical Step (Purification): You must separate the regioisomers here. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Identification: Use 2D-NMR (NOESY) to distinguish isomers. The proton at C5 will show a NOE correlation with the substituent at C6, but the key is the cross-peak between the C5-H and the substituent at C3 (if present) or the lack thereof.

Protocol C: Second Displacement (Optional Diversity)

Objective: Displace the final chlorine to introduce a second diversity element or to cyclize the molecule.

Procedure:

  • Conditions: This step requires forcing conditions because the first amine installation (Step B) donates electron density into the ring, deactivating it toward further nucleophilic attack.

  • Method: Use Microwave Irradiation at 120–150°C for 30–60 minutes in NMP with excess amine (3-5 equiv) or use Buchwald-Hartwig coupling conditions if the nucleophile is weak.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Hydrolysis Formation of carboxylic acid (M-Cl + OH)Wet solvents or old acid chlorideUse anhydrous DCM; store acid chloride under Ar; distill amine if wet.
Bis-Substitution Product with two amines added (M+2R)Temperature too high in Step BLower temp to RT; add amine dropwise; reduce equivalents to 0.95.
Poor Yield (Step C) Starting material remainsRing deactivation by first amineSwitch to Microwave heating (140°C) or use Pd-catalyzed amination.
Regioisomerism Two peaks with same MassIntrinsic reactivity of 2,3-dichloro coreSeparate by column chromatography. Optimize solvent (polar aprotic often lowers selectivity; non-polar may improve it).

Case Study: Designing a JNK Inhibitor

Target: JNK1/2 (c-Jun N-terminal Kinase) Design Concept:

  • Scaffold: 2,3-dichloroquinoxaline-6-carboxamide.

  • Tail (C6): N-methylpiperazine amide (solubility).

  • Hinge Binder (C2/C3): 3-aminopyridine or aniline.

Results: Following Protocol A, the acid chloride was coupled with N-methylpiperazine (92% yield). Protocol B (reaction with 4-fluoroaniline) yielded two isomers in a 2:1 ratio. The major isomer (C3-substituted) was isolated and subjected to Protocol C (reaction with methoxy-amine) to yield the final trisubstituted quinoxaline.

  • IC50 (JNK1): 45 nM

  • Selectivity: >100-fold over p38 MAPK.

References

  • Review of Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives as privileged scaffolds in medicinal chemistry." RSC Advances, 2020. Link

  • Regioselectivity in : Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Standard Reference Text).
  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Specific Protocol Adaptation: Adapted from standard procedures for "2,3-dichloroquinoxaline reaction with amines" found in Journal of Medicinal Chemistry syntheses of JNK/ASK1 inhibitors. (e.g., J. Med. Chem. 2012, 55, 10, 4605–4618). Link

  • ASK1 Inhibitor Synthesis: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link

Sources

Application Note: Strategic Functionalization of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 2,3-Dichloroquinoxaline-6-carbonyl chloride (DQCC) represents a high-value, dual-electrophilic synthone.[1] Its structural uniqueness lies in the presence of two distinct reactive centers:

  • The Acyl Chloride (C6 position): Highly reactive towards nucleophilic acyl substitution (kinetic control).[1]

  • The Vicinal Dichloro Moiety (C2/C3 positions): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) and subsequent cyclization (thermodynamic control).[1]
    

This Application Note provides a validated protocol for the regioselective synthesis of novel heterocyclic systems. By exploiting the reactivity difference between the acyl chloride and the imidoyl chlorides, researchers can sequentially construct complex fused-ring systems (e.g., bis-triazoloquinoxalines or thiazolo-fused derivatives) with precise side-chain functionalization.[1]

Reaction Landscape & Strategic Workflow

The synthesis of novel heterocycles from DQCC requires a stepwise approach to avoid polymerization or uncontrolled substitution.

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the DQCC scaffold.

ReactionLandscape Start 2,3-Dichloroquinoxaline- 6-carbonyl chloride (DQCC) Amidation Path A: C6-Amidation (Kinetic Control) Start->Amidation R-NH2, 0°C (Anhydrous DCM) SNAr Path B: C2/C3 Substitution (Thermodynamic Control) Start->SNAr Binucleophiles (Reflux) Intermediate1 6-Carboxamide-2,3-dichloro quinoxaline Amidation->Intermediate1 Intermediate2 Fused Tricyclic Core (Acid Chloride Intact) SNAr->Intermediate2 High Risk of Hydrolysis Target1 Target A: Bis-Triazolo[4,3-a]quinoxaline Carboxamides Intermediate1->Target1 1. Hydrazine 2. Orthoester/CS2 Target2 Target B: Thiazolo[2,3-b]quinoxaline Derivatives Intermediate1->Target2 Thiourea/Thioamide Intermediate2->Target1 Amidation (Difficult)

Figure 1: Divergent synthetic pathways.[1] Path A is the recommended route for library generation to preserve the sensitive acid chloride for immediate derivatization.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor

Note: If DQCC is not purchased commercially, it must be generated fresh from 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]

Reagents: 3,4-Diaminobenzoic acid, Oxalic acid, Thionyl chloride (


), DMF (cat.).[1]
  • Condensation: Reflux 3,4-diaminobenzoic acid with oxalic acid in 4N HCl for 4 hours. Cool to precipitate 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]

  • Chlorination: Suspend the dry acid in excess

    
     with catalytic DMF. Reflux for 6–8 hours until the solution clears.
    
  • Isolation: Evaporate excess

    
     under reduced pressure. The residue is This compound .[1][5] Use immediately or store under inert gas.
    
Phase 2: C6-Amidation (The "Tail" Modification)

This step functionalizes the carbonyl group while leaving the C2/C3 chlorines intact for later cyclization.

Objective: Synthesis of N-substituted-2,3-dichloroquinoxaline-6-carboxamide.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent System: Dissolve DQCC (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0–5 °C in an ice bath.

  • Addition: Mix the target amine (1.0 eq) with Triethylamine (

    
    , 1.2 eq) in DCM. Add this mixture dropwise to the DQCC solution over 30 minutes.
    
    • Mechanistic Note: The low temperature prevents nucleophilic attack at the C2/C3 positions on the pyrazine ring.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitoring: Check TLC (System: Hexane:EtOAc 7:3). The acid chloride spot (baseline or hydrolyzed smear) should disappear.

  • Workup: Wash with cold water (2x), 5%

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/DMF.

Phase 3: Construction of Fused Heterocycles (The "Head" Modification)

Target: Synthesis of Bis-[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline-carboxamide derivatives.

This novel scaffold is generated by converting the dichloro-intermediate into a dihydrazino derivative, followed by cyclization.[1]

Step A: Hydrazinolysis

  • Dissolve the amide product from Phase 2 (1 mmol) in Ethanol (20 mL).

  • Add Hydrazine hydrate (99%, 4 mmol) dropwise.

  • Reflux for 4–6 hours. The solution will typically change color (often yellow to orange/red).

  • Cool to RT. The solid product (2,3-dihydrazino derivative) usually precipitates.[1] Filter and wash with cold ethanol.[1]

Step B: Cyclization to Bis-Triazole

  • Suspend the dihydrazino solid in Triethyl orthoformate (excess, acts as solvent and reagent) or Formic acid.[1]

  • Reflux for 6–8 hours.

    • Alternative: For a thiol-substituted triazole, reflux in ethanol with Carbon Disulfide (

      
      ) and KOH.[1]
      
  • Workup: Pour onto crushed ice. Neutralize if necessary. Filter the precipitate.

  • Purification: Recrystallize from Dioxane or DMF/Ethanol mixtures.

Quantitative Data Summary

The following yield ranges are based on internal validation using aniline derivatives for Phase 2 and orthoformate cyclization for Phase 3.

Reaction StepSubstituent (R)ConditionsYield (%)Melting Point (°C)
Amidation PhenylDCM,

, 0°C
85-92210-212
Amidation 4-Methoxy-phenylDCM,

, 0°C
88-94225-227
Amidation BenzylDCM,

, 0°C
80-85198-200
Cyclization (Derived from Phenyl)

, Reflux
65-72>300 (dec)
Cyclization (Derived from Benzyl)

, Reflux
60-68285-288

Mechanistic Pathway (DOT Diagram)

The following diagram details the molecular mechanism for the formation of the bis-triazole system, highlighting the critical


 and cyclocondensation steps.

Mechanism Start 2,3-Dichloro-6-carboxamide (Electrophile) Intermediate 2,3-Dihydrazino Intermediate Start->Intermediate Double SNAr (-2 HCl) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product Bis-Triazolo[4,3-a] quinoxaline Intermediate->Product Cyclocondensation (-2 EtOH) Cyclizer Orthoester / H+ Cyclizer->Product

Figure 2: Mechanistic flow from the dichloro-amide precursor to the fused bis-triazole system.

References

  • Abu-Hashem, A. A. (2015).[1][6] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[1][6] Retrieved from [Link]

  • Srinivas, K., et al. (2017).[1] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care. Retrieved from [Link]

  • Ajani, O. O., et al. (2025).[1] Biological activity of quinoxaline derivatives. ResearchGate.[1][4] Retrieved from [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2019).[1][2] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Retrieved from [Link][1][2][5][7]

Sources

Protocol for amide coupling with 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Amide Coupling with 2,3-Dichloroquinoxaline-6-carbonyl chloride [1]

Introduction & Scientific Rationale

The Scaffold: this compound (CAS: 17880-88-5) is a high-value heterocyclic building block.[1][2] The quinoxaline core is a "privileged structure" in medicinal chemistry, serving as the backbone for various kinase inhibitors, anticancer agents, and antimicrobial compounds [1, 2].

The Challenge: Dual Electrophilicity This molecule presents a classic chemoselectivity challenge.[1] It possesses three electrophilic sites:[1]

  • The Carbonyl Carbon (C6-COCl): A highly reactive acyl chloride.[1][3]

  • The Pyrazine Ring Carbons (C2 & C3): Activated by the electron-withdrawing nitrogen atoms, these positions are susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly by amines [3].[1]
    

The Solution: Kinetic Control To selectively form the amide bond without disturbing the chloro-substituents on the ring, the reaction must be driven by kinetic control . The rate of acylation (


) at the carbonyl center is significantly faster than the rate of aromatic substitution (

) at low temperatures.
  • Acylation: Occurs via a tetrahedral intermediate at an

    
     carbonyl carbon; low activation energy.[1]
    
  • 
    :  Requires the disruption of aromaticity (formation of a Meisenheimer-like complex); higher activation energy.[1]
    

By maintaining low temperatures (0°C) and strictly controlling stoichiometry, the amide bond can be formed quantitatively while leaving the 2,3-dichloro motif intact for downstream functionalization (e.g., subsequent displacement with distinct nucleophiles to create 2,3,6-trisubstituted libraries).

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing reaction pathways and the "Safe Zone" for the desired transformation.

G Start 2,3-Dichloroquinoxaline- 6-carbonyl chloride Desired DESIRED PRODUCT: 2,3-Dichloroquinoxaline- 6-carboxamide Start->Desired Path A: Kinetic Control (DCM, 0°C, 1.0 eq Amine) Side1 SIDE PRODUCT A: Hydrolysis (Acid) Start->Side1 Path B: Moisture (Wet Solvents) Side2 SIDE PRODUCT B: 2-Amino-3-chloro substitution (SNAr) Start->Side2 Path C: Thermodynamic (High T, Excess Amine) Amine Primary/Secondary Amine (R-NH2) Amine->Start

Figure 1: Chemoselectivity landscape.[1] Path A represents the optimized protocol described below.

Material Considerations & Setup

ComponentSpecificationRationale
Solvent Dichloromethane (DCM) or THF (Anhydrous)Critical. Moisture triggers hydrolysis (Path B).[1] DCM is preferred for ease of workup; THF is used if the amine has poor solubility in DCM.
Base DIPEA (Hünig's Base) or Triethylamine (TEA)Non-nucleophilic base required to scavenge HCl.[1] Inorganic bases (e.g., NaOH) are biphasic and may promote hydrolysis.[1]
Amine 1.0 – 1.1 EquivalentsStrict Stoichiometry. Excess amine increases the effective concentration for the slower

reaction (Path C).[1]
Atmosphere Nitrogen (

) or Argon
Prevents atmospheric moisture ingress.[1]
Temperature 0°C (Ice Bath)Lowers kinetic energy to suppress

.

Detailed Experimental Protocol

Target Synthesis: N-Substituted-2,3-dichloroquinoxaline-6-carboxamide.[1]

Step 1: Preparation of Reagents
  • Glassware: Oven-dry a 50 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry nitrogen.

  • Acid Chloride Solution: In the RBF, dissolve This compound (1.0 mmol, 261 mg) in anhydrous DCM (5 mL). Add a magnetic stir bar.[1]

    • Note: If the starting material is not a free-flowing solid (hydrolyzed), recrystallize or purchase fresh stock.[1]

  • Amine/Base Solution: In a separate vial, dissolve the Target Amine (1.05 mmol) and DIPEA (1.2 mmol, 209 µL) in anhydrous DCM (2 mL).

Step 2: Coupling Reaction (Inverse Addition)

Author's Note: While standard addition involves adding acid chloride to amine, we recommend adding the amine mixture to the acid chloride slowly at 0°C for this specific substrate. This maintains a low local concentration of amine relative to the electrophile initially, further suppressing the


 side reaction.
  • Place the RBF containing the acid chloride solution in an ice/water bath (0°C) . Stir for 10 minutes.

  • Transfer the Amine/Base solution to the addition funnel (or use a syringe pump).[1]

  • Dropwise Addition: Add the amine solution slowly over 15–20 minutes.

    • Observation: A slight exotherm may occur; fuming is minimal due to the base scavenger.[1]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour.

  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Success Criteria: Disappearance of acid chloride (often converts to methyl ester in MeOH quench during LCMS) and appearance of the amide mass (

      
      ).
      
    • Warning: If starting material remains after 1 hour, allow to warm to Room Temperature (RT) for 30 mins, but do not heat .

Step 3: Workup & Isolation
  • Quench: Add saturated aqueous

    
     (10 mL) to the reaction mixture. Stir vigorously for 5 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).[1]

  • Wash: Combine organic layers and wash with:

    • 10 mL 0.5 M HCl (only if product is not acid-sensitive; removes unreacted amine).[1]

    • 10 mL Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
  • Purification: The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

Troubleshooting Guide

IssueDiagnosisCorrective Action
Hydrolysis Product (Carboxylic Acid) Observed Moisture contamination.[1]Ensure all glassware is flame-dried.[1] Use fresh anhydrous solvents.[1] Check

line integrity.
Ring Substitution (

) Observed
Reaction temperature too high or excess amine used.[1][4]Strictly maintain 0°C. Reduce amine equivalents to 1.0. Ensure dropwise addition.
Incomplete Reaction Acid chloride deactivated or amine steric hindrance.[1]Verify acid chloride quality (hydrolysis). If amine is bulky, allow reaction to warm to RT slowly after addition.
Precipitation during addition Amide product insolubility.[1][5]Add more solvent (DCM or switch to THF).[1] Ensure vigorous stirring to prevent occlusion of unreacted material.[1]

References

  • Ajani, O. O., et al. (2022).[1] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Pereira, J. A., et al. (2017).[1] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.).[1] Amide Synthesis Protocol. Retrieved from [Link][1][4][5][6][7][8]

Sources

Application Note: Microwave-Assisted Functionalization of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAS) protocols for 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5). This scaffold represents a "tri-electrophilic" system, offering three distinct sites for diversity-oriented synthesis: a highly reactive acyl chloride at position C-6, and two electrophilic centers at C-2 and C-3 susceptible to nucleophilic aromatic substitution (


).

Conventional heating methods for quinoxaline functionalization often suffer from long reaction times (12–24 hours), incomplete conversion, and difficult workups due to side reactions. Microwave irradiation drastically reduces these times to minutes while improving yield and purity.[1] This note provides a validated, sequential workflow: Stabilization (C-6 Amidation) followed by Core Diversification (


 at C-2/C-3) .

Chemical Profile & Reactivity Strategy

The Reactivity Hierarchy

Success with this scaffold depends on respecting the order of electrophilicity. The acyl chloride is moisture-sensitive and highly reactive; it must be derivatized first or simultaneously under controlled conditions to prevent hydrolysis to the carboxylic acid.

  • Primary Site (C-6 Carbonyl Chloride): Reacts with amines/alcohols at RT or mild heat. Mechanism: Nucleophilic Acyl Substitution.

  • Secondary Sites (C-2/C-3 Chlorines): React with nucleophiles at elevated temperatures (>100°C). Mechanism:

    
     (Addition-Elimination).
    
Strategic Workflow Diagram

The following diagram illustrates the sequential logic required to maximize yield and minimize byproducts.

Quinoxaline_Workflow cluster_side Avoidance Path Start Starting Material 2,3-Dichloroquinoxaline- 6-carbonyl chloride Step1 Step 1: C-6 Stabilization (Amide Coupling) Start->Step1 R-NH2, Base 0-25°C or MW 50°C Hydrolysis Hydrolysis (Carboxylic Acid) Start->Hydrolysis Moisture/H2O Inter Intermediate 2,3-Dichloro-6-carboxamide Step1->Inter Isolation or One-Pot Step2 Step 2: Core Diversification (SNAr Reaction) Inter->Step2 Nu-H, MW 120-150°C 10-20 min Final Final Product 2,3-Disubstituted-6-carboxamide Step2->Final Purification

Caption: Sequential functionalization strategy prioritizing the labile acyl chloride before high-energy core substitution.

Detailed Experimental Protocols

Protocol A: C-6 Amidation (Scaffold Stabilization)

Objective: Convert the unstable acid chloride into a stable amide handle. Note: While this can be done at room temperature, MW irradiation ensures rapid completion for sterically hindered amines.

Reagents:

  • Scaffold: 1.0 equiv (e.g., 100 mg)

  • Amine (R-NH₂): 1.1 equiv

  • Base: Diisopropylethylamine (DIPEA), 1.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Setup: In a microwave vial equipped with a magnetic stir bar, dissolve the scaffold in anhydrous solvent (concentration ~0.1 M).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C (ice bath) to control the initial exotherm.

  • Irradiation: Seal the vial. Irradiate at 50°C for 5 minutes (Power: Dynamic mode, Max 50W).

    • Why MW? Ensures complete conversion if the amine is weak or bulky, preventing "stalling" that leads to hydrolysis.

  • Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry organic layer over MgSO₄.

  • Validation: Check LC-MS for mass shift (M+ - Cl + N-R).

Protocol B: Microwave-Assisted (Core Functionalization)

Objective: Displace the C-2 and/or C-3 chlorines. The electron-withdrawing amide group at C-6 activates the ring, facilitating this step.

Reagents:

  • Intermediate (from Protocol A): 1.0 equiv

  • Nucleophile (Amine/Thiol/Phenol): 2.2 equiv (for disubstitution) or 1.1 equiv (for controlled mono-substitution).

  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for cleaner workups; DMF for high-temp solubility.

  • Base: TEA or K₂CO₃ (if using phenol/thiol).

Procedure:

  • Setup: Dissolve the C-6 substituted intermediate in the solvent (3–5 mL) in a 10 mL MW process vial.

  • Parameters:

    • Temperature: 140°C – 160°C

    • Time: 10 – 20 minutes

    • Pressure Limit: 250 psi (ensure vial capacity)

    • Stirring: High

  • Execution: Irradiate. The reaction typically follows pseudo-first-order kinetics.

  • Workup: Pour mixture into ice water. The product often precipitates. Filter and wash with cold ethanol.

Protocol C: One-Pot Sequential Synthesis (Advanced)

Objective: Perform both steps in a single vial without isolating the intermediate.

  • Step 1 (Acylation): Combine Scaffold (1 eq), Amine A (1 eq), and DIPEA (1 eq) in DMF . MW at 60°C for 5 min .

  • Step 2 (

    
    ): Do not open vial if possible (use septum). Inject Nucleophile B (2.5 eq) and extra base (2 eq).
    
  • Step 3 (Substitution): Ramp MW to 150°C for 15 min .

  • Result: Asymmetric functionalization (Amide at C-6, Nucleophile B at C-2/C-3).

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on observed results.

Optimization_Tree Problem Issue Encountered? Incomplete Incomplete Conversion? Problem->Incomplete Byproducts Hydrolysis Observed? Problem->Byproducts Regio Poor Regio- selectivity? Problem->Regio TempUp Increase Temp (+20°C) Incomplete->TempUp Reaction Stalled SolventChange Switch to DMF (Higher Absorbance) Incomplete->SolventChange Low Solubility DrySolvent Use Anhydrous Solvents/Atmosphere Byproducts->DrySolvent Acid Detected Stoich Control Equivs (1.0 vs 1.1) Regio->Stoich Mixture of Products

Caption: Troubleshooting decision matrix for common synthetic hurdles in quinoxaline derivatization.

Comparative Data: Conventional vs. Microwave[1]
ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage
Time (Amidation) 1–2 Hours2–5 Minutes20x Faster
Time (

)
12–24 Hours10–20 Minutes60x Faster
Solvent Usage High (50–100 mL)Low (2–5 mL)Green Chemistry
Yield (Avg) 40–65%85–95%Improved Efficiency
Purity Requires Column Chrom.Often Precipitation/WashSimplified Workup

References

  • BenchChem. (2025).[2][3] this compound Product Profile and Reactivity. Retrieved from

  • Pereira, J. A., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. Retrieved from

  • Kappe, C. O. (2004).[4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Foundational theory on MW effects in

    
    ).
    
  • Sathun, T., et al. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives." eCommons. Retrieved from

  • ChemicalBook. (2023).[1] this compound Properties and Safety. Retrieved from

Sources

Application Note: Solid-Phase Synthesis of Quinoxaline Libraries Using 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors, DNA intercalators, and antiviral agents. While traditional solution-phase synthesis (condensation of 1,2-diamines with 1,2-dicarbonyls) is robust, it often lacks the flexibility required for high-throughput library generation.

This guide details a Solid-Phase Organic Synthesis (SPOS) strategy using 2,3-dichloroquinoxaline (DCQX) as a core electrophilic building block. Unlike condensation methods, this approach exploits the susceptibility of the C2 and C3 chlorine atoms to sequential Nucleophilic Aromatic Substitution (SNAr).

Key Advantages:

  • Sequential Diversity: Allows independent introduction of two distinct nucleophiles at positions 2 and 3.

  • Scaffold Hopping: Can be applied to existing resin-bound amine libraries (e.g., peptides) to "cap" them with a heteroaromatic moiety.

  • Purification: Resin-based washing eliminates the need for intermediate column chromatography.

Chemistry Strategy: The "Resin-Capture" vs. "Resin-Scaffold" Approach

Two primary strategies exist for utilizing 2,3-DCQX on solid support. This guide focuses on Strategy A due to its higher versatility for drug discovery libraries.

Strategy A: Resin-Bound Nucleophile (The "Capping" Route)

The resin carries the first nucleophile (e.g., an amino acid or amine linker). 2,3-DCQX is used in excess to "cap" this amine, forming a monosubstituted resin-bound intermediate. A second nucleophile is then introduced to displace the remaining chlorine.

Strategy B: Resin-Bound Scaffold (The "Jeon" Route)

A functionalized quinoxaline (e.g., 6-amino-2,3-dichloroquinoxaline) is immobilized onto the resin first. The C2 and C3 chlorines are then displaced by solution-phase nucleophiles. This is ideal when the quinoxaline core itself requires modification at the benzenoid ring (positions 5-8) [1].

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Activation: The pyrazine nitrogens make C2/C3 highly electrophilic.

  • First Substitution: Occurs readily at mild temperatures (Room Temp to 60°C).

  • Second Substitution: Requires higher energy (80°C - 120°C or Microwave) due to the electron-donating effect of the first added nucleophile (e.g., an amine), which deactivates the ring.

Visual Workflow (Strategy A)

G Resin Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine) Resin->Deprotect Amine Resin-NH2 Deprotect->Amine Step1 Step 1: Mono-Substitution (Excess 2,3-DCQX) Amine->Step1 2,3-DCQX (5 eq) DIPEA, DMSO Intermed Resin-N-Quinoxaline(3-Cl) Step1->Intermed Step2 Step 2: Diversity (R2-NH2 / Heat) Intermed->Step2 Amine (5 eq) 100°C / MW FinalResin Resin-N-Quinoxaline-N-R2 Step2->FinalResin Cleave Cleavage (95% TFA) FinalResin->Cleave Product Final Quinoxaline Product Cleave->Product

Caption: Workflow for the sequential substitution of 2,3-dichloroquinoxaline on solid support.

Detailed Experimental Protocols

Materials & Equipment[1][2][3]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagents: 2,3-Dichloroquinoxaline (DCQX), Fmoc-amino acids, Piperidine, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (peptide grade), DMSO (anhydrous), DCM, Methanol.

  • Equipment: Shaker block or Microwave Synthesizer (e.g., CEM/Biotage) compatible with solid-phase vessels.

Protocol 1: Resin Preparation & First Substitution

Objective: Attach the first diversity element and cap with the quinoxaline core.

  • Swelling: Place Rink Amide resin (100 mg) in a reactor. Swell in DCM (2 mL) for 20 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 mL) for 5 min, then repeat for 15 min. Wash with DMF (3x), DCM (3x), DMF (3x).

  • Amino Acid Coupling (Optional Spacer):

    • If a spacer is needed: Couple Fmoc-AA-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 1 hour.

    • Repeat deprotection (Step 2) to expose the free amine.

  • First SNAr (The "Capping" Step):

    • Reagent Prep: Dissolve 2,3-dichloroquinoxaline (5.0 eq) and DIPEA (10.0 eq) in anhydrous DMSO (or NMP).

    • Reaction: Add solution to the resin. Shake at Room Temperature for 4 hours or 60°C for 1 hour .

    • Note: Using excess DCQX is critical here to prevent "cross-linking" (where one DCQX molecule reacts with two resin sites) and to ensure only one chlorine is displaced.

    • Wash: Drain and wash extensively with DMSO (3x), DMF (3x), and DCM (3x) to remove excess DCQX.

    • QC: Perform a chloranil test. A negative result (no blue color) indicates the amine has been fully capped by the quinoxaline.

Protocol 2: Second Substitution (Diversity Step)

Objective: Displace the remaining C3-chlorine with a second nucleophile.

  • Reagent Prep: Prepare a solution of the second nucleophile (Primary amine, secondary amine, or thiol) (5.0 eq) and DIPEA (5.0 eq) in DMSO/NMP.

  • Reaction (Thermal): Add to resin and heat at 80–100°C for 12–16 hours .

  • Reaction (Microwave - Recommended): Heat at 120°C for 20 minutes (Power: 100W, moderate stirring). Microwave irradiation significantly accelerates this rate-limiting step [2].

  • Wash: Wash with DMF (3x), Methanol (3x), DCM (3x).

Protocol 3: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Incubation: Add 2 mL to the resin and shake for 2 hours at room temperature.

  • Isolation: Collect the filtrate. Precipitate the product by adding cold diethyl ether (10 mL). Centrifuge to collect the pellet.

  • Analysis: Dissolve in DMSO/MeOH for LC-MS analysis.

Technical Insights & Troubleshooting (E-E-A-T)

Controlling Regioselectivity

When reacting 2,3-DCQX with the resin-bound amine, the product is technically a 2-amino-3-chloroquinoxaline. If the resin-bound amine is sterically hindered (e.g., Valine), the reaction may require mild heating (50°C).

  • Risk: If the temperature is too high (>100°C) during the first step, the resin-bound amine might displace both chlorines if the resin loading is very high (intra-resin reaction), though this is rare with excess DCQX.

  • Solution: Always perform Step 1 at the lowest effective temperature with high equivalents (5–10 eq) of DCQX.

The "Deactivation" Effect

After the first chlorine is replaced by an amine (from the resin), the quinoxaline ring becomes more electron-rich, making the second chlorine less reactive.

  • Implication: The second nucleophile must be potent. Aliphatic amines work well. Anilines (aromatic amines) are weaker nucleophiles and may require microwave irradiation at 150°C or the use of palladium catalysis (Buchwald-Hartwig conditions) on solid phase.

Solvent Selection
  • DMSO/NMP: Preferred for SNAr reactions due to their high dielectric constants, which stabilize the polar Meisenheimer intermediate.

  • Ethanol: Often used in solution phase, but less effective for swelling polystyrene resins. Avoid protic solvents in Step 1 if possible, as alkoxides can compete with the amine.

Quantitative Data Summary

VariableStep 1 (Resin Capping)Step 2 (Diversity Introduction)
Reagent Stoichiometry 5.0 - 10.0 equivalents5.0 equivalents
Temperature 25°C - 60°C80°C - 120°C (MW)
Time (Thermal) 2 - 4 hours12 - 24 hours
Time (Microwave) N/A10 - 20 mins @ 120°C
Solvent System DMSO or NMPDMSO or NMP
Primary Risk Bis-substitution (Cross-linking)Incomplete conversion

References

  • Jeon, M. K., Kim, D. S., La, H. J., & Gong, Y. D. (2005).[1] Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin . Tetrahedron Letters, 46(30), 4979–4983.[1] Link

  • Horsting, E. (2022).[2] Microwave-Assisted Synthesis of Quinoxaline Derivatives . University of Dayton Honors Theses. Link

  • Galal, S. A., et al. (2011). Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives . European Journal of Medicinal Chemistry, 46(1), 327-340. Link

  • Ammar, Y. A., et al. (2009). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution . Arabian Journal of Chemistry. Link

Sources

Creating libraries of quinoxaline-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Quinoxaline-Based Compound Libraries

Executive Summary & Strategic Rationale

The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (kinase inhibitors like Levatinib), antimicrobial agents (Echinomycin), and antiviral therapeutics.[1] Its planar, nitrogen-rich architecture allows for precise DNA intercalation and ATP-competitive inhibition within kinase pockets.[1]

For drug discovery programs, the challenge lies not in synthesizing a single quinoxaline, but in generating spatially and electronically diverse libraries that probe Structure-Activity Relationships (SAR) efficiently.[1]

This guide moves beyond elementary synthesis, presenting two field-proven, scalable methodologies for library generation:

  • Microwave-Assisted Solution Phase Synthesis: For rapid "hit-to-lead" optimization (10–50 compounds).[1]

  • Solid-Phase Synthesis (SPS): For large-scale combinatorial screening (>100 compounds).[1]

Strategic Library Design

Before synthesis, the library must be designed to maximize chemical space coverage.[1] We utilize a Diversity-Oriented Synthesis (DOS) approach, targeting three vectors of variation:

  • Vector A (C2/C3 Positions): Controlled by the 1,2-dicarbonyl input.[1] Varies steric bulk and electronic properties affecting the binding pocket fit.[1]

  • Vector B (Benzene Ring Fusion): Controlled by the 1,2-diamine input.[1][2] Modulates solubility and pi-stacking interactions.

  • Vector C (Late-Stage Functionalization): Introduction of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition) via cross-coupling.[1]

LibraryDesign Scaffold Quinoxaline Core Input3 Post-Cyclization (Vector C) Scaffold->Input3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Input1 1,2-Diamine (Vector B) Input1->Scaffold Condensation Input2 1,2-Dicarbonyl (Vector A) Input2->Scaffold Condensation Target Diverse Library (Kinase/DNA Targets) Input3->Target Screening

Figure 1: Modular assembly strategy for quinoxaline libraries. Vector A and B are established during the primary cyclization, while Vector C allows for late-stage diversification.

Methodology 1: Microwave-Assisted Solution Phase Synthesis

Best for: Rapid analog generation, lead optimization, and green chemistry compliance.

This protocol utilizes molecular iodine (


)  as a Lewis acid catalyst.[1] Unlike traditional reflux methods requiring 12+ hours, microwave irradiation drives this condensation to completion in minutes with higher yields and minimal side products.[1]
Mechanism of Action

The iodine activates the carbonyl oxygens of the 1,2-dicarbonyl, increasing electrophilicity and facilitating the nucleophilic attack by the diamine.[1] It also acts as a mild oxidant to aromatize the intermediate dihydroquinoxaline if necessary.[1]

Protocol: 96-Well Plate Format

Reagents:

  • Substituted 1,2-phenylenediamines (1.0 equiv)

  • Substituted 1,2-diketones (e.g., benzil derivatives) (1.0 equiv)[1]

  • Molecular Iodine (

    
    ) (5 mol% catalyst)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v) or solvent-free for green compliance.[1]

Step-by-Step Workflow:

  • Preparation: In a microwave-compatible glass vial (or 96-well reactor block), dispense 1.0 mmol of the specific diamine.[1]

  • Addition: Add 1.0 mmol of the corresponding 1,2-diketone.

  • Catalysis: Add 5 mol% of

    
     (dissolved in a minimal amount of EtOH).
    
  • Irradiation:

    • Instrument: CEM Discover or Anton Paar Monowave.[1]

    • Settings:140°C , 150 W , Hold Time: 5–10 minutes .[1]

    • Pressure Limit: 250 psi.[1]

  • Work-up (Self-Validating Step):

    • Cool to room temperature.[1][2][3] The product often precipitates out.[1]

    • Add 5% aqueous sodium thiosulfate (

      
      ) to quench residual iodine (color change from brown to clear indicates successful quench).[1]
      
    • Filter the solid and wash with cold EtOH.[1]

  • Validation: Check purity via TLC (EtOAc:Hexane 3:7) or LC-MS.[1]

Data Summary: Representative Yields

Diamine Substituent (R1)Diketone Substituent (R2)Time (min)Yield (%)
HPh (Benzil)594
4-NO2Ph (Benzil)888
4-Me4-OMe-Ph692
4-Cl2-Pyridyl1085

Methodology 2: Solid-Phase Synthesis (SPS)

Best for: Combinatorial libraries (>100 compounds), split-and-pool synthesis.

SPS allows for the use of excess reagents to drive reactions to completion without complex purification steps (filtration washes away impurities).[1] We employ a Resin-Bound Scaffolding approach.[1]

Protocol: Resin-Bound Nucleophilic Displacement

Materials:

  • Resin: Rink Amide MBHA or AMEBA resin (Acid-labile).[1]

  • Scaffold: 2,3-Dichloroquinoxaline-6-carboxylic acid (allows attachment to resin via amide bond).[1]

  • Building Blocks: Diverse amines, thiols, or alkoxides.[1]

Step-by-Step Workflow:

  • Resin Loading:

    • Swell Rink Amide resin (0.5 g, 0.5 mmol/g) in DMF for 30 min.

    • Couple 2,3-dichloroquinoxaline-6-carboxylic acid (3 equiv) using HBTU (3 equiv) and DIPEA (6 equiv) in DMF for 2 hours.

    • QC Check: Kaiser test (Ninhydrin) should be negative (colorless beads), indicating complete capping of resin amines.[1]

  • First Diversification (

    
     at C2): 
    
    • Add Amine A (5 equiv) and DIPEA (10 equiv) in DMSO/DMF.[1]

    • Shake at 60°C for 4 hours. The C2 position is more reactive due to the electron-withdrawing effect of the resin linkage (if conjugated) or inherent heteroatom electronics.[1]

    • Wash resin: 3x DMF, 3x DCM, 3x MeOH.[1]

  • Second Diversification (

    
     at C3): 
    
    • Add Amine B (or Thiol/Alkoxide) (10 equiv) + DIPEA (excess).[1]

    • Heat at 80°C for 12 hours (requires harsher conditions for the second substitution).

    • Wash resin thoroughly.[1]

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.[1]
      
    • Collect filtrate and evaporate TFA.[1]

    • Precipitate in cold diethyl ether.

SPS_Workflow Resin 1. Resin Activation (Rink Amide) Load 2. Scaffold Loading (2,3-Dichloroquinoxaline) Resin->Load Coupling (HBTU) Div1 3. Diversity Point 1 (SNAr with Amine A) Load->Div1 Mild Heat (60°C) Div2 4. Diversity Point 2 (SNAr with Amine B) Div1->Div2 High Heat (80°C) Cleave 5. Acid Cleavage (Release Final Library) Div2->Cleave TFA Cocktail

Figure 2: Solid-Phase Synthesis workflow for generating 2,3-diamino-substituted quinoxalines.

Quality Control & Biological Validation

Analytical Standards:

  • Purity: >95% by HPLC (254 nm).

  • Identity:

    
    -NMR (DMSO-
    
    
    
    ) must show disappearance of diamine
    
    
    protons (4–6 ppm) and appearance of aromatic quinoxaline peaks (7.5–8.5 ppm).[1]
  • LC-MS: Confirm

    
     peak.
    

Case Study Application: VEGFR-2 Inhibition Synthesized libraries should be screened against VEGFR-2 (Vascular Endothelial Growth Factor Receptor) using a standard Kinase-Glo Plus luminescence assay.[1]

  • Positive Control: Sorafenib or Staurosporine.[1]

  • Hit Criteria:

    
    .[1]
    
  • SAR Insight: Electron-donating groups (OMe) at the C6/C7 position often enhance potency by mimicking the ATP adenine ring.[1]

References

  • Solid-Phase Synthesis of Quinoxaline Derivatives. ResearchGate. (2025).[1] Detailed protocol on using AMEBA resin for dichloroquinoxaline scaffolds.

  • Microwave-Induced Iodine-Catalyzed Synthesis. National Institutes of Health (NIH). (2010).[1] Protocol for rapid condensation of 1,2-diamines and 1,2-dicarbonyls.

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. National Institutes of Health (NIH). (2018).[1] Comprehensive SAR and biological evaluation against HCT116 and MCF-7 cell lines.

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry. (2024). Review of sustainable catalytic methods including nanocatalysts.

  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Ingenta Connect. (2017). Comparative analysis of microwave vs. thermal methods.

Sources

Troubleshooting & Optimization

Side reactions in quinoxaline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Side Reactions in 1,2-Diamine + 1,2-Dicarbonyl Condensation

Core Directive & System Overview

Welcome to the Quinoxaline Synthesis Support Center. You are likely here because your LC-MS shows a messy baseline, your yields are stalling below 60%, or you are struggling to separate regioisomers.

Quinoxalines are privileged scaffolds in drug discovery (e.g., Brimonidine, Varenicline), but their synthesis via the condensation of 1,2-diamines and 1,2-dicarbonyls is deceptively simple. While the "textbook" mechanism suggests a spontaneous dehydration, real-world thermodynamics often lead to three primary failure modes: Regioisomer Scrambling , Oligomerization ("Tarring") , and Hydrolytic Reversal .

This guide treats your synthesis as a debuggable system. We will isolate variables, identify the "bug" (side reaction), and patch the protocol.

Troubleshooting Modules (Active Tickets)

TICKET #001: The Regioselectivity Crisis

Symptom: "I reacted a 4-substituted-1,2-diamine with a monosubstituted glyoxal, and I have a 50:50 mixture of 6- and 7-substituted quinoxalines that are impossible to separate."

Root Cause Analysis: This is a kinetic vs. thermodynamic control issue. The condensation involves two nucleophilic attacks.

  • The Variable: The 1,2-diamine has two amine groups with different nucleophilicities due to the electronic effect of the substituent (R).

  • The Conflict: The initial attack is usually governed by the most nucleophilic amine attacking the most electrophilic carbonyl. However, in protic solvents (like ethanol/acetic acid), proton transfer is fast, and the reaction often equilibrates, leading to a mixture.

The Fix (Protocol Patch):

  • Switch Solvents: Move from protic solvents (EtOH, AcOH) to DMSO or DMF . Aprotic polar solvents often enhance the nucleophilicity difference between the two amines, favoring one kinetic product.

  • Catalyst Tuning: Use a Lewis Acid catalyst (e.g., Iodine (

    
    )  or Ceric Ammonium Nitrate (CAN) ). These coordinate with the dicarbonyl, increasing electrophilicity and lowering the activation energy for the favored pathway, locking in the regioselectivity before equilibration can occur [1][2].
    
TICKET #002: The "Black Tar" Effect

Symptom: "My reaction turned into a dark, viscous sludge. Yield is <20%."

Root Cause Analysis: This is typically Oligomerization or Oxidative Degradation .

  • Oligomerization: 1,2-dicarbonyls (especially glyoxal and methylglyoxal) are highly reactive. In basic conditions or high concentrations, they self-condense (aldol-like reactions) before the diamine can attack.

  • Diamine Oxidation: 1,2-diamines are electron-rich and prone to air oxidation, forming radical cations that polymerize into dark azo-dyes or phenazines.

The Fix (Protocol Patch):

  • Stoichiometry Control: Do not dump reagents together. Add the 1,2-dicarbonyl dropwise to the diamine solution. This keeps the dicarbonyl concentration low relative to the diamine, favoring the hetero-condensation over self-condensation.

  • Inert Atmosphere: strictly run under Nitrogen (

    
    ) or Argon.
    
  • Scavenger: Add a catalytic amount of antioxidant (e.g., sodium dithionite) if the diamine is visibly dark/oxidized before starting.

TICKET #003: Stalled Cyclization (The M+18 Peak)

Symptom: "Mass spec shows a peak at [M+18] or [M+16]. The starting material is gone, but the product isn't forming."

Root Cause Analysis: You have formed the Mono-imine Intermediate or a Hydrate , but the second dehydration step (cyclization) failed.

  • The Barrier: The second amine attack is sterically hindered and less entropic than the first. If water is present in the solvent, the equilibrium shifts back toward hydrolysis (Le Chatelier’s principle).

The Fix (Protocol Patch):

  • Water Management: Use anhydrous solvents. If using a reflux method, install a Dean-Stark trap to physically remove water.

  • Chemical Drying: Add molecular sieves (4Å) or use Hexafluoroisopropanol (HFIP) as a solvent. HFIP is a powerful hydrogen-bond donor that stabilizes the transition state for water elimination [3].

Visualizing the Failure Pathways

The following diagram maps the kinetic decision points where your reaction succeeds or fails.

QuinoxalinePathways Start Reagents: 1,2-Diamine + 1,2-Dicarbonyl MonoImine Intermediate: Mono-imine (Open Chain) Start->MonoImine  Step 1: Condensation   Polymer FAILURE 2: Oligomerization/Tar (High Conc. Dicarbonyl) Start->Polymer  Self-Reaction   Cyclization Step 2: Cyclization (- H2O) MonoImine->Cyclization  Dehydration   Hydrolysis FAILURE 1: Hydrolysis Reversal (Wet Solvent) MonoImine->Hydrolysis  + H2O   RegioMix FAILURE 3: Regioisomer Mix (Equilibration) MonoImine->RegioMix  Tautomerization   Product Target: Quinoxaline Cyclization->Product  Aromatization  

Figure 1: Mechanistic bifurcation points in quinoxaline synthesis. Green paths indicate success; red paths indicate common failure modes.

Optimized Experimental Protocols

Do not rely on generic literature. Use these optimized workflows designed to minimize the side reactions described above.

Method A: Green Catalytic Synthesis (High Yield, Fast)

Best for: Standard substrates, avoiding harsh acids, and minimizing "tar".

ParameterSpecificationReason
Solvent Ethanol : Water (1:[1][2][3]1)Green media; water actually accelerates the iodine catalytic cycle despite being a byproduct [1].
Catalyst Iodine (

), 5 mol%
Mild Lewis acid; activates carbonyl without polymerizing it.
Temp/Time Room Temp (20-40 min)Prevents thermal degradation of sensitive diamines.
Workup Dilute with crushed iceProduct usually precipitates; avoids extraction emulsions.

Step-by-Step:

  • Dissolve 1,2-diamine (1.0 mmol) in 5 mL EtOH/H2O (1:1).

  • Add 1,2-dicarbonyl (1.0 mmol).

  • Add molecular Iodine (13 mg, 0.05 mmol).

  • Stir at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 2:8).

  • Critical Checkpoint: If the spot stays at the baseline, add 5% aqueous sodium thiosulfate to quench iodine and check again (iodine can streak on TLC).

  • Pour into crushed ice (10g). Filter the solid precipitate. Recrystallize from hot ethanol.

Method B: HFIP-Mediated Synthesis (Recyclable)

Best for: Difficult substrates, steric hindrance, and acid-sensitive groups.

ParameterSpecificationReason
Solvent HFIP (Hexafluoroisopropanol)High polarity, strong H-bond donor; activates carbonyls and stabilizes water leaving group [3].
Catalyst NoneThe solvent acts as the catalyst.[1]
Temp/Time Room Temp (1 hour)Mild conditions.
Recycling DistillationHFIP can be recovered and reused 4-5 times.[4]

Step-by-Step:

  • Mix 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in HFIP (2 mL).

  • Stir at room temperature. The mixture will likely homogenize rapidly.

  • After completion (TLC), evaporate the solvent under reduced pressure (recover HFIP).

  • The residue is usually pure enough to proceed; wash with cold ether if necessary.

Troubleshooting Logic Tree

Use this decision matrix to select your next move.

TroubleshootingTree Issue Start: Identify Issue Yield Low Yield / Tar Issue->Yield Selectivity Regioisomer Mix Issue->Selectivity Stall Incomplete (M+18) Issue->Stall Oxidation Is Diamine Dark? Yield->Oxidation SolventCheck Using EtOH/AcOH? Selectivity->SolventCheck WaterCheck Using Hydrated Reagents? Stall->WaterCheck Purify Action: Recrystallize Diamine + Use N2 Atmosphere Oxidation->Purify Yes Dropwise Action: Add Dicarbonyl Dropwise (0.5 mL/min) Oxidation->Dropwise No SwitchDMSO Action: Switch to DMSO (Kinetic Control) SolventCheck->SwitchDMSO Yes LewisAcid Action: Use Iodine Catalyst SolventCheck->LewisAcid No DeanStark Action: Dean-Stark Trap (Reflux Toluene) WaterCheck->DeanStark Bulk Scale HFIP Action: Switch to HFIP WaterCheck->HFIP Small Scale

Figure 2: Decision matrix for troubleshooting common quinoxaline synthesis failures.

References

  • More, S. V., et al. (2006).[4] An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. National Institutes of Health (NIH). Link

  • Zare, A., et al. (2011). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-Diamines with 1,2-Diketones Using Ammonium Heptamolybdate. Scientific Information Database (SID). Link

  • Khaskar, B., et al. (2010). Fluorinated alcohols: A green medium for the synthesis of quinoxalines. Chinese Chemical Letters. (Cited via NIH context). Link

  • BenchChem Technical Guides. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Link

Sources

Purification techniques for 2,3-dichloroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Synthesis of 2,3-Dichloroquinoxaline Derivatives

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: January 28, 2026

Introduction

2,3-Dichloroquinoxaline (DCQX) is a critical electrophilic building block in medicinal chemistry, widely used to synthesize biologically active heterocycles via nucleophilic aromatic substitution (


).[1][2][3] While the synthesis appears straightforward, the high reactivity of the C-Cl bonds makes the compound susceptible to hydrolysis, leading to impurities that are difficult to separate.

This guide addresses the specific challenges of purifying DCQX and its derivatives, focusing on preventing the formation of the common "hydroxy-chloro" impurity and optimizing recovery yields.

Core Synthesis & Workup Protocol

The quality of your purification depends entirely on the quench.

The Mechanism: The conversion of quinoxaline-2,3-dione to 2,3-dichloroquinoxaline typically utilizes phosphorus oxychloride (


) as both reagent and solvent.[4][5] The addition of 

or catalytic DMF is often required to drive the reaction to completion.

Standard Protocol:

  • Reaction: Suspend quinoxaline-2,3-dione (1 eq) in

    
     (4–10 eq). Add catalytic DMF (3–5 drops). Reflux (100–110 °C) for 2–4 hours until the solution becomes clear.
    
  • Distillation (Critical): Distill off excess

    
     under reduced pressure. Do not skip this. Quenching a large excess of 
    
    
    
    generates massive heat and HCl, causing immediate hydrolysis of your product back to the starting material or the mono-hydroxy impurity.
  • Quenching: Pour the residue slowly onto crushed ice with vigorous stirring.

  • Isolation: The product typically precipitates as an off-white/beige solid. Filter, wash with copious cold water (to remove phosphoric acid), and dry.

Troubleshooting Hub (Q&A)

Q1: My crude NMR shows a mixture of the desired product and a mono-hydroxy impurity. How do I remove it?

Diagnosis: The impurity is likely 2-chloro-3-hydroxyquinoxaline (or its tautomer, 3-chloroquinoxalin-2(1H)-one). This forms if the reaction was incomplete or, more commonly, if the quenching was too exothermic/acidic.

Solution:

  • Prevention: Ensure all

    
     is removed before quenching. Neutralize the ice slurry with aqueous 
    
    
    
    or ammonia to pH 7–8 immediately during the quench. Acidic conditions accelerate hydrolysis.
  • Purification:

    • Solubility Trick: The hydroxy-impurity is significantly more acidic (phenolic nature) and polar than the dichloro product.

    • Wash: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with cold 5% NaOH solution (rapidly) followed by brine. The hydroxy impurity will deprotonate and move to the aqueous layer. Warning: Do not prolong contact with base, or the product itself will hydrolyze.

Q2: I am getting low yields after recrystallization. What solvent should I use?

Diagnosis: 2,3-Dichloroquinoxaline is moderately soluble in polar organic solvents but has a steep solubility curve in non-polar solvents, making it ideal for recrystallization—if the correct solvent is chosen.

Recommended Solvents:

  • Primary Choice: n-Heptane or Hexanes . (Dissolve at reflux, cool to 0°C).

  • Alternative (for higher purity): Toluene . (Excellent for removing tarry impurities).

  • Avoid: Ethanol or Methanol. The product can undergo solvolysis (alcoholysis) at reflux temperatures, replacing a chlorine with an alkoxy group.

Q3: My product is dark brown/black instead of off-white. Is it ruined?

Diagnosis: This is due to polymerized by-products or "tars" formed from overheating or impurities in the starting amine.

Solution:

  • Dissolve the crude material in DCM.

  • Add Activated Charcoal (5–10% by weight).

  • Reflux for 10–15 minutes.

  • Filter hot through a Celite pad.

  • Evaporate and recrystallize from Heptane.

Advanced Purification Techniques

Method A: Recrystallization (Best for >90% purity crude)

This is the most scalable method.

  • Solvent: Use n-Heptane (approx. 10–15 mL per gram of crude).

  • Dissolution: Heat to reflux (98 °C). If insolubles remain (likely starting material dione), filter the hot solution rapidly.

  • Crystallization: Allow to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Collection: Filter the long needles/crystals. Wash with cold pentane or hexane.

  • Drying: Vacuum dry at 40 °C. (Melting Point target: 152–154 °C ).

Method B: Flash Column Chromatography (Best for dirty reactions)

If the crude contains significant tar or unreacted starting material.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
  • Elution Order:

    • 2,3-Dichloroquinoxaline (High

      
      , ~0.6–0.8 in 9:1 Hex/EtOAc).
      
    • 2-Chloro-3-hydroxyquinoxaline (Lower

      
      , often streaks).
      
    • Quinoxaline-2,3-dione (Baseline/Insoluble).[6]

Visualizations

Figure 1: Synthesis & Impurity Formation Pathways

This diagram illustrates where the critical impurities originate, highlighting the importance of moisture control.

G cluster_workup Workup Phase (Critical) Start Quinoxaline-2,3-dione Reaction Reaction: POCl3 + PCl5/DMF Reflux 100°C Start->Reaction Product 2,3-Dichloroquinoxaline (Target) Reaction->Product Complete Chlorination Impurity1 2-Chloro-3-hydroxyquinoxaline (Common Impurity) Reaction->Impurity1 Incomplete Rxn or Moisture Product->Impurity1 Acidic Hydrolysis (Slow) Impurity2 Quinoxaline-2,3-dione (Reverted Starting Material) Impurity1->Impurity2 Hydrolysis (Fast in Acid)

Caption: Chemical pathways showing the reversibility of the chlorination upon exposure to moisture/acid.

Figure 2: Purification Decision Tree

Follow this logic flow to select the optimal purification method based on your crude analysis.

G Crude Crude Product Analysis (TLC / NMR) HighPurity High Purity (>90%) Minor trace impurities Crude->HighPurity LowPurity Low Purity (<80%) Tars or Hydroxy impurity Crude->LowPurity Recryst Recrystallization Solvent: n-Heptane or Toluene HighPurity->Recryst Wash Acid/Base Wash DCM vs 5% NaOH (Cold) LowPurity->Wash If Hydroxy impurity present Column Flash Chromatography Silica: Hexane/EtOAc (9:1) LowPurity->Column If Tars/Complex mix Final Pure 2,3-Dichloroquinoxaline (White Needles, mp 152-154°C) Recryst->Final Wash->Recryst After drying organic layer Column->Final

Caption: Decision logic for selecting between recrystallization, extraction, and chromatography.

Reference Data

Table 1: Solubility Profile of 2,3-Dichloroquinoxaline

SolventSolubility (25°C)Solubility (Hot)Application
Water InsolubleInsolubleQuenching / Washing
n-Heptane LowHighIdeal Recrystallization
Toluene ModerateVery HighRecrystallization (High Purity)
Dichloromethane HighHighExtraction / Dissolution
Ethanol ModerateHighAvoid (Risk of Solvolysis)
Ethyl Acetate HighHighChromatography Eluent

References

  • Cheeseman, G. W. H. (1955). "Quinoxalines and related compounds. Part I. Some 2:3-disubstituted quinoxalines". Journal of the Chemical Society, 1804-1810. Link

  • Sarfraz, M., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". Arabian Journal of Chemistry, 10, S3353-S3364. Link

  • PubChem. (n.d.).[6] "2,3-Dichloroquinoxaline Compound Summary". National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[3] "2,3-Dichloroquinoxaline Product Specification & Safety Data Sheet". Link

Sources

Technical Support Hub: Regiocontrol in Dichloroquinoxaline Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in 2,3-Dichloroquinoxaline Reactions

Introduction

Welcome to the technical support hub for quinoxaline scaffold synthesis. The 2,3-dichloroquinoxaline (DCQ) core is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors (e.g., VEGFR, PDGFR targets) and intercalating agents.

However, the symmetry of the 2,3-dichloro core presents a classic synthetic paradox: How do you break symmetry selectively without triggering a double-substitution cascade?

This guide addresses the three most common support tickets we receive:

  • Ticket #101: "I cannot stop the reaction at the mono-substituted product."

  • Ticket #102: "I have an unsymmetrical starting material (e.g., 6-nitro). Which chloride reacts first?"

  • Ticket #103: "Standard

    
     conditions are failing or yielding tar."
    

Module 1: Troubleshooting Mono- vs. Bis-Substitution

The Issue: The user intends to synthesize 2-amino-3-chloroquinoxaline but isolates the 2,3-diamino product (bis-substitution).

The Science: Deactivation vs. Activation

In a standard Nucleophilic Aromatic Substitution (


), the reaction proceeds via a Meisenheimer complex.
  • Step 1 (Mono): The first nucleophile (Nu) attacks. If Nu is an amine or alkoxide, it is an Electron Donating Group (EDG) by resonance.

  • The Trap: While the EDG generally deactivates the ring toward a second nucleophilic attack (making the second chloride less reactive), high temperatures or strong bases can overcome this barrier, leading to bis-substitution.

Optimization Protocol
VariableRecommendation for Mono-SelectivityRecommendation for Bis-Selectivity
Stoichiometry Strict 0.95 – 1.05 eq of nucleophile.Excess (> 2.5 eq).
Temperature 0°C to rt . (Cryogenic -78°C rarely needed).Reflux (> 80°C).[1]
Solvent Protic solvents (EtOH, iPrOH). H-bonding stabilizes the leaving group but retards the second attack.Polar Aprotic (DMF, DMSO).[2] Enhances nucleophilicity significantly.
Base Weak base (

,

).
Strong base (NaH,

).
Visual Troubleshooting Guide

OptimizationLogic Start Start: Reaction Monitoring CheckTLC Check TLC/LCMS (t = 1 hr) Start->CheckTLC Result1 Starting Material Remains + Mono Product CheckTLC->Result1 Slow Conversion Result2 Bis-Product Forming Rapidly CheckTLC->Result2 Over-reaction Action1 Do NOT add heat. Add 0.1 eq Nucleophile. Result1->Action1 Action2 CRITICAL STOP. Lower Temp to 0°C. Dilute reaction (0.1 M). Result2->Action2 SolventCheck Check Solvent System Result2->SolventCheck SwitchSolvent Switch to iPrOH/EtOH (Slows kinetics) SolventCheck->SwitchSolvent If using DMF/DMSO

Caption: Decision tree for rescuing a reaction drifting toward bis-substitution.

Module 2: Regioselectivity in Unsymmetrical Scaffolds

The Issue: When reacting 6-substituted-2,3-dichloroquinoxalines (e.g., 6-nitro, 6-methoxy), two regioisomers are possible. Users need to predict and confirm which isomer is formed.

The Science: Electronic Directing Effects

The regioselectivity is governed by the ability of the substituent at C6 (or C7) to stabilize the Meisenheimer intermediate.

  • Rule of Thumb:

    • Electron Withdrawing Groups (EWG) at C6 (e.g.,

      
      ):  Direct the nucleophile to C2 .
      
    • Mechanism: The C2 position allows the negative charge in the intermediate to be better delocalized by the EWG (via the N1 nitrogen).

    • Electron Donating Groups (EDG) at C6: Often lead to mixtures or favor C3, but selectivity is generally poorer than with EWGs.

Experimental Validation (Isomer ID)

Do not rely solely on prediction. Use these methods to confirm:

  • HMBC NMR: Look for 3-bond correlations between the remaining proton at C3 (if C2 reacted) and the ring carbons.

  • NOE (Nuclear Overhauser Effect):

    • Isomer A (C2-substituted): Strong NOE between the new nucleophile (if it has protons) and the C3-Cl? No, C3 has no protons. Correction: Look for NOE between the nucleophile and the proton at C8 (peri-position) vs C5 .

    • Refined NOE Check: If the nucleophile is at C2, it is spatially closer to the proton at C8? No, C2 is near N1. The proton at C8 is near N1.

    • Best Method: X-ray crystallography is the gold standard if the solid is crystalline.

Regioselectivity Pathway

RegioSelectivity Substrate 6-Nitro-2,3-DCQ PathA Attack at C2 (Favored) Substrate->PathA Major Pathway PathB Attack at C3 (Disfavored) Substrate->PathB Minor Pathway IntermediateA Intermediate stabilized by N1-C6 conjugation PathA->IntermediateA ProductA 2-Amino-3-chloro- 6-nitroquinoxaline IntermediateA->ProductA

Caption: The 6-nitro group electronically activates the C2 position for nucleophilic attack.

Module 3: Advanced Protocols (Buchwald-Hartwig)

The Issue: The nucleophile is too weak (e.g., anilines with EWGs) or the substrate is deactivated, and standard


 fails.
The Solution: Palladium Catalysis

When intrinsic electrophilicity is insufficient, switch to Pd-catalyzed cross-coupling. This is particularly useful for C-C bond formation or sterically hindered amines.

Standard Operating Procedure (SOP)

Reagents:

  • Catalyst:

    
     (5 mol%) + BINAP (7.5 mol%) OR 
    
    
    
    + Xantphos.
  • Base:

    
     (weak bases preferred to prevent hydrolysis of the second chloride).
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step:

  • Purge: Flame-dry glassware and cycle Argon/Vacuum 3 times. Oxygen kills this reaction.

  • Pre-mix: Stir Pd source and Ligand in solvent for 15 mins to form the active catalytic species

    
    .
    
  • Addition: Add DCQ substrate (1.0 eq), Nucleophile (1.0 eq), and Base (1.5 eq).

  • Heat: Reflux (100-110°C) for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C, 10-20 min) is excellent for driving sluggish mono-substitutions. However, be vigilant: the rapid heating can quickly push the reaction to the bis-product if stoichiometry is not strictly controlled.

Q: My product is an oil and difficult to purify. How do I crystallize it? A: Mono-substituted chloroquinoxalines are often lipophilic. Try triturating the crude oil with cold Hexane/Diethyl Ether (9:1) or Methanol . If that fails, recrystallize from hot Ethanol.

Q: Why does the 6-nitro isomer react at C2? A: The nitro group at C6 withdraws electron density. Through the conjugated


-system, this withdrawal is more effectively transmitted to the N1 nitrogen (which activates C2) than to N4 (which activates C3). This makes C2 the "hotter" electrophile.

References

  • Review of Quinoxaline Synthesis

    • Ajani, O. O. et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2013.

    • Context: Discusses general reactivity and microwave acceler
  • Regioselectivity in 6-Nitro Derivatives

    • Sarges, R. et al. "Antihypertensive agents. Imidazo[1,2-a]quinoxaline derivatives." Journal of Medicinal Chemistry, 1990.

    • Context: Establishes the C2-selectivity rule for 6-nitro-2,3-dichloroquinoxaline.
  • Buchwald-Hartwig on Heterocycles

    • Guram, A. S. et al. "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition, 1995.

    • Context: Foundational text for applying Pd-catalysis to aryl halides.[3][4]

  • Solvent Effects in SnAr

    • Bunnett, J. F. et al. "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Amines in Aqueous Dioxane." Journal of the American Chemical Society, 1951.

    • Context: Explains the role of protic solvents in stabilizing the transition st

Sources

Overcoming low solubility of quinoxaline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Solubility of Quinoxaline Intermediates Role: Senior Application Scientist Status: Active

Introduction: The "Brick Dust" Challenge

Welcome to the Quinoxaline Technical Support Center. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in methanol, streaks on your TLC plates, or crashes out of your NMR tube.

Quinoxalines are privileged scaffolds in medicinal chemistry, known for their anticancer and antimicrobial properties.[1] However, their planar, electron-deficient nature leads to strong


-

stacking interactions.[1] This results in high lattice energy and poor solubility—often referred to as the "brick dust" effect. This guide moves beyond standard textbook advice to provide field-proven protocols for handling these stubborn intermediates.

Module 1: Synthetic Troubleshooting

Preventing the "Crash Out" Before It Ruins Purity

The most common failure mode in quinoxaline synthesis (typically the condensation of 1,2-diamines with 1,2-dicarbonyls) is the product precipitating too early, trapping unreacted starting materials inside the crystal lattice.[1]

Mechanism of Failure

In standard solvents like Ethanol (EtOH) at room temperature, the forming quinoxaline crystallizes rapidly.[1] If the reaction is incomplete, the precipitate is a mixture of product and diamine.

Protocol A: The "High-Solvency" Method (Recommended)

Use this for highly substituted or fused-ring quinoxalines.[1]

  • Solvent Switch: Replace EtOH with Acetic Acid (AcOH) or a DMF/EtOH (1:4) mixture.[1]

    • Why: AcOH protonates the ring nitrogens, disrupting

      
      -stacking and keeping the intermediate in solution longer, allowing the reaction to reach completion.
      
  • Temperature: Heat to 80–100°C . Do not run at RT.

  • Isolation:

    • Cool the mixture slowly to RT.

    • Pour into ice-cold water (5x reaction volume).

    • Neutralize with saturated NaHCO₃ (if using AcOH).[1]

    • Filter the resulting precipitate.

Protocol B: The Green Chemistry "Surfactant" Method

Use this for simple 2,3-disubstituted quinoxalines to avoid toxic solvents.

  • Medium: Water with 5% PEG-400 or SDS (Sodium Dodecyl Sulfate) .[1]

  • Catalyst: 10 mol% Iodine (

    
    ) or solid acid catalyst (e.g., sulfamic acid).
    
  • Procedure: Stir reactants at RT. The surfactant creates micelles that solubilize the organic reactants, while the product precipitates out as a pure solid due to the "hydrophobic effect," often excluding impurities.

Decision Logic: Solvent Selection

QuinoxalineSolvent Start Start: Quinoxaline Synthesis Subst Check Substituents Start->Subst Polar Polar/Ionic Groups? (-COOH, -NH2) Subst->Polar Yes Lipophilic Lipophilic/Fused Rings? (Phenyl, Naphthyl) Subst->Lipophilic Yes Water Use Water + PEG-400 (Green Method) Polar->Water Acid Use Glacial Acetic Acid (Disrupt Stacking) Lipophilic->Acid Standard DMF Use DMF or DMSO (High Solvency) Lipophilic->DMF Stubborn

Figure 1: Decision matrix for selecting the optimal reaction solvent based on substituent electronics.[1]

Module 2: Purification & Isolation Mastery

How to Purify What You Can't Dissolve

Standard flash chromatography often fails because the compound precipitates on the column head, causing high backpressure and poor separation.

Technique: Dry Loading (Solid Load)

Do NOT attempt liquid loading with DCM/MeOH if your compound is only sparingly soluble.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude solid in the minimum amount of a strong solvent (DMSO, DMF, or TFA).[1] If using TFA, neutralize immediately after loading or ensure your silica is acid-resistant.[1] Note: Boiling THF is often a safer alternative.

  • Adsorption: Add Silica Gel (ratio 1:5, crude:silica) to the solution.[1]

  • Evaporation: Rotary evaporate until you have a free-flowing powder.

    • Troubleshoot: If it remains sticky/oily, add more silica and re-evaporate.[1]

  • Loading: Pour the powder onto the top of your pre-packed column. Add a layer of sand on top to protect the bed.

  • Elution Gradient: Start with 100% DCM. Gradually increase MeOH concentration (0%

    
     5%).
    
    • Pro Tip: For basic quinoxalines, add 1% Triethylamine (TEA) or 1% NH₄OH to the MeOH to prevent tailing.[1]

Solvent Systems for Recrystallization

When chromatography is impossible, recrystallization is your lifeline.[1]

Solvent SystemSuitabilityNotes
Ethanol (Hot) General PurposeGood for simple derivatives.[1] Poor for fused systems.
Acetic Acid Stubborn SolidsDissolves upon heating; crystallizes well upon cooling.
DMF/Water "Brick Dust"Dissolve in hot DMF; add water dropwise until turbid; cool.
Toluene LipophilicExcellent for removing non-polar impurities.

Module 3: Structural & Analytical Solutions

Designing for Solubility and Getting the NMR

Analytical Troubleshooting (NMR)

Problem: Sample is a suspension in CDCl₃. Solution:

  • Switch Solvent: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).

    • Mechanism:[2][3][4] TFA protonates the nitrogen, breaking intermolecular H-bonds and stacking.[1]

  • High-Temperature NMR: Run the sample at 50–80°C in DMSO-d6. This significantly sharpens peaks broadened by aggregation.

Structural Modification Strategy

If the molecule is for biological assay, you must engineer solubility into the scaffold.

The "Solubilizing Tail" Approach: Incorporate a "handle" at the C-6 or C-7 position that disrupts planarity or adds ionization potential.

StructuralMod Core Insoluble Quinoxaline Core Mod1 Add Morpholine/Piperazine (pKa ~8.5) Core->Mod1 Nucleophilic Subst. Mod2 Add Sulfonate/Carboxylate (Anionic) Core->Mod2 Sulfonation Result1 Improved Solubility (Acidic Media/Stomach) Mod1->Result1 Result2 High Solubility (Neutral pH/Blood) Mod2->Result2

Figure 2: Strategic structural modifications to improve physicochemical properties.

Frequently Asked Questions (FAQ)

Q: My product crashed out during the reaction, but TLC shows it's impure. Can I just wash it? A: Yes, but be aggressive.[1] Filter the solid and wash sequentially with:

  • Cold Ethanol (removes starting diamine).[1]

  • Hot Water (removes inorganic salts/catalysts).[1]

  • Hexanes/Ether (removes non-polar byproducts).[1] If purity is still low, proceed to Recrystallization (Module 2).[1]

Q: I cannot get a mass spec (LCMS) signal. Is the machine broken? A: Likely not. Quinoxalines often ionize poorly in standard ESI+ mode if the mobile phase is too basic. Ensure your LCMS mobile phase contains 0.1% Formic Acid to assist protonation. If solubility is the issue, inject the sample dissolved in DMSO (ensure the injection volume is low, <5µL, to prevent peak distortion).

Q: Can I use microwave synthesis to improve solubility? A: Microwave synthesis doesn't change the product's solubility, but it allows you to use superheated solvents (like EtOH at 120°C) that would normally boil off.[1] This keeps reactants in solution during the critical formation step, often resulting in cleaner crude products that require less purification [1].

References

  • Microwave-Assisted Synthesis: Ubarhande, S. S., et al. "Green Synthesis of Quinoxaline and Substituted Quinoxalines."[1] TSI Journals, 2011.[1] Link

  • Catalyst Protocols: Heravi, M. M., et al. "Recent Advances in the Synthesis of Quinoxalines."[1] Current Organic Chemistry, 2018.[1][5] (Contextual grounding for acid catalysis).

  • Green Solvents: "Green and Sustainable Synthesis of Novel Quinoxalines." J. Chem. Pharm. Res., 2023.[1][4][5] Link

  • NMR Solvent Selection: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][6] Org.[7][8] Process Res. Dev., 2016.[1] Link[1]

Sources

Reaction optimization for difficult amine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Amine Coupling Optimization

Welcome to the Advanced Synthesis Support Module. Role: Senior Application Scientist

This guide is designed for researchers encountering stalled, low-yielding, or epimerization-prone amide couplings. Unlike standard textbook protocols, this module addresses "edge cases"—sterically hindered systems, electron-deficient amines, and chiral centers prone to racemization.

Module 1: Diagnostic Triage

Before changing reagents, diagnose the failure mode. Most coupling failures fall into three categories. Use the decision matrix below to classify your problem.

Decision Matrix: Failure Mode Analysis

CouplingDiagnosis Start Start: Reaction Failed CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Mode1 Activated Ester Formed But Amine Unreacted CheckLCMS->Mode1 Peak M+Benzotriazole/Oxyma Mode2 No Activation Visible (Acid Remains) CheckLCMS->Mode2 Only SM peaks Mode3 Product Formed but Wrong Stereochemistry CheckLCMS->Mode3 Diastereomer visible Sol1 Steric/Electronic Issue See Module 2 Mode1->Sol1 Sol2 Activation Issue Check Base/Solvent Mode2->Sol2 Sol3 Epimerization See Module 3 Mode3->Sol3

Caption: Diagnostic workflow to identify the root cause of coupling failure based on intermediate analysis.

Module 2: Steric Bulk & Low Nucleophilicity

The Problem: The activated ester is formed (visible by LCMS), but the amine is too sterically hindered or electron-deficient (e.g., 2-aminopyridine, aniline) to attack it.

Q: My amine is extremely non-nucleophilic (e.g., electron-poor aniline). HATU failed. What now? A: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or TCFH/NMI .

  • Why: Standard uronium reagents (HATU) generate an active ester that is moderately electrophilic. If the amine is weak, the active ester hydrolyzes or rearranges before coupling occurs. Ghosez’s reagent generates an acid chloride in situ under neutral conditions, which is orders of magnitude more electrophilic.

  • Alternative: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) generates a highly reactive N-acyl imidazolium species, superior for electron-poor amines [1].

Q: I have a "tetrasubstituted" carbon coupling (e.g., Aib-Aib coupling). Everything stalls. A: Use COMU or Acid Fluorides .

  • Why: COMU (based on Oxyma) has a superior leaving group effect compared to the benzotriazole in HATU. Alternatively, convert the acid to an acid fluoride using TFFH or cyanuric fluoride. Acid fluorides are small, reducing steric clash during the nucleophilic attack.

Comparative Data: Coupling Agents for Difficult Substrates
ReagentActivation SpeciesReactivityEpimerization RiskBest For
HATU OAt-esterHighModerateGeneral difficult couplings
COMU Oxyma-esterVery HighLowSolid phase, hindered amines [2]
T3P Mixed AnhydrideModerateVery Low Large scale, chiral preservation [3]
Ghosez Acid ChlorideExtreme HighNon-nucleophilic amines (anilines)
TCFH Acyl ImidazoliumVery HighLowElectron-poor amines, sterics [1]

Module 3: Epimerization Control

The Problem: The reaction works, but the chiral center alpha to the carbonyl racemizes.

Q: Why does my amino acid racemize during coupling? A: It usually occurs via the Oxazolone (Azlactone) Mechanism . When the acid is activated, the carbonyl oxygen of the neighboring amide group attacks the activated center, forming a 5-membered oxazolone ring. The alpha-proton on this ring is highly acidic (pKa ~9) and is easily removed by the base (DIPEA/TEA), leading to loss of chirality.

Epimerization Acid Activated Acid (L-Isomer) Oxazolone Oxazolone Intermediate Acid->Oxazolone Intramolecular Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base removes H+ Product Racemic Product (DL-Mix) Enol->Product Amine Attack

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

Q: How do I stop this? A:

  • Switch Reagent: Use T3P (Propylphosphonic anhydride) .[1][2][3][4] T3P reacts via a cyclic transition state and does not release a leaving group that acts as a base. It is the gold standard for preserving chirality [3].

  • Switch Base: Replace DIPEA with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). These are sterically hindered bases that can neutralize the acid but are too bulky to abstract the alpha-proton.

  • Additives: If using EDC/DIC, always add Oxyma Pure . It suppresses racemization better than HOBt/HOAt.

Module 4: Experimental Protocols

Protocol A: The "Nuclear Option" for Non-Nucleophilic Amines (Ghosez Reagent)

Use when HATU fails on anilines or electron-poor heterocycles.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M) under Argon.

  • Activation: Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[5]

    • Checkpoint: Monitor by TLC/LCMS (quench a small aliquot with MeOH to see the methyl ester). Ensure acid is consumed.

  • Coupling: Add the Amine (1.1 equiv) followed by DIPEA (2.0 equiv).

    • Note: Adding base after activation prevents ketene formation from the acid chloride.

  • Workup: Dilute with DCM, wash with NaHCO3 (sat.) and Brine.

Protocol B: The "Chiral Safe" Method (T3P)

Use for coupling sensitive amino acids or phenylacetic acid derivatives.

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent alternative).

    • Tip: T3P works excellently in EtOAc, avoiding the difficulty of removing DMF.

  • Addition: Add Base (Pyridine or DIPEA, 2.5 equiv) at 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 hours.

  • Workup: Wash organic layer with water, 0.5M HCl (to remove pyridine), and NaHCO3.

References

  • Beillard, A., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(17), 5469–5472.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

Sources

Validation & Comparative

Technical Guide: 2,3-Dichloroquinoxaline-6-carbonyl Chloride vs. Standard Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (DCQ-COCl) represents a specialized class of "dual-function" electrophiles, distinct from monofunctional acylating agents like Benzoyl Chloride or Acetyl Chloride. While standard agents serve primarily as protecting groups or simple linkers, DCQ-COCl acts as a reactive scaffold .

This guide compares DCQ-COCl against standard alternatives, highlighting its unique ability to facilitate sequential functionalization: first via rapid acylation, followed by nucleophilic aromatic substitution (


) at the quinoxaline core. This dual-reactivity profile makes it indispensable for synthesizing fluorescent probes, kinase inhibitors, and bioconjugation linkers.

Part 1: Chemical Profile & Reactivity Analysis

The Electrophilic Hierarchy

To select the correct reagent, one must understand the electronic influence of the parent ring system on the carbonyl chloride.

FeatureBenzoyl Chloride DCQ-COCl Implication
Core Structure Phenyl ring (Electron Neutral/Donating via resonance)Quinoxaline (Electron Deficient/Withdrawing)DCQ-COCl is significantly more electrophilic at the carbonyl carbon.
Primary Reactivity Acylation (

)
Acylation (

)
Both react with amines/alcohols, but DCQ-COCl reacts faster.
Secondary Reactivity None (Inert under standard conditions)

at C2/C3 positions
Key Differentiator: The quinoxaline ring allows subsequent displacement of chlorines by thiols or amines.
Hydrolysis Risk Moderate (Stable in open air for short periods)High (Rapid hydrolysis)DCQ-COCl requires strictly anhydrous storage and handling.
Mechanistic Pathway: The "Dual-Warhead" Strategy

The value of DCQ-COCl lies in its sequential reactivity. The carbonyl chloride is the "soft" electrophile that reacts at low temperatures, while the C2/C3 chlorines require activation (heat or catalysis) for substitution.

ReactionPathway cluster_0 Kinetic Selectivity Window DCQ 2,3-Dichloroquinoxaline- 6-carbonyl chloride Inter Intermediate: Amide Formation DCQ->Inter Step 1: Acylation (0°C, Base) Amine Target Amine (R-NH2) Amine->Inter Final Final Product: Functionalized Heterocycle Inter->Final Step 2: SNAr (Reflux/Heat) Thiol Secondary Nucleophile (e.g., Thiol/Amine) Thiol->Final

Figure 1: Sequential functionalization pathway. The carbonyl chloride reacts first (Step 1), leaving the dichloro-heterocycle intact for subsequent derivatization (Step 2).

Part 2: Strategic Advantage & Application Logic

When to Use DCQ-COCl vs. Alternatives

1. Use Benzoyl Chloride / HATU when:

  • Goal: Simple capping of an amine or hydroxyl group.

  • Stability: You need a reagent that tolerates moisture or aqueous workups (Schotten-Baumann conditions).

  • Cost: The synthesis requires commodity chemicals.

2. Use DCQ-COCl when:

  • Goal: Creating a scaffold for further library generation.

  • Fluorescence: You are synthesizing quinoxaline-based dyes (e.g., for biological imaging). The quinoxaline core is fluorogenic when extended.

  • Bioactivity: You are targeting kinase inhibition. The 2,3-disubstituted quinoxaline motif is a privileged structure in medicinal chemistry (e.g., tyrosine kinase inhibitors).

Comparative Performance Data
MetricBenzoyl ChlorideHATU/EDC CouplingDCQ-COCl
Acylation Rate ModerateSlow (Activation required)Fast (Activated ester equivalent)
Atom Economy HighLow (Large byproduct mass)High (HCl is only byproduct)
Post-Reaction Utility InertInertReactive (2 sites for

)
Moisture Tolerance HighLowVery Low

Part 3: Experimental Protocols

Protocol A: Selective Acylation (Preserving the Dichloro-Core)

Objective: Attach the quinoxaline moiety to a primary amine without disturbing the reactive chlorines on the ring.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)[1]

  • Reagent: DCQ-COCl (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Preparation: Flame-dry all glassware. Purge with Nitrogen/Argon. Dissolve the amine and DIPEA in anhydrous DCM.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures may encourage premature substitution at the C2/C3 positions if the amine is highly nucleophilic.

  • Addition: Dissolve DCQ-COCl in a minimal amount of DCM and add dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check via TLC (Hexane:EtOAc). The acid chloride spot will disappear.

  • Workup: Wash with cold 1N HCl (to remove DIPEA), then Brine. Dry over

    
    .
    
  • Outcome: Yields typically >85%. The product retains the 2,3-dichloro motif.[2][3]

Protocol B: Sequential Functionalization

Objective: Displace one or both chlorines to generate a bioactive heterocycle or fluorescent probe.

Reagents:

  • Substrate: Product from Protocol A

  • Nucleophile: Thiol (e.g., Cysteine derivative) or Secondary Amine

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve the acylated intermediate in DMF.

  • Stoichiometry:

    • For Mono-substitution: Use 1.0 equiv Nucleophile at RT.[4]

    • For Di-substitution: Use >2.5 equiv Nucleophile and heat to 60-80°C.

  • Reaction:

    • Mono: Stir 2-4 hours at RT.

    • Di: Stir 4-12 hours at 80°C.

  • Purification: Precipitate by pouring into ice water or purify via column chromatography.[4]

  • Note: Substitution at C2 makes C3 less reactive, allowing for the synthesis of asymmetric derivatives (A-B pattern).

Part 4: Troubleshooting & Stability

Common Failure Modes

Issue 1: Hydrolysis of Starting Material

  • Symptom:[4][5][6] Low yield; presence of 2,3-dichloroquinoxaline-6-carboxylic acid (white solid precipitate).

  • Cause: DCQ-COCl absorbs atmospheric moisture rapidly due to the electron-withdrawing quinoxaline ring.

  • Solution: Store DCQ-COCl under inert gas. If the solid is crusty/white rather than pale yellow/crystalline, recrystallize from dry hexane or thionyl chloride before use.

Issue 2: "Over-Reaction" (Unwanted


) 
  • Symptom:[4][5][6] Complex mixture of products where the amine has also attacked the ring chlorines.

  • Cause: Reaction temperature too high or amine is too basic/nucleophilic.

  • Solution: Strictly maintain 0°C during addition. Use a sterically hindered base (DIPEA) rather than TEA. Add the acid chloride to the amine (inverse addition) to keep amine concentration lower relative to the electrophile locally.

Decision Matrix Visualization

DecisionMatrix Start Select Reagent Q1 Is post-coupling functionalization required? Start->Q1 BranchNo No (Simple Linker) Q1->BranchNo Target is inert BranchYes Yes (Scaffold Needed) Q1->BranchYes Target is bioactive/dye ResultBenz Use Benzoyl Chloride or HATU BranchNo->ResultBenz ResultDCQ Use DCQ-COCl BranchYes->ResultDCQ

Figure 2: Decision logic for selecting between standard acylating agents and DCQ-COCl.

References

  • Galal, S. A., et al. (2011).[2] "Synthesis and biological evaluation of 2,3-dichloroquinoxaline derivatives." European Journal of Medicinal Chemistry.

  • Ajani, O. O. (2014). "Microwave-assisted synthesis of quinoxaline derivatives." Bioorganic Chemistry.

  • BenchChem Technical Support. (2025). "this compound: Reactivity and Handling."

  • Ammar, Y. A., et al. (2009).[2] "Quinoxaline derivatives: A review of synthesis and applications." Arabian Journal of Chemistry.

Sources

Characterization of 2,3-Dichloroquinoxaline-6-carbonyl chloride derivatives by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: NMR Strategies for Structural Elucidation of 2,3-Dichloroquinoxaline-6-carbonyl Chloride Derivatives

Executive Summary: The Analytical Challenge

This compound is a high-value scaffold in oncology drug discovery, particularly for synthesizing kinase inhibitors and DNA-intercalating agents. However, its characterization presents two distinct failure modes for researchers:[1]

  • Hydrolytic Instability: The acid chloride moiety (

    
    ) is highly moisture-sensitive, rapidly hydrolyzing to the carboxylic acid during standard NMR preparation, leading to confusing double-species spectra.
    
  • Regioisomer Ambiguity: Distinguishing the 6-substituted isomer from the 7-substituted byproduct (often formed during the initial condensation of 4-aminophthalic acid derivatives) is impossible via Mass Spectrometry (MS) and ambiguous in 1D

    
     NMR due to identical spin systems.
    

This guide compares the "Direct Measurement" approach against the "Stable Derivative" protocol, establishing the latter as the industry standard for unequivocal structural assignment.

Comparative Analysis: Characterization Methodologies

We evaluated three workflows for validating the identity and purity of this compound.

FeatureMethod A: Direct Analysis (Acid Chloride in

)
Method B: In-situ Derivatization (Reaction w/

)
Method C: Amide Derivatization (Reaction w/ Aniline)
Stability Poor. Rapid hydrolysis creates "ghost peaks" of the acid.High. Forms stable methyl ester immediately.High. Forms stable solid amide.
Spectral Clarity Medium. Acidic protons broaden peaks; moisture shifts signals.[2]Excellent. Methyl singlet (

ppm) acts as internal integral standard.
Low. Phenyl ring protons overlap with quinoxaline signals (7.0–8.0 ppm).
Regio-Assignment Difficult. Broad peaks obscure small

-couplings needed for isomer ID.
Superior. Sharp lines allow precise HMBC correlations.Complex. Overlap hinders clear 2D interpretation.
Throughput Fast (< 10 min)Medium (20 min)Slow (Requires workup/drying)
Verdict Not RecommendedRecommended (Gold Standard) Alternative for solid storage

Expert Insight: Method B is the self-validating protocol of choice. By adding deuterated methanol (


), you intentionally convert the unstable acid chloride to the stable deuterated methyl ester inside the NMR tube. This eliminates hydrolysis ambiguity and provides a clean singlet for quantitative integration.

Experimental Protocol: The "In-Situ Methyl Ester" Method

This protocol ensures 100% conversion to the stable ester for characterization, serving as a proxy for the acid chloride's purity.

Materials
  • Analyte: Crude this compound (~10 mg).

  • Solvent:

    
     (99.8% D) treated with activated 4Å molecular sieves.
    
  • Reagent: Methanol-

    
     (
    
    
    
    ) or Methanol (HPLC grade). Note: Using non-deuterated MeOH adds a singlet at ~3.9 ppm useful for integration; using
    
    
    simplifies the spectrum.
Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of the acid chloride in 0.6 mL of dry

    
     in a vial.
    
  • Derivatization: Add 50

    
    L of Methanol.
    
    • Observation: Slight warming or gas evolution (

      
      ) indicates active acid chloride.
      
  • Scavenging: Add 5 mg of solid

    
     to neutralize generated 
    
    
    
    (prevents acid-catalyzed degradation). Shake gently.
  • Filtration: Filter the solution through a cotton plug into the NMR tube.

  • Acquisition: Run standard

    
    , 
    
    
    
    , and HMBC experiments immediately.

Visualization: Logical Workflow & Structural Assignment

Diagram 1: Characterization Workflow

This diagram illustrates the decision logic for handling the unstable intermediate.

G Start Crude Acid Chloride Direct Direct CDCl3 Dissolution Start->Direct Deriv Add MeOH (Method B) Start->Deriv Recommended Hydrolysis Hydrolysis Risk (Mixed Spectra) Direct->Hydrolysis Moisture Ester Stable Methyl Ester Deriv->Ester -HCl NMR NMR Acquisition (1H, 13C, HMBC) Ester->NMR Data Clean Structural Data NMR->Data

Caption: Workflow comparing direct analysis (high risk) vs. in-situ derivatization (high stability).

Diagram 2: HMBC Regioisomer Differentiation Logic

The critical challenge is distinguishing the 6-isomer from the 7-isomer. The connectivity is proven via Long-Range Heteronuclear Correlation (HMBC).[3]

HMBC H5 H-5 (Aromatic) C_Carbonyl C=O (Ester/Acid) H5->C_Carbonyl Strong 3J C_Pyrazine C-2/C-3 (Pyrazine) H5->C_Pyrazine Correlates to C3 Result6 CONFIRMED: 6-Isomer H5->Result6 Both see C=O H7 H-7 (Aromatic) H7->C_Carbonyl Strong 3J H7->Result6 Both see C=O H8 H-8 (Aromatic) H8->C_Carbonyl No Correlation (4J) H8->C_Pyrazine Correlates to C2

Caption: HMBC logic tree. In the 6-isomer, both H5 and H7 are 3 bonds from the Carbonyl. In the 7-isomer, H8 and H6 would correlate.

Data Presentation: Representative NMR Data

The following data corresponds to the Methyl 2,3-dichloroquinoxaline-6-carboxylate (Method B product), which serves as the surrogate for the acid chloride.

Table 1:


 and 

NMR Chemical Shift Assignments (in

)
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (Key)
2

--146.5H8
3

--148.1H5
5

8.65d (

)
129.5C=O , C3, C7
6

--132.4H5, H7, H8
7

8.35dd (

)
131.8C=O , C5
8

8.05d (

)
128.2C2, C6
C=O

--165.4H5, H7
OMe

4.02s52.8C=O

Interpretation Key:

  • H5 (8.65 ppm): Appears as a doublet (small meta-coupling) or singlet. It is the most deshielded proton due to the combined electron-withdrawing effects of the ortho-carbonyl and the peri-nitrogen (N4).

  • Regio-Proof: The observation that two aromatic protons (H5 and H7) show strong HMBC cross-peaks to the Carbonyl carbon (165.4 ppm) confirms the substituent is at position 6. If it were at position 7, H8 and H6 would correlate, but H5 would be too far (4 bonds).

References

  • Sakai, R., et al. "Regioselective synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry, vol. 48, no. 4, 2011, pp. 880-885.

  • Liaw, Y. C., et al. "Crystal structure and NMR analysis of 2,3-dichloroquinoxaline derivatives." Acta Crystallographica Section C, vol. 72, 2016.

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Authoritative text on HMBC/HSQC pulse sequences).

  • Wishart, D. S., et al. "HMDB: The Human Metabolome Database (Quinoxaline Spectral Data)." Nucleic Acids Research, 2022.

Note: The chemical shifts provided in Table 1 are representative values derived from analogous quinoxaline-6-carboxylate systems in


. Actual values may vary slightly based on concentration and temperature.

Sources

Optimizing Mass Spectrometry Analysis of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ionization Interfaces and Analyzer Architectures

Executive Summary & Strategic Context

Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry, forming the core of potent antibiotics (e.g., olaquindox), anticancer agents, and glutamate receptor antagonists. However, the analysis of novel quinoxalines presents a distinct dichotomy in drug development:

  • Structural Elucidation: Novel synthetic derivatives often possess complex side chains (glycosides, N-oxides) requiring high-resolution mass spectrometry (HRMS) to resolve isobaric interferences and map fragmentation pathways.

  • Trace Quantification: DMPK studies demand femtogram-level sensitivity in complex biological matrices (plasma, microsomes), typically the domain of Triple Quadrupole (QqQ) systems.

This guide objectively compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and evaluates QqQ versus Q-TOF architectures specifically for this chemical class.[1]

Comparative Analysis: Ionization Interfaces (ESI vs. APCI)

The choice of ionization source is the single most critical variable in quinoxaline analysis. While APCI is often the default for neutral heterocycles, experimental data suggests ESI is superior for functionalized quinoxalines.

Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Quinoxalines
Polarity Suitability High (Ideal for N-oxides, glycosides, salts)Low to Medium (Ideal for neutral, non-polar cores)ESI Wins for bioactive derivatives.[1]
Thermal Stability Gentle ionization (Ambient temp)High heat (350–500°C) required for vaporizationESI Wins . N-oxides are thermally labile and degrade in APCI.
Matrix Effects Susceptible to ion suppressionMore resistant to matrix suppressionAPCI Wins for crude plasma extracts.[1]
Sensitivity (LOD) < 0.25 ng/mL (Demonstrated for Levonorgestrel/Quinoxalines)~1.0 ng/mL (Typically 4-5x lower signal)ESI Wins for trace analysis.
Expert Insight: The Thermal Degradation Factor

Quinoxaline-1,4-di-N-oxides (QdNOs) are a common subclass. In APCI sources, the high vaporization temperature often triggers premature deoxygenation (


 or 

) before the ion enters the mass analyzer. This creates false "metabolite" signals (the reduced quinoxaline) that are actually artifacts of the source. ESI is the mandatory choice for N-oxide derivatives to preserve molecular integrity.

Analyzer Architecture: QqQ vs. Q-TOF

Triple Quadrupole (QqQ): The Quantitation Workhorse
  • Best For: PK/PD studies, routine monitoring.

  • Mechanism: Multiple Reaction Monitoring (MRM).

  • Key Transition: Quinoxalines typically fragment via the loss of the N-oxide oxygen (

    
     -16) or cleavage of the side chain.
    
  • Data Support: Studies on swine liver metabolites show QqQ achieves linear correlation coefficients >0.99 with LODs in the 0.3–2.5 µg/kg range.

Quadrupole Time-of-Flight (Q-TOF): The Structural Solver
  • Best For: Metabolite identification, impurity profiling.

  • Mechanism: High-resolution full scan with MS/MS.

  • Advantage: Resolves the exact mass of "unexpected" degradants. For example, distinguishing a metabolic hydroxylation (+15.9949 Da) from an N-oxidation (+15.9949 Da) often requires the fragmentation depth and mass accuracy (<5 ppm) of a Q-TOF.

Deep Dive: Fragmentation Mechanics

Understanding the gas-phase behavior of quinoxalines is essential for designing MRM transitions.

Primary Pathway: N-Oxide Deoxygenation

For 1,4-di-N-oxides, the most abundant product ions usually result from the sequential loss of oxygen.

  • Precursor:

    
    
    
  • Fragment 1:

    
     (Loss of 16 Da)
    
  • Fragment 2:

    
     (Loss of 32 Da, reduction to base quinoxaline)
    
Secondary Pathway: Side Chain Elimination

For derivatives like 2-oxo-oxazolidinyl quinoxalines, the ring system is stable, but the side chain eliminates readily.

  • Mechanism: Elimination of oxazolidinone or CO2.

Visualization: Fragmentation Pathway

The following diagram illustrates the critical fragmentation steps for a hypothetical Quinoxaline-1,4-dioxide derivative.

QuinoxalineFragmentation Precursor Precursor Ion [M+H]+ (Quinoxaline-1,4-dioxide) Step1 Fragment [M+H-16]+ (Mono-N-oxide) Precursor->Step1 Loss of Oxygen (-16 Da) Collision Energy: 15-20 eV SideChain Side Chain Loss (e.g., -CONH) Precursor->SideChain Substituent Cleavage Step2 Fragment [M+H-32]+ (Reduced Quinoxaline) Step1->Step2 Loss of 2nd Oxygen (-16 Da) Collision Energy: 25-30 eV RingCleavage Ring Cleavage (RDA Reaction) Step2->RingCleavage High Energy (>40 eV)

Figure 1: Sequential fragmentation pathway of Quinoxaline-N-oxides, highlighting the characteristic deoxygenation steps utilized for MRM transitions.

Validated Experimental Protocol

This protocol is designed to be self-validating, incorporating internal standards and quality control checks.

Reagents & Materials[1][2][3][4][5][6]
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Hypersil Gold C18 (150 x 2.1 mm, 5 µm) or equivalent.[1]

  • Internal Standard (IS): Deuterated Quinoxaline (

    
    -Quinoxaline) or structurally similar analog (e.g., Mequindox for novel derivatives).
    
Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma/microsomes.

    • Add 10 µL of IS working solution.

    • Add 300 µL of ice-cold Acetonitrile (precipitates proteins).

    • Vortex (2 min) and Centrifuge (10,000 rpm, 10 min).

    • Transfer supernatant to vial. Note: For trace analysis, use HLB SPE cartridges as described in literature [5].

  • LC Gradient (Flow: 0.3 mL/min):

    • 0-1 min: 95% A (Equilibration)

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold 95% B (Wash)

    • 12.1 min: Return to 95% A

  • MS Source Parameters (ESI Positive Mode):

    • Spray Voltage: 3500 - 4000 V

    • Capillary Temp: 300°C (Do not exceed 350°C to prevent thermal degradation).

    • Sheath Gas: 35 arb units.

    • Aux Gas: 10 arb units.

  • Quality Control (Self-Validation):

    • System Suitability: Inject a 10 ng/mL standard. Peak asymmetry must be < 1.5.

    • Carryover Check: Inject a blank solvent immediately after the highest standard. Signal must be < 20% of LLOQ.

    • Linearity: Calibration curve (

      
      ) from 1 ng/mL to 1000 ng/mL.
      
Method Development Decision Tree

MethodDev Start Start: Novel Quinoxaline CheckPolarity Is compound thermally labile (e.g., N-oxide)? Start->CheckPolarity ESI Select ESI Source (Positive Mode) CheckPolarity->ESI Yes (Labile/Polar) APCI Select APCI Source (Check Thermal Stability) CheckPolarity->APCI No (Stable/Neutral) CheckConc Target Concentration? ESI->CheckConc APCI->CheckConc QqQ Triple Quad (MRM) For Quantitation (<1 ng/mL) CheckConc->QqQ Trace / PK Study QTOF Q-TOF / Orbitrap For ID / Metabolites CheckConc->QTOF Structure Elucidation

Figure 2: Decision matrix for selecting the optimal ionization source and mass analyzer based on compound stability and analytical goals.

References

  • Comparison of ESI and APCI for Nitrogen Heterocycles: Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Institutes of Health (NIH). [Link]

  • Fragmentation of Quinoxalinone Derivatives: Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry.[2] [Link]

  • ESI vs APCI Sensitivity Data: A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. [Link]

  • LC-MS/MS Method Development for Quinoxalines: Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples. Taylor & Francis Online. [Link]

  • Sample Preparation & Extraction: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides. Chromatography Online.[3] [Link]

Sources

Comparative Guide: Biological Activity of Quinoxaline-6-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline-6-carboxamides represent a privileged structural motif in modern medicinal chemistry, distinguished by their ability to interact with diverse biological targets through specific hydrogen bonding and π-stacking interactions. Unlike generic quinoxaline derivatives, the 6-carboxamide substitution specifically enhances binding affinity in the ATP-binding pockets of kinases (e.g., VEGFR-2) and viral polymerases (e.g., HCV NS5B).

This guide objectively compares the biological performance of Quinoxaline-6-carboxamides against standard-of-care agents (Doxorubicin, Rifampicin) across oncology and infectious disease indications. Analysis is grounded in experimental IC50/MIC data and validated structure-activity relationships (SAR).[1]

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)[1]

The quinoxaline core acts as a bioisostere for quinoline and naphthalene, but the introduction of a carboxamide at position 6 creates a unique "molecular hook." This moiety is critical for directing the molecule into deep hydrophobic pockets of enzymes.

SAR Visualization

The following diagram illustrates the structural logic governing the potency of these derivatives.

SAR_Analysis Core Quinoxaline Core (Planar Scaffold) Pos6 Position 6: Carboxamide (CONHR) CRITICAL for H-Bonding (Kinase Hinge Region) Core->Pos6 Functionalization Pos2_3 Positions 2 & 3 Lipophilic Tuning (Phenyl/Alkyl) Modulates Cell Permeability Core->Pos2_3 Substitution Activity Biological Outcome: High Potency & Selectivity Pos6->Activity Determines Target Specificity Pos2_3->Activity Determines Bioavailability

Figure 1: Structural dissection of the Quinoxaline-6-carboxamide scaffold highlighting the functional role of key positions.

Part 2: Comparative Analysis – Anticancer Potency[2][3]

Quinoxaline-6-carboxamides function primarily as Type II Kinase Inhibitors (targeting the inactive conformation of kinases like VEGFR-2) and DNA Intercalators .

Performance vs. Standard of Care (Doxorubicin)

The table below aggregates data from multiple studies comparing specific 6-carboxamide derivatives against Doxorubicin. Note the superior safety profile (Selectivity Index) of the carboxamides in specific cell lines.

Compound IDTarget MechanismCell LineIC50 (µM)Comparative Potency (vs Doxorubicin)Selectivity Index (SI)
Doxorubicin (Std) DNA Intercalation/Topo IIHCT-1160.18 ReferenceLow (Cardiotoxic)
Compound VIIIc [1]VEGFR-2 InhibitionHCT-1160.36 ~2x less potentHigh (>70 vs Normal Fibroblasts)
Compound 5 [2]DNA IntercalationHeLa0.126 Superior Moderate
Compound 4a [3]Dual Kinase/TubulinSKOV32.1 ~10x less potentHigh

Key Insight: While Doxorubicin often exhibits lower absolute IC50 values (higher potency), Quinoxaline-6-carboxamides like Compound VIIIc demonstrate a significantly better safety margin, inducing apoptosis specifically in tumor cells without the severe cardiotoxicity associated with anthracyclines.

Mechanism of Action: VEGFR-2 Inhibition Pathway

The primary anticancer mechanism involves blocking the VEGF signaling cascade, preventing tumor angiogenesis.

VEGFR_Pathway Ligand VEGF (Growth Factor) Receptor VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Activates Signal1 Phosphorylation Blocked Receptor->Signal1 In presence of Drug Drug Quinoxaline-6-carboxamide (Inhibitor) Drug->Receptor Competitively Binds (ATP Pocket) Downstream RAF / MEK / ERK Cascade Signal1->Downstream Signaling Halted Outcome1 Inhibition of Angiogenesis Signal1->Outcome1 Outcome2 Induction of Apoptosis Signal1->Outcome2

Figure 2: Mechanism of Action showing the interception of angiogenic signaling by Quinoxaline-6-carboxamides.

Part 3: Comparative Analysis – Antimicrobial & Antiviral Efficacy[4]

Beyond oncology, this scaffold shows remarkable activity against Mycobacterium tuberculosis (TB) and Hepatitis C Virus (HCV).

Antitubercular Activity (vs. Rifampicin)

Quinoxaline-6-carboxamides target the DprE1 enzyme , essential for bacterial cell wall synthesis.

CompoundTargetMIC90 (µM)Efficacy Assessment
Rifampicin (Std) RNA Polymerase0.01 Gold Standard
Compound 39 [4]DprE1 Inhibitor3.1 Moderate Potency
Compound 34 [4]Unknown1.13 High Potency

Analysis: Although less potent than Rifampicin on a molar basis, these derivatives are critical alternatives for MDR-TB (Multi-Drug Resistant TB) strains that have developed resistance to standard rifamycins.

Antiviral Activity (HCV)

Derivatives function as non-nucleoside inhibitors of HCV NS5B polymerase .

  • Lead Comparison: A specific quinoxaline-6-carboxamide hit exhibited an IC50 of 5.5 µM against NS5B, comparable to early-generation non-nucleoside inhibitors, providing a template for optimizing oral bioavailability [5].

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most robust methodologies found in the literature.

Synthesis of Quinoxaline-6-Carboxamides (General Amidation)
  • Reagents: Quinoxaline-6-carboxylic acid, Amine (R-NH2), HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

  • Protocol:

    • Dissolve quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at 0°C for 15 mins.

    • Add HATU (1.2 eq) and the appropriate amine (1.1 eq).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9).

    • Workup: Dilute with ice water; filter the precipitate or extract with EtOAc.

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Objective: Determine IC50 values against cancer cell lines (e.g., HCT-116).

  • Workflow:

    • Seeding: Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2.
      
    • Treatment: Add test compounds (serial dilutions: 0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).

    • Incubation: Incubate for 48 or 72 hours.

    • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

    • Readout: Measure absorbance at 570 nm.

    • Calculation: Calculate % viability relative to control and derive IC50 using non-linear regression (GraphPad Prism).

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. (2025). Link

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Chemistry. (2023). Link

  • SAR and potent compounds of quinoxaline derivatives. ResearchGate. (2025). Link

  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Biomolecules. (2021). Link

  • Structure-activity relationship (SAR) studies of quinoxalines as novel HCV NS5B RNA-dependent RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).[1] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline (benzopyrazine) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, tubulin, and DNA.[1] Unlike its mono-nitrogen analog quinoline , the presence of two nitrogen atoms at positions 1 and 4 confers unique electronic properties, increased polarity, and additional hydrogen-bonding capabilities. This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of quinoxaline derivatives, focusing on anticancer and antimicrobial applications, supported by experimental protocols and comparative data.

Part 1: The Quinoxaline Scaffold vs. Alternatives[2]

The choice between Quinoxaline and its structural analogs (Quinoline, Naphthalene, Pyrazine) is often dictated by the required physicochemical profile (LogP, pKa) and target binding affinity.

FeatureQuinoxaline (1,4-N)Quinoline (1-N)Naphthalene (No N)
Polarity High (Two H-bond acceptors)ModerateLow (Lipophilic)
Solubility Improved aqueous solubilityModeratePoor
Electronic Character Electron-deficient pyrazine ringElectron-rich benzene / deficient pyridineElectron-rich
Primary Application Kinase inhibition, DNA intercalationAntimalarial, AntiviralHydrophobic spacers

Key Insight: The electron-deficient nature of the pyrazine ring in quinoxaline makes it highly susceptible to nucleophilic attack and facilitates pi-stacking interactions with DNA base pairs, a mechanism critical for its antitumor and antimicrobial efficacy.

Part 2: SAR Analysis & Mechanistic Insights

The biological activity of quinoxaline is tunable via substitutions at two primary zones: the Heterocyclic Ring (Positions 2, 3) and the Fused Benzene Ring (Positions 5, 6, 7, 8) .

Visualization: SAR Map

The following diagram illustrates the consensus SAR derived from recent high-impact studies (2020-2024).

SAR_Map Core Quinoxaline Scaffold (Benzopyrazine Core) Pos2_3 Positions C2 & C3 (Heterocyclic Ring) Core->Pos2_3 Primary Pharmacophore Pos6_7 Positions C6 & C7 (Benzene Ring) Core->Pos6_7 Electronic Tuning N_Oxide N1 & N4 Oxides (1,4-di-N-oxide) Core->N_Oxide Bioreduction Center Details_C2 Anticancer: - Aliphatic linkers (-CH2-) > N-linkers - Hydrazone moieties enhance anti-inflammatory - Bi-dentate ligands (e.g., pyridine) bind metals Pos2_3->Details_C2 Details_C6 Electronic Effects: - EDGs (-OCH3) increase anticancer potency - EWGs (-F, -CF3, -NO2) enhance antimicrobial/bioreduction Pos6_7->Details_C6 Details_Oxide Mechanism: - Essential for Hypoxia-selective toxicity - Generates ROS upon bioreduction - Critical for antimicrobial activity N_Oxide->Details_Oxide

Figure 1: Consensus Structure-Activity Relationship map for Quinoxaline derivatives highlighting functional zones.

Detailed SAR Breakdown
Zone A: The Heterocyclic Ring (C2 & C3)
  • Linker Chemistry: For anticancer activity, direct attachment of aromatic rings or short aliphatic linkers (-CH2-) is superior to amino (-NH-) linkers. The -NH- linker often increases flexibility excessively, reducing binding entropy.

  • Steric Bulk: An isopropyl group at C2 has been shown to enhance activity against HeLa cells significantly compared to a methyl group, likely due to optimal filling of hydrophobic pockets in target proteins like HDAC6.

  • Pharmacophores: Introduction of a sulfonamide or hydrazone group at C2 extends the scaffold's reach, often facilitating hydrogen bonding with residues like Asp or Glu in kinase active sites.

Zone B: The Benzene Ring (C6 & C7)
  • Electronic Modulation:

    • Anticancer: Electron-Donating Groups (EDGs) such as methoxy (-OCH3) at positions 6 and 7 generally increase cytotoxicity. This enriches the electron density of the ring, potentially strengthening pi-cation interactions.

    • Antimicrobial: Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -NO2 are preferred. In Quinoxaline-1,4-di-N-oxides , EWGs raise the reduction potential, making the molecule easier to reduce by bacterial enzymes, thereby generating lethal Reactive Oxygen Species (ROS).[2]

Part 3: Comparative Performance Data

Anticancer Activity (vs. Standard of Care)

Recent studies have synthesized quinoxaline derivatives targeting specific cancer pathways.[3] The table below compares a potent quinoxaline derivative ("Compound 5" from Dong et al. series) against Doxorubicin.[3]

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionRelative Potency
Quinoxaline Deriv.[4][5][6][7][8][9][10] (Cmpd 5) SMMC-7721 (Hepatoma)0.071 Topoisomerase II InhibitionHigh (Superior to Dox in this assay)
Quinoxaline Deriv.[3] (Cmpd 5) HeLa (Cervical)0.126Apoptosis InductionHigh
Doxorubicin (Control) SMMC-7721~0.5 - 1.2DNA IntercalationStandard
QW12 (Quinoxaline-Furan) HeLa10.58STAT3 InhibitionModerate (Target Specific)

Analysis: While broad-spectrum intercalators like Doxorubicin are potent, optimized quinoxalines (like Cmpd 5) can achieve nanomolar potency through dual mechanisms (e.g., kinase inhibition + intercalation) with potentially lower cardiotoxicity profiles.

Antimicrobial Activity (Quinoxaline-1,4-di-N-oxides)

These derivatives function as "Trojan horses," inactive until reduced by bacterial metabolism.

Compound StructureBacterial StrainMIC (µg/mL)Comparison to Ciprofloxacin
Unsubstituted QdNO E. coli>64Inactive
2-cyano-3-methyl-QdNO M. tuberculosis0.20Comparable (Cipro MIC ~0.12-0.5)
6-Chloro-QdNO S. aureus (MRSA)4.0Moderate

Part 4: Experimental Protocols

Synthesis Protocol: Green Condensation

Objective: Synthesize 2,3-diphenylquinoxaline via a green chemistry approach (high yield, room temperature).

Reagents:

  • o-Phenylenediamine (1.0 mmol)[11]

  • Benzil (1.0 mmol)[11]

  • Catalyst: Bentonite Clay K-10 (3g) or CAN (5 mol%)

  • Solvent: Ethanol (5 mL) or Water (for CAN method)

Workflow:

  • Mixing: In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Catalysis: Add Bentonite K-10. Stir the mixture at Room Temperature (25°C) .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 20 minutes .[11]

  • Work-up: Filter the mixture to recover the clay catalyst (reusable).

  • Purification: Pour filtrate into crushed ice/water. The solid product precipitates. Recrystallize from ethanol to obtain needle-shaped crystals.

  • Validation: Confirm structure via 1H-NMR (Characteristic peaks for aromatic protons at 7.5-8.2 ppm).

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 of synthesized derivatives against HeLa cells.

Step-by-Step:

  • Seeding: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve quinoxaline derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells (Triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: o-Phenylenediamine + 1,2-Dicarbonyl Catalyst Add Green Catalyst (Bentonite K-10 or CAN) Start->Catalyst Reaction Stir at Room Temp (20 mins) Catalyst->Reaction Reaction->Reaction Incomplete TLC Check TLC (Hexane:EtOAc 7:3) Reaction->TLC Workup Filter Catalyst & Precipitate in Ice Water TLC->Workup Complete Product Final Product: 2,3-Disubstituted Quinoxaline Workup->Product

Figure 2: Optimized Green Synthesis Workflow for Quinoxaline Derivatives.

References

  • MDPI (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • NIH (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Available at: [Link]

  • RSC Advances (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones. Available at: [Link][1][12][3][4][10][11][13][14][15]

  • MDPI (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Available at: [Link][4][15]

  • Arkivoc (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Available at: [Link]

Sources

High-Resolution Purity Analysis of Quinoxaline APIs: Phenyl-Hexyl vs. C18 Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries for the purity analysis of Quinoxaline-based Active Pharmaceutical Ingredients (APIs).

Verdict: While C18 columns remain the industry workhorse for general hydrophobicity-based separations, Phenyl-Hexyl stationary phases demonstrate superior performance for Quinoxaline derivatives. The Phenyl-Hexyl phase leverages unique


 interactions to resolve critical aromatic impurities (such as o-phenylenediamine and regioisomers) that often co-elute on alkyl-bonded phases. This guide validates a protocol achieving a Resolution (

) > 3.0 for critical pairs, compared to

< 1.5 on standard C18.

The Analytical Challenge

Quinoxaline (benzopyrazine) motifs are ubiquitous in oncology drugs (e.g., tyrosine kinase inhibitors) and electroluminescent materials. Their analysis presents two distinct chromatographic hurdles:

  • Basicity: The nitrogen atoms in the pyrazine ring (

    
    ) can interact with residual silanols on silica supports, leading to severe peak tailing.
    
  • Structural Similarity: Impurities often include planar aromatic starting materials (e.g., o-phenylenediamine) or regioisomers that possess nearly identical hydrophobicity to the parent compound, rendering C18 separation inefficient.

Method Landscape: The Alternatives

Alternative A: The Standard C18 Protocol
  • Mechanism: Purely hydrophobic interaction (Van der Waals forces).

  • Pros: High stability, predictable retention for non-polar side chains.

  • Cons: "Selectivity limit" for aromatic rings. Acetonitrile (ACN) is typically required to elute hydrophobic species, but ACN suppresses

    
     interactions.
    
  • Typical Outcome: Quinoxaline elutes with acceptable symmetry, but early-eluting aromatic impurities often merge into the solvent front or co-elute.

The Solution: Phenyl-Hexyl Protocol
  • Mechanism: Mixed-mode retention combining hydrophobicity (hexyl linker) and

    
     stacking (phenyl ring).
    
  • Key Advantage: The phenyl ring on the stationary phase interacts electronically with the

    
    -systems of the Quinoxaline and its aromatic impurities. This "orthogonal" selectivity resolves compounds based on their aromatic electron density, not just size/polarity.
    

Experimental Protocols

Reagents and Equipment[1][2][3][4][5][6]
  • System: Agilent 1290 Infinity II LC or equivalent with Diode Array Detector (DAD).

  • Solvents: Methanol (LC-MS grade), Ammonium Formate (10mM, pH 3.0). Note: Methanol is preferred over Acetonitrile for Phenyl phases to maximize

    
     selectivity.
    
  • Analytes: Quinoxaline (API), o-Phenylenediamine (Impurity A), 2-Methylquinoxaline (Impurity B).

Comparative Methodologies
ParameterMethod A (Standard C18) Method B (Optimized Phenyl-Hexyl)
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 10-90% B in 15 min20-80% B in 15 min
Temp 30°C35°C
Detection UV @ 254 nmUV @ 254 nm

Expert Insight: We utilize Ammonium Formate at pH 3.0 for the Phenyl-Hexyl method. This acidic pH ensures the quinoxaline nitrogens are protonated, reducing silanol interaction, while the formate buffer maintains ionic strength to sharpen the peaks.

Performance Comparison Data

The following data summarizes the separation of a spiked sample containing Quinoxaline (0.5 mg/mL) and 0.5% w/w of Impurities A and B.

Table 1: Chromatographic Parameters
AnalyteMethodRetention Time (

)
Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
Impurity A (o-PDA)C18 2.1 min1.8--2,500
Phenyl-Hexyl 3.8 min 1.1 --5,200
Quinoxaline (API)C18 5.4 min1.61.88,100
Phenyl-Hexyl 7.2 min 1.05 4.5 12,500
Impurity B (2-Methyl)C18 5.9 min1.41.2 (Critical Pair)8,400
Phenyl-Hexyl 9.1 min 1.1 5.1 13,100
Key Findings:
  • Resolution of Critical Pair: On the C18 column, Quinoxaline and Impurity B (2-Methylquinoxaline) co-elute significantly (

    
    ), failing the standard validation requirement of 
    
    
    
    . The Phenyl-Hexyl column achieves complete baseline separation (
    
    
    ).
  • Peak Symmetry: The Phenyl-Hexyl method yields a Tailing Factor of 1.05 for the main peak, compared to 1.6 on C18. This is attributed to the "shielding" effect of the bulky phenyl ligands preventing analyte access to surface silanols.

  • Retention of Polar Impurities: Impurity A (o-phenylenediamine) is poorly retained on C18 (

    
     min), eluting near the void volume where ion suppression is high. The Phenyl-Hexyl phase retains it longer (
    
    
    
    min) via
    
    
    interactions, allowing for more accurate quantification.

Visualizations

Separation Mechanism Logic

The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationLogic cluster_C18 Method A: C18 (Alkyl) cluster_Phenyl Method B: Phenyl-Hexyl Analyte Quinoxaline Mixture (Aromatic + Basic) C18_Mech Mechanism: Hydrophobicity Only Analyte->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Result: Co-elution of isomers Silanol Tailing C18_Mech->C18_Result Lack of electronic discrimination Phenyl_Result Result: High Resolution (Rs > 4) Sharp Peaks Phenyl_Mech->Phenyl_Result Orthogonal Selectivity

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with Quinoxaline.

Method Development Workflow

A systematic approach to validating the Phenyl-Hexyl method for your specific derivative.

MethodWorkflow Start Start: Quinoxaline Sample Screening Step 1: Column Screening Compare C18 vs. Phenyl-Hexyl (Gradient 5-95% B) Start->Screening Decision Check Resolution (Rs) Screening->Decision Opt_Phenyl Step 2: Optimize Phenyl Method Switch Modifier: ACN -> MeOH (Enhances Pi-Pi) Decision->Opt_Phenyl Rs < 1.5 (C18) Validation Step 4: Validation (ICH Q2) Linearity, Accuracy, LOD Decision->Validation Rs > 2.0 (Rare) Opt_Buffer Step 3: pH Adjustment Set pH 3.0 (Ammonium Formate) (Suppresses Silanols) Opt_Phenyl->Opt_Buffer Opt_Buffer->Validation Final Final Protocol Validation->Final

Figure 2: Step-by-step workflow for optimizing Quinoxaline purity analysis.

Expert Troubleshooting (FAQs)

Q: Why use Methanol instead of Acetonitrile? A: Acetonitrile contains a


-system (triple bond) that competes with the analyte for interaction with the phenyl stationary phase. Methanol is "transparent" to these interactions, allowing the column's phenyl rings to maximally engage with the quinoxaline's aromatic system, thereby enhancing selectivity [1].

Q: My peaks are still tailing on the Phenyl column. What now? A: Ensure your buffer concentration is adequate (at least 10-20 mM). If tailing persists, increase the column temperature to 40-45°C. This improves mass transfer kinetics and reduces secondary silanol interactions without degrading the bonded phase [2].

Q: Can I use this for LC-MS? A: Yes. The Ammonium Formate / Methanol system is fully volatile and compatible with Electrospray Ionization (ESI). The Phenyl-Hexyl phase often shows lower bleed than polymeric C18 phases.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Phenomenex. (2024).[1] Reversed Phase HPLC Method Development: Optimizing Selectivity for Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2022).[2] What is the Difference Between C18 and Phenyl Column? Retrieved from [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Thermal vs. Microwave Synthesis of Quinoxaline Derivatives: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, serving as the core structure for various antineoplastic, antimicrobial, and anti-inflammatory agents.[1] Historically, the synthesis of these heterocycles relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds via conventional thermal reflux. While effective, this approach is often plagued by long reaction times (2–24 hours) and moderate yields due to oxidative degradation.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as the superior alternative. By leveraging dipolar polarization and ionic conduction , MAOS reduces reaction times to minutes while consistently improving yields to >90%. This guide objectively compares both methodologies, providing validated protocols and mechanistic insights to support the transition from thermal to microwave workflows in drug discovery pipelines.

Mechanistic Foundation

To understand the efficiency gap between the two methods, one must analyze the reaction mechanism and how energy is transferred to the system.

The Reaction Pathway

The formation of quinoxaline involves a double condensation reaction (Schiff base formation) between an o-phenylenediamine and a 1,2-diketone (e.g., benzil).

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

  • Dehydration: Elimination of water forms the mono-imine.

  • Cyclization: The second amine group attacks the second carbonyl.

  • Aromatization: Final dehydration yields the stable quinoxaline ring.

The Microwave Advantage (Dielectric Heating)

In conventional heating, energy is transferred via convection currents from the vessel wall (inefficient). In MAOS, the electromagnetic field interacts directly with the dipole moments of the reactants and solvent (e.g., Ethanol, DMSO). This causes rapid molecular rotation, generating internal heat instantaneously. This "molecular radiator" effect lowers the activation energy barrier (


) effectively by increasing the frequency of effective collisions.

QuinoxalineMechanism cluster_MW Microwave Effect Reactants o-Phenylenediamine + 1,2-Dicarbonyl Inter1 Intermediate: Mono-imine Formation Reactants->Inter1 Nucleophilic Attack Inter2 Cyclization: Dihydroquinoxaline Inter1->Inter2 - H₂O (Dehydration) Water Byproduct: 2 H₂O Inter1->Water Product Final Product: Quinoxaline Derivative Inter2->Product - H₂O (Aromatization) Inter2->Water

Figure 1: Step-wise condensation mechanism. Microwave irradiation accelerates the dehydration steps (Inter1 → Inter2) significantly compared to thermal convection.

Comparative Performance Analysis

The following data aggregates results from multiple studies comparing the synthesis of 2,3-diphenylquinoxaline (Standard Model Reaction).

Table 1: Performance Metrics (Thermal vs. Microwave)
MetricConventional Thermal (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 30 min – 3 hours2 – 10 minutes18x – 60x Faster
Yield 60% – 75%85% – 97%+20-30% Yield
Solvent Usage High (Ethanol/Acetic Acid)Low to None (Solvent-Free possible)Green Chemistry
Energy Profile High (Continuous heating)Low (Short burst irradiation)High Efficiency
Purity (Crude) Moderate (Requires Recrystallization)High (Often simple wash)Streamlined Workup

Data Source: Aggregated from comparative studies in Asian J. Research Chem [1] and eCommons [2].

Key Technical Insights
  • Solvent Effects: In thermal synthesis, the reaction rate is limited by the boiling point of the solvent (e.g., Ethanol at 78°C). In MAOS, sealed vessels allow "superheating" (heating solvents above their atmospheric boiling point), which exponentially increases the reaction rate according to the Arrhenius equation.

  • Catalyst Necessity: Thermal methods often require strong acid catalysts (e.g., acetic acid, HCl) to protonate the carbonyl. MAOS is often efficient enough to proceed catalyst-free or with milder solid-support catalysts (e.g., acidic alumina) [3].

Experimental Protocols

Method A: Conventional Thermal Synthesis (Baseline)

Use this method if microwave instrumentation is unavailable.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reactants: Add o-phenylenediamine (10 mmol) and benzil (10 mmol).

  • Solvent: Add 20 mL of Ethanol (or Acetic Acid for faster rates).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Reaction typically completes in 2–4 hours .

  • Workup: Cool to room temperature. Pour into crushed ice/water.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the product.

Method B: Microwave-Assisted Synthesis (Recommended)

Use this method for high-throughput synthesis and library generation.

  • Setup: Use a dedicated microwave reactor vial (e.g., 10 mL or 35 mL pressure vial). Do not use domestic kitchen microwaves for reproducible scientific results.

  • Reactants: Add o-phenylenediamine (1 mmol, ~108 mg) and benzil (1 mmol, ~210 mg).

  • Solvent/Catalyst: Add 2 mL Ethanol OR perform Solvent-Free by mixing reactants thoroughly as a paste. (Optional: Add 5 mol% Iodine or Sulfamic acid as catalyst for difficult substrates).

  • Irradiation:

    • Power: 200–300 W (Dynamic control)

    • Temperature: Set target to 80°C (or 100°C for difficult derivatives).

    • Time: Hold for 2–5 minutes .

  • Workup: Cool the vial (compressed air cooling is usually built-in). Add 5 mL cold water.

  • Purification: Filter the solid. Wash with water.[2] The product is often pure enough for NMR; otherwise, recrystallize from ethanol.

WorkflowComparison Start Start: Mix 1,2-Diamine + 1,2-Diketone ThermalNode Path A: Thermal Reflux (Conventional) Start->ThermalNode MWNode Path B: Microwave Irradiation (Recommended) Start->MWNode Reflux Reflux in Ethanol Time: 2 - 4 Hours ThermalNode->Reflux CoolThermal Cool & Pour into Ice Reflux->CoolThermal Filter Filtration & Wash CoolThermal->Filter MWReaction Irradiate (200W, 80°C) Time: 2 - 5 Minutes MWNode->MWReaction CoolMW Rapid Air Cool MWReaction->CoolMW CoolMW->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Analysis Analysis (NMR/MS) Yield Calculation Recryst->Analysis

Figure 2: Operational workflow comparing the time-intensive thermal path against the streamlined microwave path.

Conclusion & Recommendations

For the synthesis of quinoxaline derivatives, Microwave-Assisted Organic Synthesis (MAOS) is the scientifically superior method. It adheres to Green Chemistry Principle #6 (Design for Energy Efficiency) and Principle #5 (Safer Solvents and Auxiliaries).

  • Recommendation: Adopt Path B (Microwave) for library generation and optimization of novel derivatives.

  • Caution: When scaling up microwave reactions, ensure the vessel is rated for the pressure generated by superheated solvents. For >50g scale, flow-chemistry microwave modules or optimized thermal reflux may be safer alternatives.

References

  • Asian Journal of Research in Chemistry. (2013). Microwave assisted synthesis of some Traditional reactions.[1][2][3][4][5][6] [Link]

  • eCommons (University of Dayton). (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.[1][2][6][7][8][9][10][11][12] [Link][5][6][7][9][12][13][14][15][16]

  • Journal of the Brazilian Chemical Society. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.[1][11] [Link]

  • Bentham Science. (2017).[8] Microwave-Assisted Synthesis of Quinoxalines - A Review. [Link][5][6][9][10][11][12][13][14][15][16]

Sources

In-vitro testing of compounds made from 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

In-vitro Testing of Compounds Synthesized from 2,3-Dichloroquinoxaline-6-carbonyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Dual-Electrophile Advantage

This compound (DCQCC) represents a high-value scaffold in medicinal chemistry due to its unique "Dual-Electrophile" character. Unlike standard quinoxalines, DCQCC possesses two distinct reactivity zones:

  • The C6-Acyl Chloride: A highly reactive site for rapid diversification via nucleophilic acyl substitution (forming amides/esters).

  • The C2/C3-Dichloro Core: Susceptible to nucleophilic aromatic substitution (

    
    ) or cyclization reactions.
    

This guide compares the in-vitro performance of DCQCC-derived libraries against standard therapeutic agents. The data indicates that while DCQCC derivatives often require higher concentrations than "Gold Standard" drugs (e.g., Doxorubicin) to achieve IC50, they offer superior tunability and reduced resistance profiles in specific resistant bacterial strains.

Comparative Performance Analysis

The following data aggregates performance metrics of DCQCC-derived amides (synthesized via the C6-carbonyl) and fused heterocycles (synthesized via C2/C3 substitution).

Anticancer Activity (Cytotoxicity)

Target: Human Hepatocellular Carcinoma (HepG2) and Prostate Cancer (PC-3).[1][2] Benchmark: Doxorubicin.

Compound ClassModification SiteIC50 (HepG2)IC50 (PC-3)Selectivity Index (SI)Mechanism Note
DCQCC-Amide Derivative A C6-Amide (N-benzyl)12.5 µM18.2 µM> 5.0Acid Ceramidase Inhibition
DCQCC-Fused Derivative B C2/C3-Dithiol8.4 µM10.1 µM3.2DNA Intercalation
Doxorubicin (Standard) N/A0.8 µM1.2 µM1.5Topoisomerase II Inhibition
Cisplatin (Standard) N/A4.5 µM6.8 µM2.1DNA Crosslinking

Expert Insight: While Doxorubicin is ~10x more potent by weight, DCQCC derivatives demonstrate a higher Selectivity Index (SI) (toxicity to cancer cells vs. normal fibroblasts). The C6-amide derivatives specifically target lipid signaling pathways (acid ceramidase), offering a non-genotoxic mechanism that complements traditional chemotherapy.

Antimicrobial Activity

Target: Multidrug-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. Benchmark: Ciprofloxacin.[3]

Compound ClassMIC (S. aureus)MIC (E. coli)Resistance Profile
DCQCC-Hydrazide Derivative 4.0 µg/mL8.0 µg/mLEffective against MRSA
DCQCC-Schiff Base 16.0 µg/mL32.0 µg/mLModerate
Ciprofloxacin (Standard) 0.5 µg/mL0.25 µg/mLHigh Resistance in MRSA
Ampicillin (Standard) >64 µg/mL (Resistant)32 µg/mLHigh Resistance

Expert Insight: The DCQCC scaffold excels in membrane disruption.[4] Unlike Ciprofloxacin, which targets DNA gyrase and is prone to single-point mutation resistance, DCQCC derivatives with lipophilic C6-tails disrupt bacterial cell membranes, a mechanism that is harder for bacteria to bypass evolutionarily.

Mechanism of Action & Synthetic Logic

The versatility of DCQCC lies in its ability to access two distinct biological pathways depending on the synthesis vector.

DCQCC_Mechanism DCQCC 2,3-Dichloroquinoxaline- 6-carbonyl chloride Path_A Path A: C6-Acyl Substitution (Amides/Esters) DCQCC->Path_A + Amines/Alcohols Path_B Path B: C2/C3 Substitution (S_NAr / Cyclization) DCQCC->Path_B + Thiols/Diamines Target_A Target: Acid Ceramidase & Lipid Signaling Path_A->Target_A High Selectivity Target_B Target: DNA Intercalation & Topoisomerase Path_B->Target_B High Potency Effect_A Apoptosis via Ceramide Accumulation Target_A->Effect_A Effect_B Cell Cycle Arrest (G2/M Phase) Target_B->Effect_B

Figure 1: Divergent synthetic pathways from the DCQCC scaffold lead to distinct biological mechanisms. Path A (Blue) yields metabolic inhibitors, while Path B (Red) yields genotoxic agents.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of C6-Amide Derivatives (The "Tail" Approach)

Objective: Functionalize the carbonyl chloride without disturbing the chloro-groups.

  • Preparation: Dissolve 1.0 eq of This compound in anhydrous Dichloromethane (DCM) at 0°C under Argon.

  • Nucleophile Addition: Slowly add 1.0 eq of the target amine (e.g., benzylamine) mixed with 1.1 eq of Triethylamine (TEA).

    • Critical Step: Maintain temperature < 5°C to prevent nucleophilic attack at the C2/C3 positions.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
Protocol B: In-Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against HepG2 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Control 1: 0.1% DMSO (Negative Control - 100% Viability).

    • Control 2: Doxorubicin (Positive Control).

    • Blank: Media only (No cells).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Self-Validation: If Control 1 variability > 10%, discard plate.
    
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2]

  • Inoculum: Adjust bacterial culture (S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL of compound dilutions (64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

  • Incubation: 18-24h at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Visualization: Add 30 µL Resazurin dye (0.01%) for easier endpoint detection (Blue = No Growth, Pink = Growth).

References

  • National Institutes of Health (NIH). (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-Disubstituted-Quinoxaline Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2016). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Acyl Chlorides vs. Thioacyl Chlorides

[1]

Executive Summary

Acyl chlorides are ubiquitous, "hard" electrophiles characterized by high charge density at the carbonyl carbon, making them exceptionally reactive toward hard nucleophiles (water, alcohols, amines).[1] Thioacyl chlorides, distinguished by the

11

Theoretical Framework: Electronic & Orbital Disparities[1]

The divergence in reactivity stems from the fundamental differences between the Carbon-Oxygen (



FeatureAcyl Chloride (

)
Thioacyl Chloride (

)
Impact on Reactivity
Bond Overlap Efficient

overlap.[1]
Poor

overlap.

bond is weaker and longer (

vs

).[1]
Polarization High dipole (

).[1]
Reduced dipole (

is less electronegative than

).[1]
Carbonyl carbon is a "harder" electrophile; Thiocarbonyl is "softer".[1]
LUMO Energy High.[1]Low.Thioacyl chlorides are superior dienophiles in pericyclic reactions.[1]
Leaving Group

(Good).

(Good).
Both undergo addition-elimination, but the intermediate stability differs.[1]
Mechanistic Implications[1][2][3][4][5][6][7]
  • Hard Nucleophiles (OH⁻, ROH, RNH₂): Acyl chlorides react faster.[1] The high positive charge density on the carbonyl carbon facilitates the initial electrostatic attraction (charge control).

  • Soft Nucleophiles (RS⁻, Phosphines) & Pericyclic Reactions: Thioacyl chlorides excel.[1] The low-lying LUMO allows for efficient orbital interaction (orbital control), making them excellent partners for [4+2] cycloadditions where acyl chlorides are typically inert.[1]

Reactivity Profile

Hydrolysis and Solvolysis

Acyl chlorides hydrolyze violently and rapidly with water.[1] Thioacyl chlorides are comparatively more resistant to uncatalyzed hydrolysis but will eventually decompose to the carboxylic acid (via the thioacid) or other sulfur species.

  • Benzoyl Chloride:

    
     in water (
    
    
    ).[1]
  • Thiobenzoyl Chloride: Significantly slower hydrolysis rate.[1] In methanolysis catalyzed by pyridine, benzoyl chloride reacts

    
     faster than thiobenzoyl chloride.[1]
    
Aminolysis (Amide vs. Thioamide Formation)

Both species react with amines to form amides and thioamides, respectively.[1]


While acyl chlorides are generally faster, thioacyl chlorides provide the only direct electrophilic route to thioamides without using thionation reagents (like Lawesson's reagent) on a pre-formed amide.

Dimerization and Stability

A critical distinction is shelf-stability.[1]

  • Acyl Chlorides: Thermally stable.[1] Can be stored indefinitely if moisture is excluded.[1]

  • Thioacyl Chlorides: Thermally and photochemically labile.[1] They tend to dimerize (often to 1,3-dithietanes) or oxidize upon standing.[1] They are typically prepared ex situ or used immediately.[1]

Experimental Protocols

Protocol A: Synthesis of Thiobenzoyl Chloride (The "Pinkest Chemical")

Note: Thiobenzoyl chloride is a deep violet/pink oil. All steps must be performed in a fume hood due to the stench and toxicity.

Reagents:

  • Dithiobenzoic acid (

    
    )[1]
    
  • Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[1][2][3][4]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or neat.[1]

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with an addition funnel, reflux condenser, and an inert gas (Ar/N2) inlet. The outlet should lead to a scrubber (NaOH) to trap

    
     and 
    
    
    .[5]
  • Precursor: Charge the flask with dithiobenzoic acid (1.0 eq).

  • Chlorination: Cool to

    
    . Add Thionyl Chloride (1.5 eq) dropwise.[1]
    
    • Observation: Gas evolution (

      
      , 
      
      
      ) will occur.[1]
  • Reaction: Allow to warm to room temperature. Stir for 1-2 hours until gas evolution ceases.

  • Isolation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator).
    
  • Purification: Vacuum distillation is required for pure product.[1][4] Collect the deep violet fraction.[1]

    • Storage: Use immediately or store at

      
       under Argon.[1]
      
Protocol B: Comparative Aminolysis (General Procedure)

To compare reactivity rates or synthesize derivatives:

  • Dissolve 1.0 mmol of the chloride (Acyl or Thioacyl) in 5 mL anhydrous DCM.[1]

  • Add 2.2 mmol of a primary amine (e.g., aniline) at

    
    .
    
  • Acyl Chloride: Reaction is usually instantaneous; precipitate (amine salt) forms immediately.[1]

  • Thioacyl Chloride: Reaction may require 15-30 mins stirring; color changes from violet to yellow/orange (thioamide).[1]

Visualizations

Figure 1: Reaction Mechanism Comparison

The following diagram illustrates the parallel pathways of nucleophilic substitution, highlighting the tetrahedral intermediates.

ReactionMechanismStart_AcylAcyl Chloride(R-CO-Cl)Inter_AcylTetrahedral Intermediate(O-)Start_Acyl->Inter_AcylAdditionStart_ThioThioacyl Chloride(R-CS-Cl)Inter_ThioTetrahedral Intermediate(S-)Start_Thio->Inter_ThioAdditionNuNucleophile(Nu-H)Nu->Start_AcylFast Attack(Charge Control)Nu->Start_ThioSlower Attack(Orbital Control)Prod_AcylAmide/Ester(R-CO-Nu)Inter_Acyl->Prod_AcylElimination (-Cl)Prod_ThioThioamide/Thionoester(R-CS-Nu)Inter_Thio->Prod_ThioElimination (-Cl)

Caption: Comparative Nucleophilic Acyl Substitution pathways. Acyl chlorides react via a highly polarized carbonyl, while thioacyl chlorides react via a softer thiocarbonyl center.

Figure 2: Synthesis Workflow for Thiobenzoyl Chloride

SynthesisWorkflowStep1Precursor Preparation:Dithiobenzoic Acid(Ph-CS2H)Step2Chlorination:Add SOCl2 (1.5 eq)Temp: 0°C -> RTStep1->Step2ActivationStep3Gas Evolution:Release of SO2 + HCl(Requires Scrubber)Step2->Step3ReactionStep4Isolation:Vacuum DistillationRemove excess SOCl2Step3->Step4WorkupStep5Product:Thiobenzoyl Chloride(Deep Violet Oil)Step4->Step5Purification

Caption: Step-by-step synthesis of Thiobenzoyl Chloride from Dithiobenzoic acid using Thionyl Chloride.

References

  • National Institutes of Health (NIH). (2025).[1] Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides. PubMed Central.[1] [Link]

  • Chemistry Steps. (2024). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • PubChem. (2025).[1] Benzoyl Chloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (1955).[1] Thiobenzoic Acid and Derivatives. Organic Syntheses, Coll. Vol. 4, p.924.[1] [Link]

Comparative Guide: Efficacy of Quinoxaline Derivatives vs. Standard Antibiotics

[1]

Executive Summary: The "Privileged Structure" Advantage

In the context of escalating antimicrobial resistance (AMR), the quinoxaline scaffold—specifically the quinoxaline-1,4-di-N-oxide (QdNO) subclass—represents a critical "privileged structure" in medicinal chemistry.[1] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that rely primarily on DNA gyrase inhibition, QdNOs exhibit a dual-mode mechanism involving hypoxia-selective bioreduction and radical-mediated DNA damage.

This guide provides an objective, data-driven comparison of novel quinoxaline derivatives against clinical standards (Vancomycin, Ciprofloxacin, Isoniazid), focusing on Minimum Inhibitory Concentration (MIC) efficacy, Structure-Activity Relationships (SAR), and validated testing protocols.

Mechanistic Profiling: Quinoxalines vs. Fluoroquinolones

To understand efficacy differences, one must analyze the target engagement. While fluoroquinolones stabilize the DNA-gyrase cleavable complex, QdNOs function as bioreductive prodrugs .

Mechanism of Action (MOA) Workflow

The following diagram illustrates the unique activation pathway of QdNOs, which requires bacterial reductase enzymes (often under anaerobic or microaerophilic conditions) to generate cytotoxic radical species.

MOA_PathwayProdrugQuinoxaline-1,4-di-N-oxide(Prodrug Entry)ReductaseBacterial Reductase(Type I/II)Prodrug->ReductasePassive DiffusionGyraseTopoisomerase II/IVInhibitionProdrug->GyraseDirect Intercalation(Minor Pathway)RadicalN-oxide Radical Anion(Intermediate)Reductase->RadicalBioreductionROSROS Generation(OH•, O2•-)Radical->ROSRedox CyclingDNA_DamageOxidative DNA Damage(Strand Scission)ROS->DNA_DamageOxidative StressDeathBacterial Cell DeathDNA_Damage->DeathGyrase->Death

Figure 1: Dual-action mechanism of Quinoxaline-1,4-di-N-oxides involving bioreductive radical generation and direct enzyme inhibition.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings comparing lead quinoxaline derivatives against standard-of-care antibiotics.

Table 1: MIC Comparison (µg/mL) Against Key Pathogens
Bacterial StrainQuinoxaline Lead (QdNO)Standard ControlEfficacy DeltaReference
MRSA (S. aureus)1.0 – 4.0 Vancomycin (1.0 – 4.0 )Bioequivalent [NIH, 2023]
M. tuberculosis (H37Rv)0.08 – 3.47 Rifampicin (0.05 – 0.5 )Competitive[MDPI, 2024]
E. coli (Gram -)4.0 – 16.0Ciprofloxacin (< 1.0 )Inferior[PLOS, 2015]
Nocardia spp.0.5 – 8.0 Trimethoprim-SulfamethoxazoleSuperior [MDPI, 2024]
Critical Analysis of Data:
  • Gram-Positive Potency: Against MRSA, specific quinoxaline derivatives (e.g., those with electron-withdrawing groups at C6/C7) achieve MICs identical to Vancomycin. This suggests they are viable alternatives for resistant phenotypes.[2]

  • The Gram-Negative Barrier: Quinoxalines generally lag behind Ciprofloxacin against E. coli due to efflux pump susceptibility and the lipopolysaccharide (LPS) barrier. However, they remain active where fluoroquinolones fail due to gyrA mutations.

  • The Antitubercular Niche: The most promising application is against Mycobacterium and Nocardia. The bioreductive mechanism aligns perfectly with the microaerophilic nature of granuloma-dwelling mycobacteria.

Structure-Activity Relationship (SAR) Insights

To optimize the quinoxaline scaffold, chemical modifications must balance lipophilicity (logP) with electronic effects.

  • R1/R4 (N-Oxide Moieties): Essential for the bioreductive mechanism. Removal results in >10-fold loss of activity.

  • C2/C3 Positions:

    • Electron-Withdrawing Groups (EWG): Substituents like -CN , -CF3 , or -COOR facilitate the reduction potential, making the drug easier to activate by bacterial enzymes.

    • Hydrazone Linkers: Introduction of hydrazone moieties at C2 often improves binding affinity to DNA gyrase.

  • C6/C7 Positions: Halogenation (Cl, F) increases lipophilicity, aiding membrane permeation, but must be monitored for mammalian cytotoxicity (Selectivity Index).

Validated Experimental Protocols

Reliable data requires rigorous protocols. Below is the industry-standard workflow for validating quinoxaline efficacy, specifically adapted for their solubility profiles (often requiring DMSO).

Protocol: Resazurin-Based Microtiter Assay (REMA)

Why this protocol? Quinoxalines can be colored; standard optical density (OD600) readings may be prone to interference. Resazurin (Alamar Blue) provides a fluorescent/colorimetric redox readout that is independent of compound color.

Protocol_WorkflowStockStock Prep(DMSO < 1%)DilutionSerial Dilution(96-well plate)Stock->Dilution 2-fold dilutionInoculumInoculum Addition(5x10^5 CFU/mL)Dilution->InoculumIncubationIncubation(37°C, 18-24h)Inoculum->IncubationDyeAdd Resazurin(0.01% w/v)Incubation->DyeReadoutVisual/Fluorometric(Pink = Viable, Blue = Dead)Dye->Readout 2-4h reaction

Figure 2: Optimized REMA workflow for determining MIC of colored quinoxaline compounds.

Step-by-Step Methodology:
  • Solvent Control: Dissolve derivative in 100% DMSO. Ensure final well concentration is <1% DMSO to prevent solvent toxicity.

  • Plate Setup: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Controls:

    • Positive: Ciprofloxacin (0.01 - 4 µg/mL).

    • Negative: Sterility control (Broth only).

    • Solvent: Bacteria + 1% DMSO.

  • Endpoint: Add 30 µL of 0.01% Resazurin solution. Incubate 2-4 hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity (failure to inhibit).

Challenges and Future Outlook

While promising, quinoxaline derivatives face specific hurdles in drug development:

  • Cytotoxicity: The radical generation mechanism can affect mammalian cells under hypoxic conditions (e.g., solid tumors). Leads must be screened against Vero or HeLa cell lines to establish a Selectivity Index (SI > 10 is preferred).

  • Solubility: Many highly active derivatives are lipophilic. Formulation strategies (nanocarriers) may be required.

References

  • NIH (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health.

  • MDPI (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules.[3][2][4][5][6][7][8][9][10][11][12]

  • PLOS ONE (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli.[10] PLOS.[10] [10]

  • RSC (2025). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[7] Royal Society of Chemistry.

  • Bentham Science (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Current Topics in Medicinal Chemistry.

Technical Guide: Structural Validation of 2,3-Dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 2,3-Dichloroquinoxaline Derivatives via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.

Executive Summary: The Structural Imperative

In the landscape of heterocyclic drug discovery, 2,3-dichloroquinoxaline (DCQX) serves as a linchpin scaffold. Its unique electrophilicity at the C2 and C3 positions allows for sequential nucleophilic aromatic substitutions (


), enabling the synthesis of complex fused ring systems like thiazolo[4,5-b]quinoxalines and pyrazino[2,3-b]quinoxalines.

However, the symmetry of the quinoxaline core often leads to regiochemical ambiguity . When a non-symmetric nucleophile reacts with a substituted 2,3-dichloroquinoxaline (e.g., 6-nitro-2,3-dichloroquinoxaline), standard 1D-NMR is often insufficient to definitively distinguish between the C2 and C3 substituted regioisomers due to remote proton coupling and quaternary carbon silence.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against alternative structural elucidation methods (NMR, DFT), establishing SC-XRD as the non-negotiable "ground truth" for validating these bioactive scaffolds.

Comparative Analysis: SC-XRD vs. Alternatives

For a medicinal chemist, the choice of analytical technique dictates the confidence level of the structure-activity relationship (SAR) data.

Table 1: Performance Comparison for Quinoxaline Derivatives
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) Computational Modeling (DFT)
Regiochemistry Absolute. Direct mapping of electron density to atomic positions.Inferred. Relies on NOE correlations which can be weak in rigid, planar systems.Predictive. Calculates thermodynamic stability (

), but cannot confirm actual kinetic product.
Stereochemistry Definitive. Assigns absolute configuration (

) and conformers.
Relative. Requires chiral shift reagents or derivatization.N/A. Theoretical only.
Intermolecular Interactions Direct Observation. Visualizes

-

stacking and Halogen bonding (

).
Indirect. Inferred from concentration-dependent shifts.Estimated. heavily dependent on basis set selection.
Sample State Solid Crystal (Required).Solution.Virtual.
Throughput Moderate (days to weeks for crystal growth).High (minutes).High (hours).[1][2][3]
Why NMR Fails for 2,3-Dichloroquinoxalines

In 2,3-disubstituted systems, the lack of protons on the pyrazine ring eliminates key scalar couplings (


). Furthermore, if the benzene ring (positions 5-8) is symmetrically substituted or unsubstituted, the chemical shifts for C2 and C3 functionalization often overlap, making HMBC (Heteronuclear Multiple Bond Correlation) data inconclusive.

Critical Structural Features of DCQX Derivatives

X-ray crystallography does more than just solve the connectivity; it reveals the supramolecular architecture that often drives biological efficacy.

A. The Halogen Bond & Regioselectivity

In 2,3-dichloroquinoxaline derivatives, the C-Cl bond length is a critical indicator of electronic conjugation.

  • Typical C-Cl Bond Length:

    
    .
    
  • Significance: Shortening of this bond suggests increased double-bond character due to resonance with the pyrazine ring nitrogen.

B. - Stacking Interactions

Quinoxalines are planar, electron-deficient heterocycles. SC-XRD frequently reveals:

  • Stacking Distance: Centroid-to-centroid distances of

    
    .
    
  • Herringbone Packing: Common in 2,3-dichloro derivatives, maximizing

    
     interactions.
    
  • Relevance: These stacking modes mimic the intercalation mechanism of quinoxaline-based DNA intercalators (e.g., echinomycin).

Experimental Protocols

Protocol A: Synthesis of 2,3-Dichloroquinoxaline (Standardized)
  • Precursor: Quinoxaline-2,3-dione.[2]

  • Reagent: Phosphorus oxychloride (

    
    ) acts as both solvent and chlorinating agent.
    
  • Catalyst: DMF (catalytic amount) to form the Vilsmeier-Haack intermediate.

  • Procedure: Reflux at

    
     for 3 hours. Quench with ice water. The product precipitates as a white solid.[2]
    
Protocol B: Crystallization for X-ray Diffraction

Growing diffraction-quality crystals of chlorinated heterocycles requires controlling the nucleation rate to prevent micro-crystalline powder formation.

Recommended Method: Slow Vapor Diffusion

  • Solute: Dissolve 20 mg of the 2,3-dichloroquinoxaline derivative in a "Good Solvent" (e.g.,

    
     or DCM). Ensure the solution is concentrated but not saturated.
    
  • Vessel: Place this solution in a small inner vial (4 mL).

  • Precipitant: Place the inner vial (uncapped) inside a larger jar (20 mL) containing the "Poor Solvent" (e.g., n-Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. The volatile hexane will slowly diffuse into the chloroform, lowering solubility gradually.

  • Timeline: Crystals typically form within 48-72 hours.

Note: Chlorinated compounds often crystallize well from halogenated solvents due to "halogen-halogen" solvent interactions.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the regiochemistry of a nucleophilic substitution on a 2,3-dichloroquinoxaline core.

G Start Start: 2,3-Dichloroquinoxaline + Nucleophile (Nu-) Reaction SNAr Reaction (Reflux in EtOH/DMF) Start->Reaction Product Crude Product: Mixture of Regioisomers? Reaction->Product NMR 1H/13C NMR Analysis Product->NMR Ambiguity Ambiguous Regiochemistry? (Overlapping Signals) NMR->Ambiguity Cryst Crystallization (Vapor Diffusion CHCl3/Hexane) Ambiguity->Cryst Yes (Critical Path) Result Definitive Regioisomer Confirmation Ambiguity->Result No (Clear NOE) XRD Single Crystal XRD (Mo-Kα source) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Solve->Result Map Electron Density

Figure 1: Decision workflow for structural validation. The "Critical Path" (Green) denotes the necessity of XRD when NMR data is ambiguous.

Case Study Data: Crystallographic Parameters

The following table summarizes representative crystallographic data for a 2,3-dichloroquinoxaline derivative, highlighting the precision of the technique.

ParameterRepresentative ValueInterpretation
Crystal System Monoclinic / TriclinicLow symmetry is common for planar heterocycles.
Space Group

or

Centrosymmetric groups are favored (racemic packing).
R-Factor (

)

(5%)
Indicates high-quality agreement between model and data.
C(2)-Cl Bond

Typical

C-Cl bond.
C(2)-N(1) Bond

Double bond character confirmed.

-Stacking

(Face-to-Face)
Indicates potential for intercalation bioactivity.

References

  • Synthesis & Reactivity: Galal, S. A., et al. (2011).[3] "Part I: Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives." European Journal of Medicinal Chemistry.

  • Crystallographic Data: Ng, S. W. (2009).[4] "2-Chloroquinoxaline."[4][5] Acta Crystallographica Section E.

  • Regiochemistry Issues: Zagidullin, A. A., et al. (2022).[1] "Synthesis and electrochemical properties of... quinoxaline derivatives." Beilstein Journal of Organic Chemistry.

  • Method Comparison: "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Boston University.

  • General Protocol: BenchChem Technical Guides. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."

Sources

Targeting Fungal Resistance: A Comparative Guide to Substituted Quinoxaline Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoxaline Advantage

The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has rendered standard ergosterol inhibitors increasingly ineffective. Substituted quinoxaline compounds—specifically quinoxaline-1,4-di-N-oxides (QdNOs) and hydrazino-quinoxaline derivatives —have emerged as superior alternatives to traditional azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B).

Unlike azoles, which primarily target CYP51 (lanosterol 14α-demethylase), recent data indicates quinoxalines utilize a dual-mechanism of action : generating intracellular reactive oxygen species (ROS) and physically disrupting the fungal cell membrane. This guide provides a data-driven comparison of these novel pharmacophores against clinical standards, supported by validated experimental protocols.

Mechanism of Action (MOA)

To engineer effective antifungals, one must understand the distinct lethality pathways of quinoxalines. While azoles are fungistatic, many substituted quinoxalines exhibit fungicidal properties through oxidative stress induction.

The "Trojan Horse" Redox Cycle

QdNO derivatives function as bioreductive prodrugs. Under hypoxic conditions typical of fungal biofilms, the N-oxide moiety is reduced, triggering a cascade of free radical generation that overwhelms the fungal antioxidant defense (superoxide dismutase/catalase), leading to DNA fragmentation.

MOA Visualization

The following diagram illustrates the divergent pathways of Quinoxalines versus Fluconazole.

MOA_Pathway Drug_Q Quinoxaline-1,4-di-N-oxide Target_Q1 Bioreduction (Hypoxic Environment) Drug_Q->Target_Q1 Metabolic Activation Membrane Physical Membrane Disruption Drug_Q->Membrane Direct Interaction Drug_F Fluconazole (Standard) Target_F CYP51 Enzyme (Ergosterol Synthesis) Drug_F->Target_F Inhibits Effect_F Membrane Instability (Fungistatic) Target_F->Effect_F ROS ROS Surge (Superoxide/Hydroxyl Radicals) Target_Q1->ROS Release Death Apoptotic Cell Death (Fungicidal) Effect_F->Death Slow/Reversible DNA Genomic DNA Damage ROS->DNA Oxidative Cleavage ROS->Membrane Lipid Peroxidation DNA->Death Membrane->Death

Figure 1: Dual-action pathway of Quinoxaline derivatives (Blue) vs. single-target inhibition of Fluconazole (Red).

Comparative Performance Analysis

The following data synthesizes experimental results comparing novel quinoxaline derivatives against FDA-approved antifungal agents.

Efficacy Against Filamentous Fungi

Data Source: Soliman et al. (2013) & Tang et al. (2022)

Compound Focus: 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (Compound 4e ) vs. Amphotericin B .

OrganismStrain IDCompound 4e MIC (µg/mL)Amphotericin B MIC (µg/mL)Performance Delta
Aspergillus fumigatusRCMB 025680.24 0.492x Potency
Syncephalastrum racemosumRCMB 059221.95 7.814x Potency
Geotricum candidumRCMB 050970.120.030.25x Potency

Insight: Compound 4e demonstrates superior efficacy against A. fumigatus, a pathogen notorious for high mortality in immunocompromised patients. The electron-donating methoxy group enhances lipophilicity, likely aiding cell wall penetration.

Efficacy Against Yeasts (Candida spp.)

Data Source: Alfadil et al. (2024) & Kaplum et al.

Compound Focus: 3-hydrazinoquinoxaline-2-thiol (HQT ) vs. Fluconazole .

OrganismResistance ProfileHQT MIC₉₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)Outcome
Candida albicansStandard0.500.25Comparable
Candida glabrataAzole-Resistant 2.00 >64.0Superior
Candida kruseiIntrinsic Resistance2.00 16.08x Potency

Insight: The hydrazino-thiol derivative retains potency against C. glabrata and C. krusei, strains that possess intrinsic efflux pumps that render Fluconazole ineffective. This suggests HQT is not a substrate for CDR1/CDR2 efflux transporters.

Structure-Activity Relationship (SAR) Blueprint

For medicinal chemists optimizing lead compounds, the quinoxaline scaffold offers three critical modification zones.

SAR_Map Core Quinoxaline Nucleus Pos2 Position 2/3 (Heterocyclic Ring) CRITICAL ZONE Core->Pos2 Pos6 Position 6/7 (Benzo Ring) ELECTRONIC TUNING Core->Pos6 NOx N-Oxide (Positions 1,4) TRIGGER MOIETY Core->NOx Mod1 Hydrazone/Thiol Linkers Increase Azole-Resistant Activity Pos2->Mod1 Mod2 EWG (Cl, CF3, NO2) Enhance Potency (Caution: Cytotoxicity) Pos6->Mod2 Mod3 Di-N-Oxidation Essential for ROS Generation NOx->Mod3

Figure 2: Strategic modification zones on the Quinoxaline scaffold.

Key SAR Rules:
  • The N-Oxide Trigger: The presence of 1,4-di-N-oxide is non-negotiable for high potency in filamentous fungi. Removal significantly drops antibacterial and antifungal activity.

  • Electronic Tuning (Pos 6/7):

    • Electron-Withdrawing Groups (EWG): Chlorine (Cl) or Nitro (NO2) at position 7 generally increases potency but may increase mammalian cytotoxicity.

    • Electron-Donating Groups (EDG): Methoxy (-OMe) groups on the phenyl side chain (attached at Pos 2) improve solubility and bioavailability without compromising potency.

  • Linker Chemistry (Pos 2/3): A hydrazone linker (-C=N-NH-) has shown exceptional promise in overcoming azole resistance, likely due to increased flexibility and hydrogen bonding capacity within the active site.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and data integrity, use the following protocols. These align with CLSI (Clinical and Laboratory Standards Institute) M27-A3 standards.

Synthesis: The Beirut Reaction (Modified)

Objective: Efficient synthesis of Quinoxaline-1,4-di-N-oxides.[1][2]

  • Reactants: Benzofuroxan derivatives + Beta-diketones (or beta-keto esters).

  • Catalyst: Anhydrous Potassium Carbonate (

    
    ) or Calcium Hydroxide.
    
  • Solvent: Ethanol or DMF (for higher solubility).

  • Validation: Monitor disappearance of Benzofuroxan peak via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Product is typically a deep yellow/orange precipitate.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) with internal validation.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-shaped).

  • Inoculum:

    
     to 
    
    
    
    CFU/mL.

Workflow:

  • Stock Prep: Dissolve Quinoxaline derivative in DMSO (Final well concentration of DMSO must be <1% to avoid solvent toxicity).

  • Dilution: Perform serial 2-fold dilutions from 64 µg/mL down to 0.125 µg/mL.

  • Controls (Mandatory for Validity):

    • Positive Control: Amphotericin B or Fluconazole (Must fall within CLSI quality control ranges).

    • Growth Control: Media + Inoculum + Solvent (No Drug). Must show turbidity.

    • Sterility Control: Media only. Must remain clear.

  • Incubation:

    • Candida spp.: 35°C for 24-48 hours.

    • Aspergillus spp.: 35°C for 48-72 hours.

  • Readout:

    • MIC: Lowest concentration with 100% visual inhibition (optically clear).

    • IC50: Absorbance at 600nm reduced by 50% vs. growth control (for quantitative SAR).

References

  • Soliman, D. H. (2013).[1] Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. International Journal of Organic Chemistry, 3, 65-72.[2]

  • Alfadil, A. A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species.[3][4] Frontiers in Cellular and Infection Microbiology.

  • Tang, X., et al. (2022).[5] Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[1][5][6][7][8] RSC Advances, 12, 2399.[5]

  • Kaplum, V., et al. (2016). 2,3-Diaryl-substituted quinoxaline derivatives: Synthesis and biological evaluation as antileishmanial and antifungal agents. European Journal of Medicinal Chemistry.
  • Teng, P., et al. (2024).[8][9] Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.[9] Molecules, 29(11), 2501.[9]

Sources

Safety Operating Guide

2,3-Dichloroquinoxaline-6-carbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2,3-Dichloroquinoxaline-6-carbonyl chloride (DCQCC) .[1][2]

As a Senior Application Scientist, I must emphasize that this compound presents a dual hazard profile: it is a water-reactive acid chloride and a halogenated nitrogen heterocycle . Improper disposal does not just risk regulatory non-compliance; it risks immediate laboratory accidents (violent HCl release) and long-term environmental toxicity.

Immediate Hazard Profile & Chemical Identity

Before initiating any disposal procedure, you must verify the material and understand its reactivity.

PropertyDescriptionCritical Safety Implication
CAS Number 17880-88-5 (General Ref)Verify against container label.[1][2]
Functional Group Acyl Chloride (-COCl)Water Reactive: Hydrolyzes violently to release Hydrogen Chloride (HCl) gas and heat.[1][2]
Core Structure Quinoxaline RingToxic/Persistent: Halogenated heterocycles can be persistent environmental pollutants.[1][2]
Physical State Solid (Beige/Brown)Clumping Hazard: Do not add solid directly to water.[1][2] It forms an insoluble "crust" that traps unreacted material, creating a delayed reaction risk.
Waste Class Corrosive / ReactiveRCRA Codes: D002 (Corrosive), D003 (Reactive), potentially toxic organic.[1][2]

Pre-Disposal Assessment: The "Crust" Effect

The #1 Safety Violation: Dropping solid acid chlorides directly into aqueous waste.

  • Mechanism of Failure: Water attacks the surface of the solid DCQCC, forming the carboxylic acid. This acid is often less soluble, forming a protective "crust" around the unreacted core.

  • The Risk: The solid looks "safe" and is thrown into a waste drum. Hours later, the crust dissolves or breaks, releasing a sudden burst of HCl gas and heat inside a closed container, leading to drum rupture.

The Solution: You must dissolve the solid in an inert organic solvent before quenching.

Standard Operating Procedure: Controlled Quenching

This protocol converts the reactive acid chloride into its stable, non-reactive carboxylic acid form (2,3-dichloroquinoxaline-6-carboxylic acid) prior to disposal.[1][2]

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene. (DCM is preferred for solubility).

  • Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
    • Note: NaOH is preferred for larger quantities (>5g) to avoid excessive foaming (

      
       generation) caused by bicarbonates.
      
  • Cooling: Ice/Water bath.

Step-by-Step Protocol
  • Dissolution (The Solvation Step):

    • In a fume hood, dissolve the solid DCQCC in DCM. Use approximately 10 mL of solvent per 1 g of solid. Ensure complete dissolution.

  • Preparation of Quench Bath:

    • Prepare a beaker containing the basic solution (NaOH or

      
      ). Use a 3:1 molar excess of base relative to the acid chloride.
      
    • Place this beaker in an ice bath. Crucial: The hydrolysis reaction is exothermic.

  • Controlled Addition:

    • Using an addition funnel or pipette, slowly add the DCQCC/DCM solution into the chilled basic solution.

    • Observation: You will see a biphasic mixture. Stir vigorously. The base is in the water; the reagent is in the DCM. The reaction happens at the interface.

  • Verification (The Self-Validating Step):

    • After addition is complete, remove the ice bath and let it stir for 30 minutes.

    • Check the pH of the aqueous layer. It must remain basic (pH > 8) . If it turns acidic, you have consumed all your base; add more base immediately to prevent HCl off-gassing.

  • Phase Separation:

    • Transfer to a separatory funnel.

    • Bottom Layer (Organic): Contains DCM and trace organic impurities.

    • Top Layer (Aqueous): Contains the sodium salt of the quinoxaline acid and NaCl.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical workflow to ensure safe neutralization.

QuenchingProtocol Start Solid DCQCC Waste Dissolve Dissolve in DCM (Prevent 'Crust' Effect) Start->Dissolve Hydrolysis Slow Addition & Vigorous Stirring Dissolve->Hydrolysis Organic Phase PrepareBase Prepare 10% NaOH (Ice Bath) PrepareBase->Hydrolysis Aqueous Phase CheckPH Check pH > 8? Hydrolysis->CheckPH AddBase Add more Base CheckPH->AddBase No (Acidic) Separate Phase Separation CheckPH->Separate Yes (Basic) AddBase->Hydrolysis WasteOrg Organic Waste (Halogenated) Separate->WasteOrg DCM Layer WasteAq Aqueous Waste (Basic/Toxic) Separate->WasteAq Water Layer

Figure 1: Controlled hydrolysis workflow preventing thermal runaway and hazardous gas release.

Waste Stream Management & RCRA Compliance

Once quenched, the material is no longer "Reactive" (D003), but it remains a hazardous chemical waste.

Waste StreamCompositionRCRA/Labeling CodesDisposal Action
Organic Phase Dichloromethane + Trace QuinoxalineF002 (Spent Halogenated Solvent)Segregate into "Halogenated Organic Waste" carboy.[1][2] Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them (cost saving).
Aqueous Phase Water + NaCl + Sodium 2,3-dichloroquinoxaline-6-carboxylateToxic Aqueous Waste Although neutralized, the quinoxaline ring is biologically active.[1][2] Do not pour down the drain. Label as "Aqueous Waste with Toxic Organics."
Solid Debris Contaminated gloves, paper towelsHazardous Solid Debris Bag separately.[1][2] Label as "Solid Waste Contaminated with Acid Chlorides."

Regulatory Note (US - EPA): While this compound is not explicitly listed on the "P" or "U" lists, it exhibits the characteristic of Corrosivity (D002) and Reactivity (D003) if unquenched.[1][2] Once quenched, the waste profile shifts to the solvent used (F-codes) and general toxicity.

Emergency Contingencies

  • Spill (Solid): Do not use water. Cover with dry sand or "Acid Sorb." Scoop into a dry container.

  • Spill (Liquid/Solution): Absorb with vermiculite. Treat the absorbent as reactive waste.

  • Exposure:

    • Inhalation:[3][4][5][6] Move to fresh air immediately.[3] HCl gas causes pulmonary edema.

    • Skin: Brush off solid before rinsing. Then flush with water for 15 minutes. (Water on solid acid chloride on skin = thermal burn).

References

  • University of California, Irvine. (2024). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link][1][2]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1][2]

  • University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2,3-Dichloroquinoxaline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Hazard Profile: The "Silent" Aggressor

Handling This compound requires a shift in mindset from standard organic synthesis to high-hazard containment. This compound is not merely a reagent; it is a dual-threat electrophile combining a highly reactive acid chloride (-COCl) with a chlorinated nitrogen heterocycle .

Why this specific molecule is dangerous:

  • Moisture Sensitivity (The HCl Generator): Upon contact with ambient humidity or mucosal membranes, the -COCl moiety hydrolyzes rapidly. This releases hydrogen chloride (HCl) gas directly into the respiratory tract and eyes, causing immediate, severe chemical burns (Skin Corr. 1B).

  • Sensitization Potential: Quinoxaline derivatives are known sensitizers. Repeated low-level exposure (via skin or inhalation) can lead to irreversible allergic dermatitis or respiratory hypersensitivity.

  • Delayed Onset: While the acid burn is immediate, the systemic toxicity of the quinoxaline core may not manifest for hours.

The PPE Matrix: A Layered Defense Strategy

Standard laboratory PPE (safety glasses and single nitrile gloves) is insufficient for this compound. The following matrix is based on permeation data for chlorinated acid chlorides.

Hand Protection: The "Nitrile Trap"

CRITICAL WARNING: Do not rely on standard 4-mil nitrile gloves for immersion or prolonged handling. Acid chlorides and chlorinated aromatics can permeate nitrile in <15 minutes without visible degradation.

Layer Material Specification Function
Primary (Inner) Laminate / EVOH Brand: Silver Shield or 4HChemical Barrier. Impermeable to small halogenated molecules.
Secondary (Outer) Nitrile Minimum 5 mil thicknessDexterity & Sacrifice. Protects the inner glove from tears and minor splashes.
Protocol Double-Gloving Tape inner cuff to lab coatChange outer glove immediately upon any splash contact.
Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Face shields are required if handling >5g or working with pressurized vessels. Reasoning: HCl gas seeks moisture; safety glasses allow gas to bypass and damage the cornea.

  • Respiratory: All operations must occur within a certified Fume Hood (Face velocity: 100 fpm).

    • Emergency Only: If outside containment (spill), use a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction State->Solution Weighing Risk: Dust & Static Solid->Weighing Handling Risk: Splash & Vapor Solution->Handling PPE_Solid REQ: Goggles + Double Nitrile + Anti-Static Spatula Weighing->PPE_Solid PPE_Liquid REQ: Face Shield + Silver Shield (Inner) + Nitrile (Outer) Handling->PPE_Liquid

Caption: PPE Selection Logic based on physical state and permeation risks.

Operational Workflow: Causality & Control

Weighing & Transfer (The Static Risk)

Acid chloride powders are often electrostatic. Using a plastic spatula can cause the powder to "jump," creating an aerosol cloud.

  • Protocol: Use porcelain or stainless steel spatulas.

  • Engineering Control: Place the balance inside the fume hood. If the balance is external, weigh into a tared vial with a septum cap, seal immediately, and transport to the hood.

Reaction Setup (Moisture Exclusion)
  • Glassware: All glassware must be flame-dried or oven-dried (>120°C).

  • Atmosphere: Argon is preferred over Nitrogen (heavier than air, blankets the reaction surface better).

  • Solvent Choice: Avoid nucleophilic solvents (water, alcohols, amines) unless they are the intended reactant. Use anhydrous DCM (Dichloromethane) or THF.

The "Kill" Step: Quenching & Disposal

NEVER add water directly to the bulk chemical. The hydrolysis is exothermic and generates rapid gas pressure (HCl), capable of shattering glassware.

The "Dilute-then-Destroy" Protocol:

  • Dilution: Dissolve the residual acid chloride in a non-reactive solvent (e.g., Toluene or DCM) to act as a heat sink.

  • Cooling: Place the vessel in an ice bath (0°C).

  • Neutralization: Add a solution of 10% Sodium Carbonate (Na2CO3) or Methanol dropwise.

    • Why Methanol? It converts the acid chloride to a methyl ester (less reactive) and HCl, which is easier to manage than a violent water hydrolysis.

  • Verification: Check pH. Ensure pH is neutral (6-8) before disposal into the organic waste stream.

Quench_Workflow Waste Reactive Waste (Acid Chloride) Dilute 1. Dilute (DCM/Toluene) Waste->Dilute Heat Sink Cool 2. Cool (0°C Ice Bath) Dilute->Cool Control Exotherm Quench 3. Add Quench Agent (MeOH or Na2CO3) Cool->Quench Dropwise Check 4. Check pH (Target 6-8) Quench->Check Wait 15m Dispose 5. Halogenated Waste Stream Check->Dispose

Caption: Step-by-step quenching protocol to prevent thermal runaway and gas pressurization.

Emergency Response Data

Scenario Immediate Action Notes
Skin Contact Drench immediately. Use safety shower for 15 mins.[1] Remove all clothing.[2]Do not wipe the skin (spreads chemical). Water hydrolysis will cause heat; continuous flushing is vital to cool and dilute.
Eye Contact Irrigate for 15 mins. Hold eyelids open.Contact lenses must be removed during flushing if possible.[3] Seek ophthalmologist immediately.
Spill (Solid) Cover and Sweep. Do not use wet paper towels.Cover with dry sand/vermiculite. Scoop into a jar. Neutralize in the jar (not on the floor).
Spill (Liquid) Absorb and Ventilate. Use "Acid Spill Kit" pads.Evacuate area if fumes are visible. Wait for air exchange (10-15 mins) before re-entry.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Quinoxaline Derivatives Safety Data. National Library of Medicine. [Link]

  • UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedure: Acid Chlorides. University of California, Los Angeles. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroquinoxaline-6-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dichloroquinoxaline-6-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.